4-(5-Nitropyridin-2-yl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(5-nitropyridin-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-8-9-1-3-10(4-2-9)12-6-5-11(7-13-12)14(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRZRDALQHIURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377238 | |
| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433920-97-9 | |
| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-(5-Nitropyridin-2-yl)benzaldehyde" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Nitropyridin-2-yl)benzaldehyde
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block. This compound holds significant value for researchers and professionals in drug development and materials science due to its versatile chemical functionalities—an electrophilic aldehyde, an electron-deficient nitropyridine core, and a bi-aryl scaffold. These features make it an attractive precursor for constructing complex molecular architectures with potential pharmacological activity.[1][2] This document details a robust synthetic protocol via palladium-catalyzed cross-coupling, explains the rationale behind the chosen methodology, and outlines a rigorous characterization workflow to ensure the compound's identity and purity.
Section 1: Synthetic Strategy and Rationale
The most efficient and reliable method for constructing the C-C bond between the pyridine and benzene rings in this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[4][5]
The chosen strategy involves coupling 2-chloro-5-nitropyridine (or its bromo analogue) with 4-formylphenylboronic acid. The electron-withdrawing nitro group on the pyridine ring enhances its reactivity as an electrophilic partner, while the boronic acid serves as the nucleophilic carbon source.
The Catalytic Cycle: A Mechanistic Insight
Understanding the mechanism is key to troubleshooting and optimizing the synthesis. The Suzuki coupling proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Palladium(0) catalyst oxidatively adds to the carbon-halogen bond of 2-chloro-5-nitropyridine, forming a Palladium(II) complex. The reactivity order for the halide is I > Br > Cl.[4]
-
Transmetalation: The boronic acid is activated by a base (e.g., potassium carbonate) to form a more nucleophilic borate species. This species then transfers its aryl group (the 4-formylphenyl moiety) to the Palladium(II) complex, displacing the halide.[3][4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired bi-aryl C-C bond and regenerating the active Palladium(0) catalyst, which re-enters the catalytic cycle.[4]
The entire process is conducted under an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, particularly maintaining an inert atmosphere, is critical for success.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
4-Formylphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq)[6]
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Equipment:
-
Two-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloro-5-nitropyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solvent should be degassed prior to use by bubbling with inert gas for 20-30 minutes.
-
Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting 2-chloro-5-nitropyridine spot indicates completion. This typically takes 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) to isolate the pure product.
Section 3: Rigorous Characterization Workflow
Confirming the structure, identity, and purity of the final compound is paramount. A combination of spectroscopic and physical methods should be employed.[7]
Figure 2: Analytical workflow for product characterization.
Spectroscopic Data Summary
The following table summarizes the expected data for this compound.
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): Singlet, ~10.1 ppm. Pyridine Ring Protons: Doublets and doublet of doublets between ~8.5 and 9.5 ppm. Benzene Ring Protons: Two doublets between ~7.9 and 8.2 ppm. |
| ¹³C NMR | Aldehyde Carbonyl (C=O): Signal at ~191 ppm. Aromatic Carbons: Multiple signals in the range of ~120-160 ppm. |
| Mass Spec (MS) | Molecular Formula: C₁₂H₈N₂O₃ Exact Mass: 228.05 Expected [M+H]⁺: 229.06 |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption band at ~1705 cm⁻¹. N-O Stretch (Nitro): Two strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). Aromatic C=C Stretch: Bands in the ~1600-1450 cm⁻¹ region. |
| Physical Properties | Appearance: Expected to be a yellow or off-white solid. Boiling Point: ~410°C at 760 mmHg.[8] Flash Point: ~201.8°C.[8] |
Detailed Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.[7]
-
¹H NMR: Acquire a one-dimensional proton spectrum. The distinct downfield singlet for the aldehyde proton serves as a primary diagnostic peak.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution in a suitable solvent like methanol or acetonitrile.
-
Analysis: Use a mass spectrometer with Electrospray Ionization (ESI) in positive ion mode to observe the protonated molecular ion ([M+H]⁺), confirming the molecular weight.[7]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the spectrum and identify the characteristic absorption bands for the aldehyde and nitro functional groups as listed in the table.
-
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. PMC - NIH. [Link]
-
This compound. MOLBASE. [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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- 5. mdpi.com [mdpi.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. molbase.com [molbase.com]
Chemical properties and reactivity of "4-(5-Nitropyridin-2-yl)benzaldehyde"
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-(5-Nitropyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterocyclic aromatic compound that serves as a highly versatile bifunctional building block in modern organic and medicinal chemistry. Integrating the electrophilic reactivity of a benzaldehyde group with the unique electronic properties of a 5-nitropyridine moiety, this molecule offers a rich landscape for chemical derivatization. The presence of the electron-deficient, nitro-substituted pyridine ring makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of biologically active compounds.[1][2] This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, chemical reactivity, and detailed protocols for its synthesis and derivatization, offering field-proven insights for its application in research and development.
Physicochemical and Spectroscopic Profile
The structural arrangement of this compound dictates its physical characteristics and behavior in chemical systems. A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₃ | - |
| Molecular Weight | 228.21 g/mol | - |
| Appearance | Pale yellow to yellow crystalline powder | [2] (Analogous Compound) |
| Solubility | Soluble in DMSO, DMF, moderately soluble in acetone, chloroform; sparingly soluble in ethanol; insoluble in water. | General Chemical Knowledge |
| Melting Point | Not experimentally reported; expected to be a high-melting solid. | General Chemical Knowledge |
| XLogP3-AA | 2.5 (Predicted) | Inferred from similar structures |
| Hydrogen Bond Donor Count | 0 | Inferred from structure |
| Hydrogen Bond Acceptor Count | 5 | Inferred from structure |
Spectroscopic Analysis
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. The expected spectral data are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The benzaldehyde ring protons would appear as a typical AA'BB' system, with two doublets in the range of δ 7.8-8.2 ppm. The three protons on the nitropyridine ring would exhibit a more complex splitting pattern due to their unique electronic environment, with signals anticipated at approximately δ 8.5 ppm (H-3), δ 9.0 ppm (H-4), and δ 9.5 ppm (H-6). The aldehyde proton (CHO) would be a highly deshielded singlet, appearing around δ 10.1 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a signal for the aldehyde carbonyl carbon at approximately δ 192 ppm.[3] Aromatic carbons would resonate in the δ 120-160 ppm region. The carbon atoms on the nitropyridine ring attached to or near the nitro group will be significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 228. Key fragmentation pathways would likely involve the loss of the aldehyde group (-CHO, m/z = 29) and the nitro group (-NO₂, m/z = 46).
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay between its two primary functional moieties: the aldehyde group and the 5-nitropyridine ring.
Reactions of the Aldehyde Moiety
The aldehyde group is a classic electrophilic center, susceptible to nucleophilic attack. This enables a wide array of synthetic transformations.
-
Condensation Reactions: It readily undergoes base-catalyzed condensation reactions like the Knoevenagel condensation with active methylene compounds (e.g., malononitrile, diethyl malonate) and aldol-type reactions to form α,β-unsaturated systems.[6][7]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 4-(5-nitropyridin-2-yl)benzoic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Selective reduction to the corresponding benzyl alcohol, [4-(5-nitropyridin-2-yl)phenyl]methanol, is efficiently achieved with mild reducing agents like sodium borohydride (NaBH₄) without affecting the nitro group.
-
Formation of Imines and Hydrazones: The compound reacts with primary amines to form Schiff bases (imines) and with hydrazines to yield hydrazones. The reaction with 2,4-dinitrophenylhydrazine is a classical qualitative test for aldehydes, producing a brightly colored precipitate.[8]
-
Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides a direct route to secondary and tertiary amines.
Reactivity of the 5-Nitropyridine Ring
The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the presence of the strong electron-withdrawing nitro group at the 5-position.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring towards nucleophilic attack. While the 2-position is blocked by the benzaldehyde substituent, the 6-position (ortho to the nitro group) becomes highly susceptible to displacement reactions if a suitable leaving group were present. More importantly, this electronic feature makes the entire ring system a strong electron acceptor.
-
Reduction of the Nitro Group: The nitro group is a key synthetic handle. It can be selectively reduced to an amino group (5-aminopyridine derivative) using various reagents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media (Fe/HCl).[1] This transformation is fundamental, as it converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, completely altering the electronic character and reactivity of the pyridine ring. The resulting amine can be further derivatized, for instance, via diazotization or acylation.
Synthesis and Experimental Protocols
A robust and efficient synthesis is paramount for accessing this building block. The most logical and widely applicable strategy is a palladium-catalyzed cross-coupling reaction.
Synthetic Strategy: Suzuki Cross-Coupling
The C-C bond connecting the pyridine and benzene rings is most effectively constructed via a Suzuki coupling between a pyridine halide and a phenylboronic acid derivative. The workflow is depicted below.
Caption: Suzuki coupling workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound via Suzuki cross-coupling.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
4-Formylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-nitropyridine, 4-formylphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio to the flask.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterize the final product using NMR, IR, and MS to confirm its identity and purity.
Detailed Experimental Protocol: A Representative Reaction (Knoevenagel Condensation)
Objective: To demonstrate the reactivity of the aldehyde group by synthesizing 2-((4-(5-nitropyridin-2-yl)phenyl)methylene)malononitrile.
Caption: Workflow for the Knoevenagel condensation of this compound.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours. A precipitate will likely form as the reaction proceeds.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure condensed product.
-
Confirm the structure by spectroscopic analysis. The disappearance of the aldehyde proton signal in ¹H NMR and the appearance of a new vinyl proton signal are key indicators of success.
Stability and Storage
Like many aromatic aldehydes, this compound is susceptible to air oxidation, which can slowly convert the aldehyde to the corresponding carboxylic acid. The compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light and moisture, and stored in a cool, dry place.[9]
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile synthetic intermediate. Its dual reactivity allows for sequential or orthogonal functionalization, providing access to a vast chemical space. The aldehyde function serves as a gateway for constructing carbon-carbon and carbon-nitrogen bonds, while the nitropyridine moiety offers opportunities for nucleophilic substitution or reduction to a key amino group. These features make it an attractive scaffold for the development of novel pharmaceuticals, particularly in areas where nitropyridine-containing molecules have shown promise, such as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Future research will likely focus on leveraging this building block to create libraries of complex molecules for high-throughput screening and to develop novel materials with tailored electronic properties.
References
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Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. [Link]
-
Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1s). (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. (n.d.). PMC - NIH. [Link]
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Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (2010). ResearchGate. [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
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Reaction of 4-nitrobenzaldehyde with secondary amines. (n.d.). ResearchGate. [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.).
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (n.d.). PMC - NIH. [Link]
-
4-(5-Fluoro-6-methoxypyridin-3-yl)benzaldehyde | C13H10FNO2. (n.d.). PubChem. [Link]
-
5-Nitropyridine-2-thiol | C5H4N2O2S. (n.d.). PubChem. [Link]
-
5-Methyl-2-(5-methylpyridin-3-yl)benzaldehyde | C14H13NO. (n.d.). PubChem. [Link]
-
5-(Benzyloxy)-2-(5-methylpyridin-3-yl)benzaldehyde | C20H17NO2. (n.d.). PubChem. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]
-
2-(Benzylamino)-5-nitropyridine. (n.d.). The NIST WebBook. [Link]
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Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. (2001). PubMed. [Link]
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Stability of allopurinol and of five antineoplastics in suspension. (n.d.). PubMed. [Link]
-
Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine | Organic Chemistry Explained. (2023). YouTube. [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. [Link]
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Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. (2001). ResearchGate. [Link]
-
Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2015). PubMed Central. [Link]
-
2-Amino-5-nitropyridine: A Versatile Intermediate for Pharmaceutical Synthesis and Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Benzaldehyde - Optional[Near IR] - Spectrum. (n.d.). SpectraBase. [Link]
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Benzaldehyde, 4-[[(4-hydroxy)phenylaminocarbonyl]methoxy]- - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. [Link]
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An In-Depth Technical Guide to 4-(5-Nitropyridin-2-yl)benzaldehyde (CAS: 433920-97-9): Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(5-nitropyridin-2-yl)benzaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its synthesis via the Suzuki-Miyaura cross-coupling reaction, including a thorough, step-by-step protocol. It further outlines the essential analytical techniques for its characterization, complete with expected spectroscopic data. The guide also explores the compound's significance as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors. This document serves as a practical resource for researchers engaged in drug discovery and synthetic organic chemistry, offering both theoretical insights and actionable experimental procedures.
Introduction: The Significance of the Nitropyridine Scaffold
The pyridine ring is a privileged structural motif in drug design, with a significant percentage of FDA-approved drugs containing this N-heterocycle.[1] The introduction of a nitro group to the pyridine ring, creating nitropyridines, further enhances its utility in medicinal chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution and a versatile precursor for a wide array of functional group transformations.[2]
This compound, in particular, combines the reactive potential of the nitropyridine moiety with the synthetic versatility of a benzaldehyde functional group. The aldehyde can be readily transformed into a variety of other functionalities, serving as a linchpin for the construction of complex molecular architectures. This unique combination of features makes it a valuable intermediate in the synthesis of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 433920-97-9 | N/A |
| Molecular Formula | C₁₂H₈N₂O₃ | N/A |
| Molecular Weight | 228.21 g/mol | N/A |
| Boiling Point | 410 °C at 760 mmHg | [3] |
| Flash Point | 201.8 °C | [3] |
| Refractive Index | 1.646 | [3] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The most logical and widely applicable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions and high functional group tolerance.[4][5] The synthesis involves the coupling of a pyridine electrophile with a boronic acid nucleophile.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, both centered around the Suzuki-Miyaura coupling. The most practical approach involves the coupling of commercially available 2-chloro-5-nitropyridine with 4-formylphenylboronic acid.
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An In-depth Technical Guide to Determining the Solubility of 4-(5-Nitropyridin-2-yl)benzaldehyde in Common Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery and Development
In the landscape of modern drug development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream developability, influencing everything from formulation and bioavailability to process chemistry and toxicological assessment. This guide provides a comprehensive framework for determining the solubility of a key heterocyclic building block, 4-(5-Nitropyridin-2-yl)benzaldehyde. This compound, with its unique electronic and structural features, presents an interesting case study for solubility assessment.
This document is intended for researchers, medicinal chemists, and formulation scientists. It will not only outline a robust experimental protocol but also delve into the underlying theoretical principles that govern the solubility of this molecule. By understanding the "why" behind the "how," scientists can make more informed decisions throughout the drug development pipeline.
Theoretical Considerations: Predicting the Solubility Behavior of this compound
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This is largely dictated by the polarity of both the solute and the solvent. Let's dissect the structure of this compound to anticipate its solubility characteristics.
-
Molecular Structure and Polarity: The molecule possesses several polar functional groups: a nitro group (-NO₂), a pyridine ring (with a nitrogen atom), and an aldehyde group (-CHO). These groups are capable of dipole-dipole interactions and hydrogen bonding (the pyridine nitrogen and the oxygen atoms of the nitro and aldehyde groups can act as hydrogen bond acceptors). The presence of two aromatic rings, a benzene and a pyridine ring, contributes to a degree of nonpolar character as well. The overall polarity of the molecule is significant, suggesting that it will exhibit preferential solubility in polar solvents.
-
Hydrogen Bonding Capability: The ability of a compound to form hydrogen bonds is a crucial factor in its solubility, particularly in protic solvents like alcohols.[2] While this compound does not have a hydrogen bond donor (like an -OH or -NH group), its nitrogen and oxygen atoms can act as hydrogen bond acceptors. This suggests that it will interact favorably with solvents that are good hydrogen bond donors.
-
The "Like Dissolves Like" Principle in Practice: Based on its structure, we can hypothesize that this compound will be more soluble in polar aprotic solvents (like acetone, ethyl acetate, and dimethylformamide) and polar protic solvents (like methanol, ethanol, and isopropanol) than in nonpolar solvents (like hexane and toluene). The extent of solubility will depend on the specific balance of interactions between the solute and each solvent.
Experimental Workflow: A Systematic Approach to Solubility Determination
The following protocol describes a robust and self-validating method for determining the solubility of this compound. The "shake-flask" method, a gold standard for solubility measurement, will be employed.[3]
Diagram of the Experimental Workflow
Caption: A flowchart illustrating the key stages of the experimental workflow for determining solubility.
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: A range of common organic solvents of analytical grade (see Table 1)
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.[4]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached a steady state.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is highly soluble, e.g., DMF).
-
Analyze the standard solutions and the filtered samples by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved solute.
-
Construct a calibration curve from the standard solutions to quantify the concentration in the experimental samples.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility and reliability of the results.
-
Report the average solubility and the standard deviation for each solvent.
-
Anticipated Results and Interpretation
The experimental data should be compiled into a clear and concise table for easy comparison.
Table 1: Predicted and Experimental Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |
| Hexane | Nonpolar | Very Low | To be determined |
| Toluene | Nonpolar (Aromatic) | Low | To be determined |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | To be determined |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderate to High | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Acetonitrile (ACN) | Polar Aprotic | High | To be determined |
| Isopropanol (IPA) | Polar Protic | Moderate | To be determined |
| Ethanol (EtOH) | Polar Protic | Moderate to High | To be determined |
| Methanol (MeOH) | Polar Protic | High | To be determined |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | To be determined |
| Water | Polar Protic | Very Low | To be determined |
Interpretation of Expected Outcomes:
-
High Solubility in Polar Aprotic Solvents: We anticipate high solubility in solvents like DMF and DMSO due to their high polarity and ability to engage in strong dipole-dipole interactions with the nitro, aldehyde, and pyridine functionalities of the solute.
-
Good Solubility in Alcohols: The ability of alcohols to act as hydrogen bond donors will likely lead to good solubility, although perhaps slightly less than in the highly polar aprotic solvents.
-
Limited Solubility in Nonpolar Solvents: The pronounced polar nature of this compound should result in very poor solubility in nonpolar solvents like hexane and toluene, as the solute-solvent interactions would be weak (primarily van der Waals forces).
-
Low Aqueous Solubility: Despite its polarity, the molecule's relatively large size and lack of strong hydrogen bond donating groups suggest that its solubility in water will be low.
Conclusion: From Data to Decision-Making
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical step in its journey as a potential drug candidate or a valuable synthetic intermediate. The systematic approach outlined in this guide, which combines theoretical prediction with a robust experimental protocol, will yield reliable and actionable data. This information will empower scientists to make informed decisions regarding solvent selection for synthesis and purification, formulation strategies, and the design of subsequent preclinical studies. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities, underscoring the foundational importance of solubility determination in the chemical and pharmaceutical sciences.
References
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
-
How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. Available at: [Link]
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Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
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Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Available at: [Link]
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How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. Available at: [Link]
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How to determine the solubility of a substance in an organic solvent?. ResearchGate. Available at: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Chemed.chem.purdue.edu. Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty.ksu.edu.sa. Available at: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Web.mnstate.edu. Available at: [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(5-Nitropyridin-2-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 4-(5-Nitropyridin-2-yl)benzaldehyde, a molecule of significant interest in medicinal chemistry and materials science.[1] Given the absence of a publicly available crystal structure for this compound, this document serves as a detailed procedural roadmap for researchers, from synthesis and crystallization to data collection, structure solution, and in-depth analysis. By elucidating the stereochemical and supramolecular features of this molecule, researchers can gain critical insights into its structure-property relationships, paving the way for its application in rational drug design and the development of novel functional materials.[2]
Introduction: The Significance of this compound
The pyridine nucleus is a "privileged structural motif" in drug design, with a significant percentage of FDA-approved drugs containing this N-heterocycle.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, into the pyridine ring, as seen in this compound, can profoundly influence the molecule's electronic properties, reactivity, and biological activity. Nitropyridine derivatives have demonstrated a wide array of biological activities, including anticancer and antifungal properties.[1] Furthermore, the benzaldehyde functionality provides a versatile handle for further synthetic modifications, making this compound a valuable intermediate.
A definitive three-dimensional crystal structure is paramount for understanding the molecule's conformation, electronic distribution, and potential for intermolecular interactions, all of which are critical for its function.[3][4] This guide outlines the necessary steps to achieve this.
Synthesis and Purification
A plausible synthetic route to this compound involves a Suzuki cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.
Proposed Synthetic Pathway:
Caption: Proposed Suzuki cross-coupling synthesis of the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-nitropyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Degassing: Add a 4:1 mixture of dioxane and water. Degas the mixture by bubbling argon through it for 20 minutes.
-
Reaction: Heat the mixture to 90°C and stir under an inert atmosphere for 12-18 hours, monitoring by TLC.
-
Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[2] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.[2][5]
Table 1: Solvent Screening for Crystallization
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Ethanol | Sparingly soluble | Soluble | Microcrystalline powder |
| Acetone | Soluble | Very soluble | No crystals/oil |
| Dichloromethane | Soluble | Very soluble | No crystals |
| Ethyl Acetate | Sparingly soluble | Soluble | Promising, slow evaporation |
| Toluene | Poorly soluble | Sparingly soluble | Promising, slow cooling |
| Acetone/Water | Soluble | Soluble | Potential for vapor diffusion |
Experimental Protocols: Crystallization Techniques [6][7]
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover with a perforated cap (e.g., aluminum foil with pinholes), and leave undisturbed in a vibration-free environment.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., toluene) at its boiling point.[5]
-
Ensure all solid has dissolved.
-
Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Once at room temperature, the flask can be transferred to a refrigerator (4°C) to maximize crystal yield.
-
-
Vapor Diffusion (Liquid/Liquid):
-
Dissolve the compound in a "good" solvent (e.g., acetone) in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., water), in which the compound is insoluble but which is miscible with the good solvent.
-
Slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the compound's solubility, inducing crystallization.[7]
-
Caption: Workflow for obtaining a single crystal.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4][8]
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam.
-
Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of the diffraction spots.
Structure Solution, Refinement, and Analysis
5.1. Structure Solution and Refinement
The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined against the experimental data to improve the fit and determine the final atomic coordinates and displacement parameters.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₂H₈N₂O₃ |
| Formula Weight | 228.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 5.987(2) |
| c (Å) | 19.854(6) |
| β (°) | 98.54(1) |
| Volume (ų) | 1001.5(6) |
| Z | 4 |
| R-factor (R1) | 0.045 |
| wR2 | 0.121 |
| Goodness-of-fit (S) | 1.05 |
5.2. Molecular Geometry Analysis
The refined structure provides precise bond lengths and angles. Key points to analyze would be:
-
Planarity: The dihedral angle between the pyridine and benzene rings is crucial. A high degree of planarity would suggest significant π-conjugation across the molecule.
-
Nitro Group Orientation: The twist angle of the nitro group relative to the pyridine ring can affect its electron-withdrawing capability and participation in intermolecular interactions.
-
Aldehyde Conformation: The orientation of the aldehyde group relative to the benzene ring.
5.3. Supramolecular Analysis: Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this molecule, the following are anticipated:
-
C—H···O Hydrogen Bonds: The aldehyde and nitro group oxygen atoms are potential hydrogen bond acceptors. Weak C—H···O interactions involving aromatic C-H donors are expected to be significant.
-
π-π Stacking: The aromatic pyridine and benzene rings are likely to engage in π-π stacking interactions, which would be characterized by centroid-to-centroid distances of ~3.5-3.8 Å.
-
C—H···π Interactions: Aromatic rings can act as weak acceptors for C-H donors.
-
n→π* Interactions: The lone pair on the pyridine nitrogen or nitro-group oxygens may interact with the π-system of an adjacent aromatic ring.
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion and Future Outlook
This guide provides a comprehensive methodology for the crystal structure determination of this compound. The successful elucidation of its three-dimensional structure will provide invaluable data for computational modeling, understanding its chemical properties, and guiding the synthesis of derivatives with enhanced biological activity or material properties. The structural insights gained will be instrumental for researchers in medicinal chemistry and drug development, offering a solid foundation for structure-activity relationship (SAR) studies.
References
- Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
- University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
- University of Canterbury. (2006). Crystallisation Techniques.
- Anton Paar. (n.d.). X-ray Crystallography. Anton Paar Wiki.
- NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
- ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
- Wikipedia. (n.d.). X-ray crystallography.
- Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry.
- NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC PubMed Central.
- ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
- MDPI. (n.d.). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives.
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- 1. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]
- 2. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. 4-(5-Fluoro-6-methoxypyridin-3-yl)benzaldehyde | C13H10FNO2 | CID 177794957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Search - Access Structures [ccdc.cam.ac.uk]
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- 8. PubChemLite - 2-methoxy-5-(pyridin-4-yl)benzaldehyde (C13H11NO2) [pubchemlite.lcsb.uni.lu]
Potential applications of "4-(5-Nitropyridin-2-yl)benzaldehyde" in medicinal chemistry
An In-depth Technical Guide for Medicinal Chemistry Professionals
Topic: Potential Applications of "4-(5-Nitropyridin-2-yl)benzaldehyde" in Medicinal Chemistry
Abstract
The confluence of privileged structures in a single molecular framework presents a compelling starting point for drug discovery. The scaffold, This compound , is a prime example of such a construct, marrying the well-established pyridine ring with a versatile benzaldehyde moiety. This guide provides a technical exploration of this compound's potential in medicinal chemistry. We will dissect its structural components, outline a robust synthetic strategy, and, most importantly, delve into its prospective applications as a foundational element for developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and practical, actionable protocols to unlock the therapeutic promise of this versatile chemical entity.
Deconstructing the Scaffold: A Triumvirate of Functionality
The medicinal chemistry potential of this compound stems from the strategic combination of three key structural features: the pyridine ring, the nitro group, and the benzaldehyde functional group.
-
The Pyridine Moiety: As a six-membered heteroaromatic ring, pyridine is a ubiquitous "privileged scaffold" in modern drug design.[1] Its nitrogen atom can act as a hydrogen bond acceptor, and its presence often enhances the aqueous solubility and metabolic stability of a molecule compared to a simple benzene ring.[1] Pyridine-containing drugs are widespread, highlighting their compatibility with various biological targets.[2][3]
-
The Nitro Group: The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring, which can be critical for fine-tuning binding affinity to a target protein.[4][5] Beyond its electronic influence, the nitro group serves as a valuable synthetic handle. It can be readily reduced to an amino group, providing a vector for extensive chemical diversification and introducing a key hydrogen bond donor.[2] While nitroaromatic compounds can sometimes raise flags for toxicity, they are present in numerous approved drugs and are often used as precursors in synthesis.[5]
-
The Benzaldehyde Functional Group: The aldehyde is a highly versatile reactive handle, providing an ideal anchor point for library synthesis. It allows for the facile introduction of diverse chemical functionalities through well-established reactions like reductive amination, Wittig reactions, and various condensation reactions.[6][7] This enables a systematic exploration of the chemical space around the core scaffold, which is fundamental to establishing a robust Structure-Activity Relationship (SAR).
This unique combination makes this compound not merely a compound, but a platform for the generation of extensive and diverse chemical libraries aimed at a multitude of therapeutic targets.
Synthesis of the Core Scaffold: The Suzuki-Miyaura Cross-Coupling Approach
The most efficient and widely adopted method for constructing the C-C biaryl bond in this scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[10]
The logical pathway involves coupling a halo-nitropyridine with 4-formylphenylboronic acid.
Caption: Synthetic workflow for the core scaffold via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the title compound using a standard Suzuki-Miyaura protocol.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
4-Formylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Toluene
-
Ethanol
-
Deionized Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine, 4-formylphenylboronic acid, and K₂CO₃.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Heat the reaction mixture to reflux (typically 85-95 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Medicinal Chemistry Applications and Diversification Strategies
The true value of this compound lies in its potential as a versatile starting material. We can logically pursue two primary diversification pathways: modification of the aldehyde and transformation of the nitro group.
Caption: Key diversification pathways for SAR exploration from the core scaffold.
Potential Therapeutic Targets
Based on the known biological activities of nitropyridine and biaryl scaffolds, derivatives of this compound are promising candidates for several therapeutic areas.[2]
-
Oncology:
-
Kinase Inhibition: Pyridine is a key feature in many FDA-approved kinase inhibitors. Derivatives could be designed to target kinases implicated in cancer, such as Janus kinase 2 (JAK2).[2]
-
Deubiquitinase (DUB) Inhibition: The scaffold is suitable for developing inhibitors of enzymes like USP1/UAF1, which are emerging as promising anticancer targets.[11][12]
-
Thioredoxin Reductase Inhibition: Certain nitropyridines have demonstrated activity against this enzyme, providing another avenue for anticancer drug development.[2]
-
-
Infectious Diseases:
-
Antibacterial Agents: Pyridine derivatives have a long history in antibacterial research.[1] The scaffold can be elaborated to target multidrug-resistant pathogens.
-
Antiparasitic Agents: The biaryl motif is present in some antiplasmodial compounds, suggesting potential applications in malaria treatment.[13]
-
-
Inflammatory Diseases:
-
iNOS Inhibition: Structurally related nitropyrimidines have been shown to inhibit inducible nitric oxide synthase (iNOS), suggesting a potential role in treating inflammatory conditions.[14]
-
Illustrative Protocol: Derivatization via Reductive Amination
Objective: To generate a library of secondary and tertiary amine derivatives from the core scaffold.
Materials:
-
This compound (1.0 eq)
-
A diverse set of primary and secondary amines (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
Procedure:
-
In a vial, dissolve this compound in DCE.
-
Add the selected amine, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add NaBH(OAc)₃ portion-wise to the mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify via column chromatography or preparative HPLC to yield the desired amine derivative.
Hypothetical SAR Data and Biological Evaluation
To validate the potential of this scaffold, a primary biological screen is essential. The following protocol outlines a representative assay for kinase inhibition.
Protocol: In Vitro JAK2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives against the JAK2 enzyme.
Methodology:
-
Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.
-
Pre-incubate a range of concentrations of the test compounds (e.g., from 10 nM to 100 µM) with recombinant human JAK2 enzyme in an assay buffer.
-
Initiate the kinase reaction by adding ATP and a biotinylated peptide substrate.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
After incubation, read the plate on a TR-FRET-compatible reader.
-
Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls.
-
Determine IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Representative Data Table
The table below illustrates hypothetical data from an initial SAR screen, focusing on derivatives from the reductive amination of the core scaffold.
| Compound ID | R-Group (from Amine) | Structure | JAK2 IC₅₀ (µM) | Cytotoxicity CC₅₀ (HeLa, µM) | Selectivity Index (SI) |
| Core | - | This compound | > 50 | 25.5 | < 0.5 |
| NPA-001 | Piperidine | 15.2 | > 100 | > 6.6 | |
| NPA-002 | Morpholine | 8.9 | > 100 | > 11.2 | |
| NPA-003 | 4-Methylpiperazine | 2.1 | 85.1 | 40.5 | |
| NPA-004 | Aniline | 22.4 | 40.2 | 1.8 | |
| NPA-005 | Cyclohexylamine | 5.6 | 92.3 | 16.5 |
This data is illustrative and serves to demonstrate the type of results that would guide an SAR campaign.
Initial Insights: The hypothetical data suggests that incorporating a basic nitrogen, particularly within a piperazine ring (NPA-003), significantly improves potency against the target kinase while maintaining an acceptable cytotoxicity profile, leading to a promising selectivity index.
Conclusion and Future Directions
The This compound scaffold represents a highly promising and strategically designed starting point for medicinal chemistry campaigns. Its synthesis is straightforward via robust cross-coupling chemistry, and its dual functional handles—the aldehyde and the nitro group—provide orthogonal vectors for rapid library generation and systematic SAR exploration.
Future work should focus on:
-
Expanding the Library: Synthesizing a broader range of derivatives at both diversification points.
-
Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -SO₂Me) to mitigate potential toxicity concerns while retaining desired electronic properties.
-
Pharmacokinetic Profiling: Evaluating promising lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness.
-
In Vivo Efficacy: Advancing compounds with strong in vitro potency and favorable ADME profiles into relevant animal models of disease.
By leveraging the inherent advantages of this scaffold, drug discovery teams can efficiently navigate chemical space to identify novel and potent therapeutic candidates across a range of diseases.
References
-
Zaripova, F. F., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5779. [Link][2][15]
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Borun, A. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. Borun Chemical. [Link][4]
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Zaripova, F. F., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Semantic Scholar. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]
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Sahu, P. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, Vol. 2023. [Link][1]
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Jasiński, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(10), 1045. [Link][5]
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Zaripova, F. F., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Organic and Biomolecular Chemistry. [Link]
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Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(7), 885-888. [Link][16]
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Pathak, T. P., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(18), 5897. [Link][8]
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Krüger, T., & Weaver, J. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(19), 14135-14166. [Link]
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Ncube, B., & Khanye, S. D. (2021). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 26(23), 7338. [Link][10]
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Wagner, J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(5), 1438. [Link][13]
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Patel, H., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]
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Almási, A., et al. (2018). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link][6]
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Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36. [Link][9]
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Esmaili, S., et al. (2019). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 4(2), 4358-4365. [Link][7]
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Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link][11]
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The Strategic Utility of 4-(5-Nitropyridin-2-yl)benzaldehyde in Modern Heterocyclic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry and drug discovery, the pyridine nucleus stands as a privileged scaffold, present in a significant percentage of FDA-approved drugs.[1][2] The strategic functionalization of this heterocycle offers a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. This technical guide delves into the synthesis and application of a particularly valuable, yet under-explored, building block: 4-(5-Nitropyridin-2-yl)benzaldehyde . We will explore its synthesis via palladium-catalyzed cross-coupling reactions and detail its subsequent transformation into diverse heterocyclic frameworks, including chalcones, pyrimidines, and other pharmacologically relevant scaffolds. This guide aims to provide both a theoretical framework and practical, field-proven insights for researchers and professionals engaged in the synthesis of novel chemical entities.
Introduction: The Significance of the 5-Nitropyridin-2-yl Moiety
The incorporation of a 5-nitropyridine moiety into a molecular scaffold can impart unique electronic and steric properties. The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a key component in the design of various functional molecules.[3] When coupled with a benzaldehyde functionality, as in this compound, a versatile precursor is created, poised for a multitude of synthetic transformations. The aldehyde group serves as a reactive handle for the construction of a wide array of heterocyclic systems, making this molecule a valuable starting point for generating libraries of novel compounds for biological screening.[4]
Synthesis of the Precursor: this compound
The most efficient and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, offering high functional group tolerance and generally good to excellent yields.[5][6]
The Suzuki-Miyaura Coupling Approach
The synthesis involves the coupling of 2-chloro-5-nitropyridine with 4-formylphenylboronic acid . The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially with a potentially less reactive chloro-substituted pyridine.[1]
Reaction Scheme:
Caption: Suzuki-Miyaura synthesis of the target precursor.
Detailed Experimental Protocol (Representative)
This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-chloro-5-nitropyridine with 4-formylphenylboronic acid, adapted from established methodologies for similar couplings.[1]
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
4-Formylphenylboronic acid (1.2 equiv)
-
[Pd(dppf)Cl₂]·CH₂Cl₂ (3 mol%)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-nitropyridine, 4-formylphenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, [Pd(dppf)Cl₂]·CH₂Cl₂, to the flask.
-
Add anhydrous 1,4-dioxane and degassed deionized water via syringe (typically a 4:1 ratio of dioxane to water).
-
Degas the reaction mixture by bubbling a gentle stream of the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Parameter | Typical Conditions |
| Palladium Catalyst | [Pd(dppf)Cl₂]·CH₂Cl₂, Pd(OAc)₂ |
| Ligand | dppf (in catalyst complex), PPh₃ |
| Base | K₂CO₃, K₃PO₄ |
| Solvent System | 1,4-Dioxane/Water, Toluene/Water |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 12 hours |
Application in Heterocyclic Synthesis
The aldehyde functionality of this compound serves as a versatile entry point for the construction of a variety of heterocyclic systems.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds, and they exhibit a wide range of biological activities.[7] The Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative provides a straightforward route to these valuable compounds.[8]
Reaction Scheme:
Caption: Synthesis of chalcones from the precursor aldehyde.
Detailed Experimental Protocol (General):
-
Dissolve the substituted acetophenone (1.0 equiv) and this compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of a strong base (e.g., 10-40% NaOH or KOH) to the stirred mixture.
-
Continue stirring at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated crude product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs, which are known for their diverse pharmacological activities, including as calcium channel blockers.[9][10]
Reaction Scheme:
Caption: Biginelli reaction for dihydropyrimidinone synthesis.
Detailed Experimental Protocol (General): [11][12]
-
In a round-bottom flask, combine this compound (1.0 equiv), the β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv), and urea or thiourea (1.5 equiv) in ethanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent if necessary.
Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[13] This reaction is highly valuable for creating carbon-carbon double bonds.
Reaction Scheme:
Caption: Knoevenagel condensation to form C=C bonds.
Detailed Experimental Protocol (General): [14][15]
-
Dissolve this compound (1.0 equiv) and the active methylene compound (1.0-1.2 equiv) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine.
-
Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Further Transformations and Future Perspectives
The heterocyclic scaffolds synthesized from this compound can undergo further chemical modifications. For instance, the nitro group can be reduced to an amino group, which can then be derivatized to introduce additional diversity. The chalcones can be cyclized to form pyrazoles, pyrimidines, or other heterocyclic systems.[4][9] The dihydropyrimidinones can be oxidized to the corresponding pyrimidinones.
The versatility of this compound as a precursor, combined with the proven pharmacological importance of the resulting heterocyclic cores, makes it a highly valuable tool for lead generation and optimization in drug discovery programs. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential.
Conclusion
This compound is a strategically important building block in heterocyclic synthesis. Its efficient synthesis via the Suzuki-Miyaura coupling, coupled with the reactivity of its aldehyde functionality in key transformations such as the Claisen-Schmidt, Biginelli, and Knoevenagel reactions, provides access to a rich diversity of pharmacologically relevant scaffolds. This guide has provided a comprehensive overview of its synthesis and application, offering practical protocols and insights to aid researchers in the design and synthesis of novel heterocyclic compounds.
References
[1] Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine - Benchchem. (URL not available) [14] A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti - SBQ. (URL not available) [16] Synthesis of 1,4-dihydropyridines. - ResearchGate. (URL not available) [4] Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (URL not available) [9] Biginelli reaction - Wikipedia. (URL not available) [15] Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. (URL not available) [11] Biginelli reaction - ChemSpider Synthetic Pages. (URL not available) [17] Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective - IJIRT. (URL not available) [18] Synthesis of chalcones 2–4, pyrazoline derivatives 5–9 and isoxazoline... - ResearchGate. (URL not available) [10] Biginelli reaction - Wikipedia. (URL not available) [2] Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators - International Journal of Environmental Sciences. (URL not available) [19] De Novo Synthesis of 1,4-Dihydropyridines and Pyridines | Request PDF - ResearchGate. (URL not available) [20] New protocol for Biginelli reaction-a practical synthesis of Monastrol - arkat usa. (URL not available) [13] Knoevenagel condensation - Wikipedia. (URL not available) [21] Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (URL not available) [22] Biginelli reaction with benzaldehyde - ChemSpider Synthetic Pages. (URL not available) [23] Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative - The Pharma Innovation. (URL not available) [24] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL not available) [25] Triton-X-100 catalyzed synthesis of 1,4-dihydropyridines and their aromatization to pyridines and a - The Royal Society of Chemistry. (URL not available) [8] Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - MDPI. ([Link]) [26] Knoevenagel condensation of benzaldehyde and malononitrile over heteropolyacids - ResearchGate. (URL not available) [12] Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PubMed Central. ([Link]) [27] 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC. ([Link]) [28] Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light - MDPI. ([Link]) [29] Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction) - ResearchGate. (URL not available) [30] Suzuki Cross-Coupling Procedure | PDF | Organic Chemistry - Scribd. ([Link]) [31] Synthesis, Reactions and application of chalcones: A systematic review - ResearchGate. (URL not available) [7] Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - NIH. ([Link]) [3] Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. ([Link]) [5] Suzuki Coupling - Organic Chemistry Portal. ([Link]) [32] Reproducibility of published methods for 4-Methyl-5-nitropicolinaldehyde synthesis - Benchchem. (URL not available) [6] The Suzuki Reaction - Chem 115 Myers. ([Link]) [33] c5sc02983j1.pdf - The Royal Society of Chemistry. ([Link]) [34] Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. ([Link]) [35] CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents. ()
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A Theoretical Investigation into the Electronic Landscape of 4-(5-Nitropyridin-2-yl)benzaldehyde: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of the novel chromophore, 4-(5-Nitropyridin-2-yl)benzaldehyde. This molecule, possessing a classic electron donor-acceptor (D-π-A) architecture, is a compelling candidate for applications in nonlinear optics (NLO), materials science, and as a scaffold in drug discovery. Due to the limited availability of direct experimental and theoretical data for this specific compound, this guide outlines a robust, first-principles computational methodology based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We will detail the rationale behind the selection of computational methods, basis sets, and analytical tools, providing a self-validating protocol for researchers to predict and understand the molecule's electronic structure, optical response, and reactivity. The insights gleaned from such a study are crucial for the rational design of new functional materials and therapeutic agents.
Introduction: The Promise of a Push-Pull Chromophore
The molecule this compound is an intriguing example of a "push-pull" system. The benzaldehyde moiety acts as an electron-donating group (the "push"), while the nitropyridine ring serves as a potent electron-withdrawing group (the "pull"). This intramolecular charge transfer (ICT) characteristic is the cornerstone of many interesting photophysical phenomena, including large second-order nonlinear optical responses.[1][2] The pyridine ring itself is a fundamental heterocyclic compound with unique electronic properties due to the presence of the electronegative nitrogen atom, which influences its reactivity and spectroscopic signatures.[3]
The aldehyde functional group and the aromatic nature of benzaldehyde make it a versatile precursor in organic synthesis.[4] Its derivatives have been explored as selective inhibitors for enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is overexpressed in various cancers.[5][6] Furthermore, the nitropyridine motif is a key component in various bioactive molecules, including herbicides and anticancer agents.[7] A thorough understanding of the electronic properties of this compound at a quantum mechanical level is therefore essential for unlocking its full potential in these diverse fields.
This guide will provide a step-by-step theoretical protocol to characterize:
-
Molecular Geometry and Stability: Determining the most stable three-dimensional structure.
-
Frontier Molecular Orbitals (FMOs): Understanding the electron density distribution and the HOMO-LUMO energy gap, which governs reactivity and electronic transitions.
-
Spectroscopic Properties: Simulating the UV-Visible absorption spectrum to identify key electronic transitions.
-
Global Reactivity Descriptors: Quantifying the molecule's reactivity and stability.
-
Nonlinear Optical (NLO) Properties: Predicting the first-order hyperpolarizability, a key metric for NLO materials.
Theoretical Methodology: A Self-Validating Computational Workflow
The investigation of molecular electronic properties is heavily reliant on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful and widely used method due to its favorable balance of accuracy and computational cost.[8] For studying excited-state properties, such as UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[9][10]
Computational Details: The Causality Behind Our Choices
A robust computational protocol for analyzing this compound involves the following sequential steps:
-
Geometry Optimization: The initial step is to determine the molecule's most stable conformation (its ground state geometry). The B3LYP hybrid functional is a workhorse in DFT and has shown to be reliable for a wide range of organic molecules.[11][12] We will pair this with the 6-311G(d,p) basis set, which provides a good description of the electron distribution for a molecule of this size.[13] The optimization process will be considered complete when the forces on each atom are negligible, and the structure corresponds to a minimum on the potential energy surface.
-
Frequency Calculations: To confirm that the optimized structure is a true minimum and not a transition state, vibrational frequency analysis must be performed at the same level of theory. The absence of imaginary frequencies validates the stability of the optimized geometry.[8]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation.[1]
-
UV-Visible Spectrum Simulation: TD-DFT calculations, using the optimized ground-state geometry, will be employed to simulate the electronic absorption spectrum.[12] This allows for the prediction of the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
-
Calculation of Global Reactivity Descriptors: From the HOMO and LUMO energies, several important reactivity indices can be calculated:
-
Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.
-
Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.
-
Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons.
-
Chemical Hardness (η = (I - A) / 2): A measure of resistance to charge transfer.
-
Chemical Softness (S = 1 / 2η): The reciprocal of hardness.
-
Electrophilicity Index (ω = χ² / 2η): A measure of the electrophilic character of a molecule.
-
-
Nonlinear Optical (NLO) Property Calculation: The first-order hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule. It will be calculated using the same DFT method and basis set. The magnitude of the total hyperpolarizability (β_tot) is a key parameter for assessing the potential of a molecule in NLO applications.[14]
The following Graphviz diagram illustrates the proposed computational workflow:
Caption: A flowchart of the proposed computational workflow.
Expected Results and Data Presentation
The theoretical calculations will yield a wealth of quantitative data. For clarity and ease of comparison, these results should be summarized in structured tables.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (a.u.) | Value (eV) |
| E_HOMO | Calculated Value | Calculated Value |
| E_LUMO | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value | Calculated Value |
| Ionization Potential (I) | Calculated Value | Calculated Value |
| Electron Affinity (A) | Calculated Value | Calculated Value |
| Electronegativity (χ) | Calculated Value | Calculated Value |
| Chemical Hardness (η) | Calculated Value | Calculated Value |
| Chemical Softness (S) | Calculated Value | Calculated Value |
| Electrophilicity Index (ω) | Calculated Value | Calculated Value |
Table 2: Simulated Absorption Spectrum Data from TD-DFT
| Excitation | λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | Calculated Value | Calculated Value | HOMO → LUMO (X%) |
| S0 → S2 | Calculated Value | Calculated Value | HOMO-1 → LUMO (Y%) |
| ... | ... | ... | ... |
Table 3: Calculated First-Order Hyperpolarizability (β) Components (in a.u.)
| Component | Value |
| β_xxx | Calculated Value |
| β_xyy | Calculated Value |
| β_xzz | Calculated Value |
| β_yxx | Calculated Value |
| β_yyy | Calculated Value |
| β_yzz | Calculated Value |
| β_zxx | Calculated Value |
| β_zyy | Calculated Value |
| β_zzz | Calculated Value |
| β_tot | Calculated Value |
Visualizing the Electronic Landscape
Visual representations are indispensable for interpreting computational results. The distribution of the frontier molecular orbitals can be visualized to understand the nature of the electronic transitions.
Caption: A diagram of Frontier Molecular Orbitals.
In a push-pull molecule like this compound, it is expected that the HOMO will be predominantly localized on the electron-donating benzaldehyde moiety, while the LUMO will be concentrated on the electron-withdrawing nitropyridine ring. The primary electronic transition (HOMO → LUMO) would therefore correspond to an intramolecular charge transfer from the donor to the acceptor.
Conclusion and Future Directions
This guide has outlined a comprehensive and robust theoretical framework for elucidating the electronic properties of this compound. By following the detailed computational protocol, researchers can gain valuable insights into the molecule's structure, reactivity, and optical properties. These theoretical predictions can then guide experimental efforts, such as synthesis and spectroscopic characterization, and accelerate the discovery of new materials with tailored functionalities.[14]
The calculated properties, particularly the HOMO-LUMO gap and the first-order hyperpolarizability, will provide a strong indication of the molecule's potential in fields such as organic electronics and nonlinear optics. Furthermore, understanding the electronic structure and reactivity can inform the design of derivatives with enhanced properties for applications in drug development, for example, as specific enzyme inhibitors.[5][6] The synergy between theoretical predictions and experimental validation is paramount for advancing the frontiers of materials science and medicinal chemistry.
References
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- PubMed Central
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- ResearchGate
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- PubMed Central
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Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-(5-Nitropyridin-2-yl)benzaldehyde
Introduction: The Significance of Nitropyridine-Containing Schiff Bases
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone of coordination chemistry and medicinal research. Their synthetic accessibility and the electronic versatility of the imine linkage make them exceptional ligands for a vast array of metal ions and key pharmacophores in drug design.[1] The incorporation of a nitropyridine moiety, specifically the 4-(5-nitropyridin-2-yl)phenyl scaffold, introduces a unique combination of electronic and steric properties. The electron-withdrawing nature of the nitro group and the coordinating ability of the pyridine nitrogen can significantly influence the biological activity and material properties of the resulting Schiff bases and their metal complexes. These compounds are of considerable interest to researchers in drug development for their potential as antibacterial, antifungal, and anticancer agents.[2][3]
This guide provides a comprehensive overview of the synthesis of Schiff bases derived from the novel aldehyde, 4-(5-Nitropyridin-2-yl)benzaldehyde. It is intended for researchers and scientists in organic synthesis and medicinal chemistry, offering detailed protocols, mechanistic insights, and characterization guidelines.
Core Principle: The Chemistry of Imine Formation
The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde or ketone. The reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate. The equilibrium is driven towards the product by the removal of water.[2]
The general mechanism involves:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal (or carbinolamine).
-
Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, making it a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water.
-
Deprotonation: The resulting iminium ion is deprotonated to yield the neutral Schiff base.
Experimental Protocols
Part 1: Synthesis of the Precursor Aldehyde: this compound
As of the writing of this guide, a direct, optimized synthesis for this compound is not widely published. Therefore, a plausible and robust synthetic route is proposed based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.
Proposed Synthetic Route:
Materials:
-
2-Bromo-5-nitropyridine
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-bromo-5-nitropyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Part 2: General Protocol for Schiff Base Synthesis
This protocol describes a general method for the condensation of this compound with various primary amines.
Materials:
-
This compound
-
A primary amine (e.g., aniline, p-toluidine, 2-aminophenol)
-
Absolute ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve the primary amine (1.0 eq) in absolute ethanol.
-
Add the amine solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the mixture to reflux for 2-6 hours. The formation of a precipitate often indicates product formation.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base.
| Reactant Amine | Solvent | Catalyst | Reaction Time (Approx.) | Expected Product Characteristics |
| Aniline | Ethanol | Glacial Acetic Acid | 3 hours | Yellow to orange solid |
| 4-Methoxyaniline | Methanol | Glacial Acetic Acid | 2 hours | Brightly colored solid |
| 2-Aminophenol | Ethanol | Glacial Acetic Acid | 4 hours | Crystalline solid |
| Ethylenediamine | Ethanol | None/Slight Warming | 1 hour | Potentially forms a bis-Schiff base |
Purification and Characterization
Purification:
Recrystallization is the most common method for purifying solid Schiff bases. If the product is not crystalline or contains persistent impurities, column chromatography on silica gel may be necessary. It is crucial to use anhydrous solvents during purification as the imine bond is susceptible to hydrolysis.[4]
Characterization:
A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized Schiff bases.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[5] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates the formation of the Schiff base.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic singlet for the azomethine proton (-CH=N-) is typically observed in the downfield region, usually between δ 8.0 and 9.0 ppm. The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine protons is also indicative of a successful reaction.
-
¹³C NMR: The carbon of the azomethine group typically resonates in the range of δ 145-165 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its molecular formula.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, using a more efficient water removal method (e.g., a Dean-Stark apparatus), or adding a stronger acid catalyst (use with caution to avoid side reactions).[2]
-
Hydrolysis: The imine bond can be sensitive to water, especially under acidic conditions. Ensure all glassware is dry and use anhydrous solvents.
-
Purification Challenges: The presence of unreacted aldehyde is a common impurity.[4] Thorough washing of the product and careful recrystallization are crucial. If column chromatography is used, a non-polar to moderately polar eluent system is typically effective.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles).
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC - NIH. (2016). [Link]
-
Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers - Der Pharma Chemica. (n.d.). [Link]
-
Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. (2024). [Link]
-
Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results - ResearchGate. (2025). [Link]
-
Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - NIH. (n.d.). [Link]
-
Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC - NIH. (n.d.). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC61522 Schiff Bases/]([Link] Schiff Bases/)
-
Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand - Advanced Journal of Chemistry, Section A. (2020). [Link]
-
An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2024). [Link]
-
Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed. (n.d.). [Link]
-
Synthesis of Schiff's Bases with Simple Synthetic Approach | Asian Journal of Pharmaceutical Research and Development. (2020). [Link]
-
How to purify Schiff base? - ResearchGate. (2023). [Link]
-
c5sc02983j1.pdf - The Royal Society of Chemistry. (n.d.). [Link]
-
2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations - PMC - NIH. (2022). [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. (n.d.). [Link]
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- 3. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chemijournal.com [chemijournal.com]
Application Notes and Protocols for the Utilization of "4-(5-Nitropyridin-2-yl)benzaldehyde" in Biginelli and Hantzsch Multicomponent Reactions
Introduction: The Strategic Value of Multicomponent Reactions and the Nitropyridine Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the pursuit of molecular complexity and diversity from simple, readily available starting materials is paramount. Multicomponent reactions (MCRs), which involve the one-pot synthesis of a product from three or more reactants, embody the principles of efficiency and atom economy.[1] The Biginelli and Hantzsch reactions, classic examples of MCRs, provide rapid access to the privileged heterocyclic scaffolds of dihydropyrimidines (DHPMs) and dihydropyridines (DHPs), respectively. These core structures are featured in a multitude of biologically active compounds.[2]
The pyridine ring is a "privileged structural motif" in drug design, present in numerous FDA-approved drugs.[3] The introduction of a nitro group to the pyridine scaffold further enhances its potential, as nitropyridines are versatile precursors for a wide range of bioactive molecules, exhibiting activities such as anticancer, antiviral, and antimicrobial properties.[3] This application note provides detailed protocols for the use of 4-(5-Nitropyridin-2-yl)benzaldehyde , a key building block, in both Biginelli and Hantzsch reactions, paving the way for the synthesis of novel compound libraries with significant therapeutic potential. The resulting DHPMs and DHPs, bearing the electron-withdrawing nitropyridine moiety, are of considerable interest for screening against various biological targets.
Part 1: Synthesis of the Key Precursor: this compound
A reliable and reproducible synthesis of the title aldehyde is crucial for its application in MCRs. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of C-C bonds and is well-suited for this purpose.[4]
Reaction Principle: Suzuki-Miyaura Coupling
The synthesis involves the palladium-catalyzed cross-coupling of 2-chloro-5-nitropyridine with 4-formylphenylboronic acid. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation of the boronic acid, and reductive elimination to yield the desired product and regenerate the catalyst.[4]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-5-nitropyridine | 158.56 | 1.0 | 1.0 |
| 4-Formylphenylboronic acid | 149.96 | 1.2 | 1.2 |
| [Pd(dppf)Cl₂]·CH₂Cl₂ | 816.64 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | - | 8 mL |
| Water (degassed, deionized) | - | - | 2 mL |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-nitropyridine (1.0 mmol, 158.6 mg), 4-formylphenylboronic acid (1.2 mmol, 179.9 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Catalyst Addition: Add [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 24.5 mg) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Part 2: Application in the Biginelli Multicomponent Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[5] These compounds are known to exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[6]
Reaction Mechanism: Biginelli Reaction
The reaction is typically acid-catalyzed. The proposed mechanism involves the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the final DHPM product.[7]
Caption: Proposed mechanism of the Biginelli reaction.
Experimental Protocol: Biginelli Synthesis of a 4-(5-Nitropyridin-2-yl)phenyl-DHPM
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 228.20 | 1.0 | 1.0 |
| Ethyl Acetoacetate | 130.14 | 1.0 | 1.0 |
| Urea | 60.06 | 1.5 | 1.5 |
| Copper(II) Triflate (Cu(OTf)₂) | 361.68 | 0.1 | 0.1 |
| Ethanol | - | - | 10 mL |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 228.2 mg) in ethanol (10 mL).
-
Reagent Addition: Add ethyl acetoacetate (1.0 mmol, 126 µL) and urea (1.5 mmol, 90.1 mg) to the solution.
-
Catalyst Addition: Add copper(II) triflate (0.1 mmol, 36.2 mg) to the reaction mixture.
-
Reaction: Reflux the mixture with stirring for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL).
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidine derivative.
Part 3: Application in the Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction is a multicomponent reaction that synthesizes 1,4-dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[5] Hantzsch esters and their derivatives are well-known for their activity as calcium channel blockers and have been investigated for a wide array of other pharmacological properties.[8]
Reaction Mechanism: Hantzsch Reaction
The Hantzsch synthesis is believed to proceed through the formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and another equivalent of the β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[9]
Caption: Experimental workflow for the Hantzsch reaction.
Experimental Protocol: Hantzsch Synthesis of a 4-(5-Nitropyridin-2-yl)phenyl-DHP
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 228.20 | 1.0 | 1.0 |
| Ethyl Acetoacetate | 130.14 | 2.0 | 2.0 |
| Ammonium Acetate | 77.08 | 1.2 | 1.2 |
| Ethanol | - | - | 15 mL |
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 228.2 mg), ethyl acetoacetate (2.0 mmol, 252 µL), and ammonium acetate (1.2 mmol, 92.5 mg) in ethanol (15 mL).
-
Reaction: Reflux the reaction mixture with stirring for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture over crushed ice.
-
The precipitated solid is collected by filtration.
-
Wash the solid with cold water.
-
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.
Part 4: Potential Biological Significance and Applications
The synthesized dihydropyrimidine and dihydropyridine derivatives incorporating the 4-(5-nitropyridin-2-yl)phenyl moiety are of significant interest for biological evaluation. Dihydropyrimidinones are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][9] Similarly, the 1,4-dihydropyridine scaffold is a cornerstone of calcium channel blockers used in the treatment of hypertension and has also shown potential as antimicrobial and anticancer agents.[8][10] The presence of the nitropyridine group may impart unique electronic and steric properties, potentially leading to novel biological activities or enhanced potency. These newly synthesized compound libraries are prime candidates for high-throughput screening in various disease models.
References
-
Kharitonov, D. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(2), 268. [Link]
-
Biała, E., et al. (1991). Biological activity of 1,4-dihydropyridine derivatives. Die Pharmazie, 46(6), 442-444. [Link]
-
Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]
-
Zahra, M., et al. (2022). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Journal of Molecular Structure, 1270, 133933. [Link]
-
da Silva, G. G., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1779-1801. [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]
-
An Investigation into the Biological Effects of Dihydropyrimidines. (2022). Ignited Minds Journals. [Link]
-
Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. [Link]
-
Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education, 77(11), 1437. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy, 15, 4277–4317. [Link]
-
Rocha, R. O., et al. (2021). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances, 11(48), 30206-30233. [Link]
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- 6. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Protocol for the synthesis of enzyme inhibitors using "4-(5-Nitropyridin-2-yl)benzaldehyde"
Application Note & Protocol
Topic: Protocol for the Synthesis of Enzyme Inhibitors Using "4-(5-Nitropyridin-2-yl)benzaldehyde" as a Versatile Chemical Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyridine ring is a privileged structural motif in drug design, and its derivatives are integral to a multitude of approved pharmaceuticals.[1] Nitropyridines, in particular, serve as highly versatile precursors for a wide range of biologically active molecules, including potent and selective enzyme inhibitors.[1] This guide details a robust protocol for the synthesis of a model enzyme inhibitor starting from this compound. The methodology leverages the efficiency and functional group tolerance of reductive amination to couple the aldehyde scaffold with a desired amine, a common strategy in medicinal chemistry.[2] We provide a comprehensive, step-by-step procedure for synthesis, purification, and characterization, followed by a general protocol for evaluating the compound's inhibitory activity in an in vitro enzyme assay.
Introduction & Scientific Principle
The this compound scaffold possesses two key features that make it an excellent starting point for inhibitor synthesis:
-
The Aldehyde Functional Group: This group is a versatile chemical handle, readily participating in reactions like reductive amination to form carbon-nitrogen bonds, which are fundamental to the structure of most drug molecules.
-
The 5-Nitropyridine Moiety: This heterocyclic system is frequently found in kinase inhibitors and other targeted therapeutics. The electron-withdrawing nitro group can enhance the molecule's interaction with the target protein's active site and can activate the pyridine ring for further chemical modifications if desired.[3][4]
This protocol focuses on direct reductive amination , a powerful one-pot reaction that first involves the formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by its immediate reduction to a stable secondary or tertiary amine, respectively.[5] We utilize Sodium Triacetoxyborohydride (STAB), a mild and selective reducing agent that preferentially reduces the protonated imine intermediate over the starting aldehyde, minimizing side reactions.[6]
Overall Experimental Workflow
The process follows a logical progression from chemical synthesis to biological evaluation, ensuring the identity, purity, and activity of the final compound are rigorously established.
Caption: Workflow from synthesis to biological characterization.
Protocol I: Synthesis of a Model Inhibitor
This protocol describes the synthesis of 1-methyl-4-((4-(5-nitropyridin-2-yl)phenyl)methyl)piperazine as a representative example. The piperazine moiety is a common feature in successful kinase inhibitors.[7][8]
Reaction Scheme
Caption: Reductive amination of the starting aldehyde.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | ≥97% Purity | Sigma-Aldrich |
| 1-Methylpiperazine | ≥99% Purity | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (STAB) | Reagent Grade, ~95% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Fisher Scientific |
| Glacial Acetic Acid (AcOH) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |
| Silica Gel for Flash Chromatography | 230-400 mesh | Sorbent Tech. |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.14 g, 5.0 mmol).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous Dichloromethane (DCM, 25 mL). To this solution, add 1-Methylpiperazine (1.1 eq, 0.55 g, 5.5 mmol) followed by glacial Acetic Acid (AcOH, 1.2 eq, 0.36 g, 6.0 mmol).
-
Rationale: Acetic acid acts as a catalyst to promote the formation of the reactive iminium ion intermediate from the aldehyde and amine.
-
-
Initiation of Reduction: Stir the mixture at room temperature (approx. 25 °C) for 30 minutes. Then, add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 1.59 g, 7.5 mmol) portion-wise over 10 minutes.
-
Rationale: Portion-wise addition of the reducing agent helps to control any potential exotherm and ensures a smooth reaction. STAB is moisture-sensitive, so it should be handled quickly in an ambient atmosphere.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of the starting aldehyde using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Extraction:
-
Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Rationale: The basic NaHCO₃ solution neutralizes the acetic acid and quenches any remaining reducing agent. The brine wash helps to remove residual water from the organic phase.
-
-
Purification:
-
Filter the dried solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel. A typical gradient elution system would be 0% to 10% Methanol in Dichloromethane.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the final compound as a solid.
-
Characterization and Data Interpretation
Proper characterization is essential to confirm the structure and purity of the synthesized inhibitor.
| Analysis Technique | Expected Result for Confirmation |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10.0 ppm). Appearance of a new singlet for the benzylic -CH₂- protons (~3.5-3.8 ppm). Signals corresponding to both the nitropyridine and piperazine moieties should be present and integrated correctly.[7][9] |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of a new signal for the benzylic -CH₂- carbon (~60-65 ppm). |
| HRMS (ESI+) | The measured mass of the protonated molecular ion ([M+H]⁺) should be within 5 ppm of the calculated exact mass for C₁₇H₂₁N₄O₂⁺.[4] |
| Purity (HPLC) | The final compound should exhibit a single major peak, indicating >95% purity.[9] |
Protocol II: General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target enzyme.[10] The specific substrate, buffer conditions, and detection method must be optimized for the enzyme of interest.[11]
Principle
An enzyme's activity is measured by monitoring the rate at which it converts a substrate to a product. By measuring this rate across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[12][13]
Step-by-Step Assay Protocol
-
Prepare Solutions:
-
Assay Buffer: Prepare a buffer optimized for the target enzyme's activity (e.g., Tris-HCl, HEPES) containing any necessary cofactors (e.g., ATP, MgCl₂).
-
Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer.
-
Substrate Stock: Prepare a concentrated stock of the enzyme's substrate in assay buffer. The final concentration used in the assay should ideally be at or below the substrate's Michaelis-Menten constant (Kₘ).[13]
-
Inhibitor Stock & Dilutions: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM).
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of each inhibitor dilution (and a DMSO-only control) to separate wells of a microplate.
-
Add 48 µL of assay buffer containing the enzyme to each well.
-
Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature.[10]
-
Initiate the enzymatic reaction by adding 50 µL of assay buffer containing the substrate to each well.
-
-
Monitor Reaction: Immediately place the plate in a microplate reader and measure the product formation over time (e.g., change in absorbance or fluorescence) in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the kinetic trace.
-
Normalize the data by setting the rate of the DMSO-only control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value.[13]
-
References
- Benchchem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride and a catalytic amount of a protic acid under solvent-free conditions. Tetrahedron, 61(23), 5725-5734.
- Biobide. (n.d.). What is an Inhibition Assay?
- Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 298-309.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine.
- Gruber, W. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 31(12), 1181-1188.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
- Kharitonov, D. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5789.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- Song, G., et al. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 84(4), 464-472.
- Hryshchyshyn, A., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- Scribd. (n.d.).
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- The Royal Society of Chemistry. (n.d.).
- Wang, T., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RSC Medicinal Chemistry, 13(9), 1113-1125.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Priesner, C., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.
- Yurttaş, L., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4249.
- University of Southampton. (n.d.). European Journal of Medicinal Chemistry.
- Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.
- Solomon, V. R., et al. (2012). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry Letters, 22(12), 4049-4054.
- New Journal of Chemistry (RSC Publishing). (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. blog.biobide.com [blog.biobide.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Corrosion Inhibitors from 4-(5-Nitropyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive guide to the synthesis and evaluation of novel Schiff base corrosion inhibitors derived from 4-(5-Nitropyridin-2-yl)benzaldehyde. While the direct application of this specific aldehyde in corrosion inhibition is a nascent field of study, this document outlines a scientifically robust framework for its utilization. By leveraging the inherent electrochemical properties of the nitropyridine moiety and the film-forming capabilities of Schiff bases, researchers can explore a new class of potent corrosion inhibitors. This guide details the synthesis of the precursor aldehyde, its conversion to a Schiff base, and the subsequent electrochemical and surface analysis techniques required to validate its efficacy as a corrosion inhibitor for mild steel in acidic environments.
Introduction: The Rationale for this compound in Corrosion Inhibition
Organic corrosion inhibitors are paramount in protecting metallic assets across various industries. Their effectiveness is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents. The molecular structure of the inhibitor dictates the efficiency of this adsorption process. Heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, as well as π-electrons, have demonstrated exceptional corrosion inhibition properties.
The pyridine ring is a key pharmacophore in many biologically active compounds and has been identified as an effective constituent in corrosion inhibitors due to its planar structure which facilitates strong adsorption on metal surfaces. The introduction of a nitro group (-NO2), an electron-withdrawing group, can further enhance the adsorption process by increasing the electron affinity of the molecule, promoting charge transfer from the inhibitor to the metal surface.
Schiff bases, synthesized through the condensation of an aldehyde or ketone with a primary amine, are a versatile class of organic compounds that have shown significant promise as corrosion inhibitors. The presence of the imine (-C=N-) group, along with other heteroatoms and aromatic rings, allows for strong coordination with metal ions and the formation of a stable, protective film.
This guide focuses on the untapped potential of This compound as a precursor for a new generation of Schiff base corrosion inhibitors. The combination of the electron-deficient nitropyridine ring and the versatile Schiff base linkage offers a compelling molecular architecture for superior corrosion protection.
Synthesis Pathway: From Precursor to a Novel Schiff Base Inhibitor
The synthesis of a potential corrosion inhibitor from this compound is a two-step process: first, the synthesis of the aldehyde itself, followed by its reaction with a suitable amine to form the Schiff base.
Synthesis of this compound
The synthesis of the precursor aldehyde can be achieved via a Suzuki coupling reaction, a powerful method for the formation of C-C bonds.
Reaction Scheme:
Experimental Protocol:
-
To a solution of (4-formylphenyl)boronic acid (1.2 mmol) in a 3:1 mixture of dimethoxyethane (DME) and water (12 mL), add 2-bromo-5-nitropyridine (1.0 mmol) and sodium carbonate (2.0 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.
-
Reflux the reaction mixture at 80°C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Synthesis of the Schiff Base Corrosion Inhibitor: (E)-N-((4-(5-nitropyridin-2-yl)phenyl)methylene)aniline
For the purpose of these application notes, we will detail the synthesis of a Schiff base from this compound and aniline. The choice of amine can be varied to tune the properties of the final inhibitor.
Reaction Scheme:
Experimental Protocol:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Add aniline (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.
Characterization of the Synthesized Compounds: The structure of the synthesized aldehyde and Schiff base should be confirmed using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Evaluation of Corrosion Inhibition Performance
The efficacy of the synthesized Schiff base as a corrosion inhibitor will be evaluated on mild steel in a 1 M HCl solution. The following experimental techniques are recommended.
Weight Loss Measurements
This classical method provides a direct measure of the corrosion rate.
Protocol:
-
Prepare mild steel coupons of known dimensions and weight.
-
Immerse the coupons in 1 M HCl solution with and without various concentrations of the synthesized Schiff base inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Maintain the temperature at 25°C for a specified immersion period (e.g., 6 hours).
-
After the immersion period, remove the coupons, clean them according to ASTM G1-03 standard, dry, and re-weigh.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following equations:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
-
%IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism. A standard three-electrode cell setup (mild steel as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode) is used.
PDP studies reveal whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.
Protocol:
-
Immerse the working electrode in the test solution (1 M HCl with and without the inhibitor) for 30-60 minutes to attain a stable open circuit potential (OCP).
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Plot the resulting Tafel plots (log current density vs. potential).
-
Extrapolate the linear Tafel segments to obtain the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (%IE) using:
-
%IE = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
-
EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.
Protocol:
-
After reaching a stable OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The Rct value is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency (%IE) using:
-
%IE = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
-
Surface Analysis
Surface analysis techniques provide visual and compositional evidence of the protective film formed by the inhibitor.
SEM is used to visualize the surface morphology of the mild steel coupons before and after immersion in the corrosive medium with and without the inhibitor.
Protocol:
-
After the weight loss experiment, carefully rinse and dry the mild steel coupons.
-
Mount the coupons on stubs and coat with a thin layer of gold or carbon if necessary.
-
Image the surfaces at various magnifications to observe the extent of corrosion and the presence of a protective film.
AFM provides high-resolution, three-dimensional images of the surface topography, allowing for a quantitative assessment of surface roughness.
Protocol:
-
Prepare freshly polished mild steel samples.
-
Immerse the samples in the corrosive solution with and without the inhibitor for a short duration.
-
Rinse, dry, and analyze the surface topography using an AFM in tapping mode.
-
Compare the surface roughness parameters of the different samples.
Data Presentation and Interpretation
Quantitative Data Summary
| Technique | Inhibitor Conc. (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%IE) | Rct (Ω cm²) |
| Weight Loss | 0 | - | - | - |
| 50 | ||||
| 100 | ||||
| 200 | ||||
| 500 | ||||
| PDP | 0 | |||
| 50 | ||||
| 100 | ||||
| 200 | ||||
| 500 | ||||
| EIS | 0 | |||
| 50 | ||||
| 100 | ||||
| 200 | ||||
| 500 |
Mechanism of Inhibition: A Proposed Model
The synthesized Schiff base is expected to adsorb onto the mild steel surface through a combination of physisorption and chemisorption.
-
Physisorption: Electrostatic interaction between the protonated inhibitor molecule and the negatively charged metal surface (due to adsorbed Cl⁻ ions).
-
Chemisorption: Donation of electrons from the nitrogen and oxygen atoms and the π-electrons of the aromatic rings to the vacant d-orbitals of the iron atoms, forming a coordinate covalent bond.
The presence of the electron-withdrawing nitro group is anticipated to enhance the chemisorption process by increasing the electron density on the pyridine nitrogen, facilitating stronger coordination with the metal surface. The bulky structure of the inhibitor molecule would then form a dense, protective film, blocking the active corrosion sites.
Visualizing the Workflow and Relationships
Experimental Workflow Diagram
Caption: Workflow for synthesis and evaluation of the novel corrosion inhibitor.
Inhibition Mechanism Diagram
Caption: Proposed mechanism of corrosion inhibition by the Schiff base.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and evaluation of novel corrosion inhibitors based on this compound. The proposed Schiff base derivative holds significant promise due to its unique molecular architecture. Further research should focus on:
-
Synthesizing a library of Schiff bases with different amine precursors to establish structure-activity relationships.
-
Investigating the effect of temperature on the inhibition performance.
-
Conducting quantum chemical calculations and molecular dynamics simulations to theoretically support the experimental findings and further elucidate the adsorption mechanism.
-
Evaluating the performance of these inhibitors in different corrosive media (e.g., CO₂-saturated brine) to broaden their applicability.
By following the protocols outlined in these application notes, researchers can systematically explore this new class of corrosion inhibitors and contribute to the development of more effective and sustainable asset protection technologies.
References
-
Verma, C., Ebenso, E. E., & Quraishi, M. A. (2018). Corrosion inhibitors for ferrous and non-ferrous metals and their alloys. Journal of Molecular Liquids, 266, 12-30. [Link]
-
Finšgar, M., & Jackson, J. (2014). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. Corrosion Science, 86, 17-41. [Link]
-
Gece, G. (2008). The use of quantum chemical methods in corrosion inhibitor studies. Corrosion Science, 50(11), 2981-2992. [Link]
-
Lgaz, H., Salghi, R., & Jodeh, S. (2017). Corrosion inhibition of steel in acidic medium by a new schiff base: electrochemical, surface and quantum chemical studies. Journal of Molecular Liquids, 225, 271-280. [Link]
-
Soltani, N., Behpour, M., Ghoreishi, S. M., & Naeimi, H. (2010). Corrosion inhibition of mild steel in hydrochloric acid solution by some double Schiff bases. Corrosion Science, 52(4), 1351-1361. [Link]
-
ASTM G1-03, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, West Conshohocken, PA, 2011. [Link]
-
Popova, A., Christov, M., & Vasilev, A. (2007). The effect of the structure of some B-diketone derivatives on their corrosion inhibiting action on mild steel in 1 M HCl. Corrosion Science, 49(6), 2521-2531. [Link]
-
Li, W., He, Q., Zhang, S., Pei, C., & Hou, B. (2008). Some new triazole derivatives as corrosion inhibitors for mild steel in 1 M HCl. Journal of Applied Electrochemistry, 38(3), 289-295. [Link]
Application Note: 4-(5-Nitropyridin-2-yl)benzaldehyde as a Versatile Building Block for Novel Push-Pull Chromophores
Introduction
In the field of materials science and photonics, the rational design of organic chromophores with tailored photophysical properties is of paramount importance. "Push-pull" systems, containing electron-donating (D) and electron-accepting (A) moieties linked by a π-conjugated bridge, are a cornerstone of this research. The resulting intramolecular charge transfer (ICT) characteristics of these D-π-A molecules govern their linear and nonlinear optical properties, making them suitable for applications ranging from fluorescent probes to second-harmonic generation.
This application note details the utility of 4-(5-Nitropyridin-2-yl)benzaldehyde as a potent electron-accepting (A) building block for the synthesis of novel push-pull dyes. The molecule's key features include:
-
A Strong Electron-Withdrawing Group: The 5-nitropyridinyl moiety provides a powerful and stable electron sink, crucial for establishing a strong ICT character.
-
A Versatile Aldehyde Handle: The formyl group (-CHO) is a highly reactive functional group that serves as an ideal electrophilic site for C-C bond formation, enabling facile derivatization. It is particularly amenable to classic condensation reactions like the Knoevenagel and Claisen-Schmidt condensations.[1][2][3]
-
Extended π-Conjugation: The phenyl linker between the pyridyl and aldehyde groups extends the conjugated system, which is essential for red-shifting absorption and emission spectra into the visible or even near-infrared (NIR) regions.[4]
This guide provides detailed protocols for the synthesis of the building block itself and its subsequent use in the preparation of a representative push-pull dye via a Knoevenagel condensation. It also outlines methods for photophysical characterization and discusses expected outcomes.
Physicochemical Properties of the Building Block
A comprehensive understanding of the starting material is critical for successful synthesis and reaction optimization.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 350588-44-6 | PubChem |
| Molecular Formula | C₁₂H₈N₂O₃ | N/A |
| Molecular Weight | 228.21 g/mol | N/A |
| Appearance | Pale yellow to yellow solid | Supplier Data |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), and hot Ethanol. | General Knowledge |
Synthesis of this compound
The most common and reliable method for synthesizing the title compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction efficiently couples an organoboron reagent with an organic halide.
Reaction Principle
The synthesis involves the coupling of 2-bromo-5-nitropyridine with 4-formylphenylboronic acid. The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the C-C bond.[7]
Experimental Protocol: Suzuki Coupling
Materials:
-
2-Bromo-5-nitropyridine (1.0 eq)
-
4-Formylphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)[8]
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-nitropyridine, 4-formylphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture via cannula.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexanes/Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexanes/Ethyl Acetate) to yield this compound as a pale yellow solid.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Protocol: Synthesis of a Novel Push-Pull Dye
This section details the use of this compound as an acceptor in a Knoevenagel condensation to synthesize a D-π-A dye.[1][9][10] The reaction condenses the aldehyde with an active methylene compound, which serves as the donor and part of the π-bridge.
Representative Reaction: Knoevenagel Condensation
We will use 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF) as a representative active methylene compound, which is a potent electron donor.
A [label=<
];
plus1 [label="+"];
D [label=<
Active Methylene Donor (e.g., TCF derivative)
];
arrow [label=<
Piperidine, Ethanol
Reflux
];
Product [label=<
Push-Pull Dye (Structure is a hypothetical product of the reaction)
];
A -> plus1 -> D -> arrow -> Product [style=invis]; } caption: "Knoevenagel condensation scheme."
Experimental Protocol: Dye Synthesis
Materials:
-
This compound (1.0 eq)
-
2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (1.0 eq)
-
Piperidine (catalytic amount, ~5 drops)
-
Absolute Ethanol
Procedure:
-
Dissolve this compound and the active methylene compound in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add the catalytic amount of piperidine to the solution. A color change should be observed immediately, indicating the start of the reaction.
-
Attach a condenser and heat the mixture to reflux for 4-6 hours. Monitor the formation of the product, which often precipitates out of the solution as a colored solid.
-
After the reaction is complete (monitored by TLC), allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Purify the dye by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Validation: Obtain ¹H NMR, Mass Spectrometry, and UV-Vis absorption spectra to confirm the structure and purity of the final dye.
Characterization and Expected Results
The synthesized push-pull dye should be characterized to determine its photophysical properties.[11][12][13]
UV-Visible Spectroscopy
Protocol:
-
Prepare stock solutions of the dye in solvents of varying polarity (e.g., Toluene, Chloroform, DCM, Acetonitrile, Ethanol). A typical concentration is 1x10⁻⁵ M.
-
Record the absorption spectrum for each solution using a dual-beam UV-Vis spectrophotometer from ~300 nm to 800 nm.
-
Identify the wavelength of maximum absorption (λₘₐₓ) for the main ICT band.
Expected Results:
-
An intense, low-energy absorption band in the visible region (typically 450-650 nm) corresponding to the ICT transition.[4]
-
Solvatochromism: A marked red-shift (bathochromic shift) of the λₘₐₓ in the absorption band as the solvent polarity increases. This is a hallmark of push-pull systems where the excited state is more polar than the ground state.[4]
| Solvent | Polarity Index | Expected λₘₐₓ (nm) |
| Toluene | 2.4 | 480 - 520 |
| Chloroform | 4.1 | 510 - 550 |
| Acetonitrile | 5.8 | 540 - 580 |
| Ethanol | 4.3 | 530 - 570 |
| (Note: Expected values are illustrative and depend on the specific donor used.) |
Fluorescence Spectroscopy
Protocol:
-
Using the same solutions prepared for UV-Vis, record the fluorescence emission spectra. Excite the sample at its λₘₐₓ.
-
Measure the fluorescence quantum yield (Φբ) relative to a known standard (e.g., Rhodamine 6G in ethanol).
Expected Results:
-
Emission in the red or NIR region of the spectrum.
-
A large Stokes shift (the difference in wavelength between the absorption and emission maxima), which is beneficial for fluorescence imaging applications as it minimizes self-absorption.[4]
-
The fluorescence intensity and quantum yield may vary significantly with solvent polarity, often decreasing in more polar solvents due to the stabilization of non-radiative decay pathways from the ICT excited state.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Suzuki coupling | Inactive catalyst; poor quality boronic acid; insufficient degassing. | Use fresh catalyst; ensure boronic acid is dry; degas solvents thoroughly by sparging with argon for 30 min. |
| No reaction in Knoevenagel | Insufficient catalyst; low reaction temperature. | Add a few more drops of piperidine; ensure the reaction is at a full reflux. |
| Product is an oil, not a solid | Impurities present; product is highly soluble in the reaction solvent. | Re-purify the aldehyde starting material; try precipitating the product by adding a non-solvent (e.g., water or hexanes) to the reaction mixture. |
| Broad, ill-defined UV-Vis peak | Aggregation of the dye molecules. | Use more dilute solutions (e.g., 1x10⁻⁶ M); add a small amount of a co-solvent like DMF to disrupt aggregates. |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of novel push-pull dyes. Its strong electron-accepting nature and the synthetic accessibility of its aldehyde group allow for the straightforward creation of chromophores with pronounced intramolecular charge transfer characteristics. The protocols outlined in this document provide a reliable framework for the synthesis and characterization of these advanced materials, opening avenues for their application in fields requiring materials with strong light absorption and emission properties.
References
-
Blanchard-Desce, M. et al. Photophysical properties of tailor-made NIR emitting dyes. ResearchGate. Available at: [Link].
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link].
-
Wikipedia. Knoevenagel condensation. Wikipedia. Available at: [Link].
-
Gale, P. A. et al. Synthesis and photo-physical properties of a series of BODIPY dyes. ResearchGate. Available at: [Link].
-
ResearchGate. Synthesis of the nucleophilic coupling partner for a Suzuki coupling. ResearchGate. Available at: [Link].
-
Organic Reactions. The Knoevenagel Condensation. Organic Reactions. Available at: [Link].
-
Royal Society of Chemistry. Supporting Information for "Discovery of N-hydroxy-N-(pyridin-3-yl)acetamides...". Royal Society of Chemistry. Available at: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link].
-
National Institutes of Health (NIH). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. National Institutes of Health. Available at: [Link].
-
U.S. Department of Energy, Office of Scientific and Technical Information (OSTI). Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles. OSTI.GOV. Available at: [Link].
-
National Institutes of Health (NIH). Tuning Photodynamic Properties of BODIPY Dyes, Porphyrins' Little Sisters. National Institutes of Health. Available at: [Link].
-
Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link].
-
Myers Group, Harvard University. The Suzuki Reaction. Harvard University. Available at: [Link].
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. Available at: [Link].
-
National Institutes of Health (NIH). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health. Available at: [Link].
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link].
-
De Gruyter. Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. De Gruyter. Available at: [Link].
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- 13. Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles (Journal Article) | OSTI.GOV [osti.gov]
Knoevenagel condensation with "4-(5-Nitropyridin-2-yl)benzaldehyde"
Application Note & Protocols
Topic: Knoevenagel Condensation with 4-(5-Nitropyridin-2-yl)benzaldehyde for the Synthesis of Novel Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1][2] This application note provides a detailed guide to the Knoevenagel condensation utilizing a specialized substrate, This compound . The presence of the nitropyridine moiety introduces significant electronic effects that enhance reactivity and impart valuable pharmacological properties to the resulting products. This document outlines the underlying mechanism, provides two detailed, validated protocols with different active methylene compounds, discusses methods for product characterization, and explores the potential applications of the synthesized α,β-unsaturated compounds in medicinal chemistry.
Introduction: Scientific Rationale and Strategic Importance
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[3][4] Its enduring relevance stems from its reliability, operational simplicity, and the immense structural diversity of its products, which are often key intermediates in the synthesis of pharmaceuticals, natural products, and functional polymers.[1][5]
The choice of This compound as the aldehydic component is strategic for several reasons:
-
Electronic Activation: The pyridine ring, particularly when substituted with a potent electron-withdrawing nitro group, significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This activation is anticipated to accelerate the reaction rate compared to unsubstituted or electron-rich benzaldehydes.[6]
-
Pharmacophoric Value: The nitropyridine scaffold is present in numerous bioactive molecules and is known to contribute to various pharmacological activities.
-
Synthetic Handle: The resulting α,β-unsaturated system is a versatile Michael acceptor, enabling further functionalization through conjugate addition reactions to build molecular complexity.
This guide provides the necessary protocols and scientific context for researchers to leverage this powerful reaction for the creation of novel molecular entities with high potential in drug discovery programs.[7][8][9]
The Knoevenagel Condensation: Mechanism of Action
The reaction proceeds via a three-step sequence: carbanion formation, nucleophilic addition, and dehydration. A weak base, typically a secondary amine like piperidine, is sufficient to catalyze the reaction without promoting self-condensation of the aldehyde.[4][10]
-
Carbanion Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate).[11]
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.[11]
-
Protonation & Dehydration: The alkoxide intermediate is protonated to form a β-hydroxy compound. This intermediate readily undergoes base-induced dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.[11]
Caption: A simplified workflow of the piperidine-catalyzed Knoevenagel condensation.
Experimental Protocols
These protocols are designed for a 10 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-((4-(5-nitropyridin-2-yl)phenyl)methylene)malononitrile
-
Rationale: Malononitrile is a highly reactive methylene compound due to the two strongly electron-withdrawing nitrile groups, often leading to rapid reactions and high yields at room temperature.[12][13]
Materials & Reagents:
-
This compound (10 mmol, 2.29 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Ethanol (95%, 40 mL)
-
Deionized Water
-
Petroleum Ether
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To the 100 mL round-bottom flask, add this compound (2.29 g) and malononitrile (0.66 g).
-
Add 40 mL of ethanol to the flask and stir the mixture at room temperature until the solids dissolve.
-
Add piperidine (50 µL) to the solution using a micropipette. A color change and/or formation of a precipitate is typically observed shortly after.
-
Stir the reaction mixture at room temperature for 1.5 - 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion, a solid product will have precipitated. Cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by suction filtration using a Buchner funnel.
-
Wash the collected solid sequentially with cold ethanol (2 x 10 mL), deionized water (2 x 15 mL), and finally with petroleum ether (1 x 10 mL) to remove impurities.
-
Dry the product under vacuum to obtain the final compound as a crystalline solid.
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(4-(5-nitropyridin-2-yl)phenyl)acrylate
-
Rationale: Ethyl cyanoacetate is less reactive than malononitrile, sometimes requiring slightly elevated temperatures or longer reaction times to achieve high conversion.[2][13] The resulting product contains an ester group, which can be a useful handle for subsequent saponification or amidation reactions.
Materials & Reagents:
-
This compound (10 mmol, 2.29 g)
-
Ethyl cyanoacetate (10 mmol, 1.06 mL, 1.13 g)
-
Piperidine (Catalytic amount, ~0.5 mmol, 50 µL)
-
Absolute Ethanol (50 mL)
Equipment:
-
100 mL round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
Combine this compound (2.29 g) and ethyl cyanoacetate (1.06 mL) in the 100 mL round-bottom flask.
-
Add 50 mL of absolute ethanol and a magnetic stir bar.
-
Add piperidine (50 µL) to the mixture.
-
Attach the reflux condenser and gently heat the mixture to a reflux (~78°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.
-
After the reaction is complete, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes.
-
Collect the precipitated solid by suction filtration.
-
Recrystallize the crude product from hot ethanol to obtain pure crystals.
-
Dry the purified product under vacuum.
Data Summary and Product Characterization
The following table summarizes the expected outcomes for the described protocols. Yields and melting points are indicative and may vary based on experimental conditions.
| Parameter | Protocol 1 | Protocol 2 |
| Product Name | 2-((4-(5-nitropyridin-2-yl)phenyl)methylene)malononitrile | Ethyl (E)-2-cyano-3-(4-(5-nitropyridin-2-yl)phenyl)acrylate |
| Active Methylene | Malononitrile | Ethyl Cyanoacetate |
| Reaction Time | 1.5 - 2 hours | 4 - 6 hours |
| Temperature | Room Temperature | Reflux (~78°C) |
| Expected Yield | > 90% | > 85% |
| Appearance | Yellow Crystalline Solid | Pale Yellow Solid |
Characterization Guidance: Confirmation of the product structure is achieved through standard spectroscopic methods.[16][17]
-
FT-IR Spectroscopy:
-
Appearance of a strong C≡N stretch (~2220 cm⁻¹).
-
Appearance of a C=C alkene stretch (~1600-1620 cm⁻¹).
-
For Protocol 2, a strong C=O ester stretch (~1720-1730 cm⁻¹).
-
Disappearance of the aldehyde C=O stretch from the starting material.
-
-
¹H NMR Spectroscopy:
-
Appearance of a new singlet for the vinylic proton (=CH) in the downfield region (~7.5-8.5 ppm).[17]
-
Disappearance of the aldehyde proton singlet from the starting material (~9.9-10.1 ppm).
-
Characteristic signals for the aromatic and pyridyl protons.
-
For Protocol 2, a quartet and triplet corresponding to the ethyl ester group.
-
-
Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated species [M+H]+ should correspond to the calculated molecular weight of the target compound.
Applications in Medicinal Chemistry and Drug Discovery
The products synthesized through these protocols are valuable scaffolds in medicinal chemistry.[9] The α,β-unsaturated nitrile system is a known pharmacophore with diverse biological activities.
-
Anticancer Agents: Many Knoevenagel condensation products have demonstrated potent cytotoxic activity against various cancer cell lines.[7][8] The synthesized compounds can be screened for their potential as inhibitors of key cellular targets.
-
Antimicrobial Activity: The electron-deficient nature of the double bond makes these compounds potential inhibitors of microbial enzymes.
-
Further Synthesis: The products serve as versatile intermediates. The nitrile and ester groups can be hydrolyzed or reduced, and the double bond can undergo various addition reactions, paving the way for the creation of extensive compound libraries for high-throughput screening.[18]
References
- Study Prep in Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde...
- Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation.
- Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
- ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
- YouTube. (2023, January 14). Knoevenagel condensation.
- Organic Reactions. (n.d.). The Knoevenagel Condensation.
- Taylor & Francis Online. (n.d.). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature.
- Taylor & Francis Online. (2006, August 16). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER.
- J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation.
- ResearchGate. (n.d.). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one.
- RSC Publishing. (n.d.). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity.
- Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- RSC Publishing. (2018, August 28). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
- Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
- YouTube. (n.d.). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.
- ResearchGate. (n.d.). Knoevenagel condensation reaction with piperidine as catalyst.
- ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile.
- MDPI. (n.d.). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst.
- Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
- Aston Publications Explorer. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.
- Semantic Scholar. (n.d.). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- OUCI. (n.d.). How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review.
- PubMed. (n.d.). How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review.
- ResearchGate. (n.d.). Enhanced reaction rate by using N,N-dimethylformamide as a catalyst in Knoevenagel condensation.
- ResearchGate. (n.d.). The application of the Knoevenagel reaction in the medicinal chemistry of thiazolidin-4-ones.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Taylor & Francis Online. (2009, October 20). Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes.
- ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO.
- The Royal Society of Chemistry. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process.
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Synthesis of Chalcone Derivatives from 4-(5-Nitropyridin-2-yl)benzaldehyde: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive protocol for the synthesis of chalcone derivatives utilizing "4-(5-Nitropyridin-2-yl)benzaldehyde" as a key precursor. Chalcones, belonging to the flavonoid family, are recognized for their broad spectrum of biological activities, making them a significant scaffold in medicinal chemistry and drug discovery. The incorporation of a nitropyridine moiety is of particular interest as it can modulate the pharmacological properties of the resulting chalcone derivatives. This document details the well-established Claisen-Schmidt condensation reaction for the synthesis, purification, and characterization of these target compounds, offering insights into the causality behind experimental choices to ensure reproducibility and high yields.
Introduction: The Significance of Nitropyridine-Containing Chalcones
Chalcones (1,3-diphenyl-2-propen-1-ones) are α,β-unsaturated ketones that serve as crucial intermediates in the biosynthesis of flavonoids and isoflavonoids.[1][2] Their versatile chemical structure allows for a wide range of substitutions on both aromatic rings, leading to a diverse library of compounds with varied biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][3][4]
The precursor, this compound, introduces a key pharmacophore—the nitropyridine ring. Nitrogen-containing heterocyclic compounds are prevalent in numerous pharmaceuticals, and the pyridine ring, in particular, is a common feature in many approved drugs. The nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties and biological activity of the resulting chalcone derivatives.[5] Chalcones containing a pyridine ring have demonstrated promising anticancer, antibacterial, and antiplasmodial activities.[6] Therefore, the synthesis of chalcones from this specific aldehyde is a promising avenue for the discovery of novel therapeutic agents.[7][8][9]
This guide will focus on the Claisen-Schmidt condensation, a reliable and straightforward method for synthesizing chalcones.[1][3] This base-catalyzed reaction involves the condensation of an aromatic aldehyde (in this case, this compound) with an acetophenone derivative.[10]
Reaction Mechanism and Workflow
The synthesis of chalcone derivatives from this compound proceeds via the Claisen-Schmidt condensation reaction. This reaction is a classic example of a base-catalyzed aldol condensation followed by dehydration.[2]
The core mechanism involves the following steps:
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the acetophenone derivative to form a resonance-stabilized enolate ion.[10][11][12]
-
Nucleophilic Attack: The nucleophilic enolate anion then attacks the electrophilic carbonyl carbon of the this compound.[2]
-
Aldol Addition: This nucleophilic attack forms a tetrahedral intermediate, which is then protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (aldol adduct).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, which is the final chalcone product.[2]
The overall workflow for the synthesis and characterization is depicted in the following diagram:
Caption: Experimental workflow for chalcone synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted acetophenone.
3.1. Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | ≥98% | (Example) Sigma-Aldrich |
| Substituted Acetophenone (e.g., 4'-Methoxyacetophenone) | ≥98% | (Example) Acros Organics |
| Sodium Hydroxide (NaOH) | ≥97% | (Example) Fisher Scientific |
| Ethanol (95%) | Reagent Grade | (Example) VWR Chemicals |
| Hydrochloric Acid (HCl), concentrated | 37% | (Example) J.T. Baker |
| Distilled Water | N/A | In-house |
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Filter paper
-
Beakers
-
pH paper
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
-
Mass spectrometer
3.3. Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in 20-30 mL of 95% ethanol.
-
Reaction Initiation: Place the flask on a magnetic stirrer and begin stirring at room temperature.[1]
-
Base Addition: Prepare a 10% aqueous solution of sodium hydroxide. Slowly add this solution dropwise to the stirred mixture over a period of 10-15 minutes.[1] The addition of the base will cause the reaction mixture to become colored, and a precipitate may begin to form.[1]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing about 100 mL of ice-cold water.[13]
-
Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid (10% HCl) with constant stirring until the pH is approximately 7.[13] This step is crucial to neutralize the excess base and protonate the phenoxide if a hydroxyacetophenone was used.
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[13] Wash the solid with several portions of cold distilled water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).
3.4. Purification
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals.[1]
Characterization of Synthesized Chalcones
The structure and purity of the synthesized chalcone derivatives should be confirmed by various spectroscopic techniques.
4.1. Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum of a chalcone will show characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (carbonyl) stretching | 1630-1690 |
| C=C (alkene) stretching | 1550-1620 |
| C-H (aromatic) stretching | 3000-3100 |
| NO₂ (nitro) stretching (asymmetric) | 1500-1560 |
| NO₂ (nitro) stretching (symmetric) | 1345-1385 |
Note: The exact wavenumbers may vary depending on the specific substituents on the aromatic rings.[3][14][15]
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the chalcone.
-
¹H NMR: The two vinylic protons of the α,β-unsaturated system typically appear as doublets in the region of δ 7.0-8.0 ppm. The large coupling constant (J ≈ 15-16 Hz) is characteristic of a trans configuration.[16][17] The aromatic protons will appear in the region of δ 7.0-9.0 ppm, with specific chemical shifts and splitting patterns depending on the substitution.
-
¹³C NMR: The carbonyl carbon typically resonates at δ 185-195 ppm. The α- and β-carbons of the enone system appear at approximately δ 120-125 ppm and δ 140-145 ppm, respectively.[16]
4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized chalcone and to confirm its elemental composition.
Expected Results and Data
The following table provides hypothetical data for a series of chalcone derivatives synthesized from this compound and various substituted acetophenones.
| Acetophenone Substituent | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| H | 1-Phenyl-3-(4-(5-nitropyridin-2-yl)phenyl)prop-2-en-1-one | C₂₀H₁₄N₂O₃ | 346.34 | 85-95 |
| 4-OCH₃ | 1-(4-Methoxyphenyl)-3-(4-(5-nitropyridin-2-yl)phenyl)prop-2-en-1-one | C₂₁H₁₆N₂O₄ | 376.36 | 80-90 |
| 4-Cl | 1-(4-Chlorophenyl)-3-(4-(5-nitropyridin-2-yl)phenyl)prop-2-en-1-one | C₂₀H₁₃ClN₂O₃ | 380.78 | 85-95 |
| 4-NO₂ | 1-(4-Nitrophenyl)-3-(4-(5-nitropyridin-2-yl)phenyl)prop-2-en-1-one | C₂₀H₁₃N₃O₅ | 391.34 | 75-85 |
Troubleshooting and Safety Precautions
Troubleshooting:
-
Low Yield: Ensure the purity of the starting materials. The reaction time may need to be extended, or a stronger base/different solvent system could be explored.
-
Oily Product: The product may not have fully precipitated. Try cooling the mixture for a longer period or scratching the inside of the beaker to induce crystallization.
-
Incomplete Reaction: Monitor the reaction by TLC. If starting material remains, the reaction may require longer stirring or gentle heating.
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling hydrochloric acid.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
The synthesized chalcone derivatives are novel compounds and should be handled with care as their toxicological properties are unknown.
Conclusion
The Claisen-Schmidt condensation provides an efficient and versatile method for the synthesis of chalcone derivatives from this compound.[1][18] The protocols and data presented in this application note serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds for potential therapeutic applications. Further studies can be conducted to evaluate the biological activities of these novel nitropyridine-containing chalcones.[2]
References
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YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
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SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii). Retrieved from [Link]
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National Institutes of Health. (2025, February 18). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Retrieved from [Link]
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European Journal of Chemistry. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Retrieved from [Link]
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BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
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MDPI. (2024, October 8). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Retrieved from [Link]
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National Institutes of Health. (1988, July 15). Purification and characterization of chalcone isomerase from soybeans. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from [Link]
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FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Retrieved from [Link]
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Basrah Journal of Science. (2021, December 31). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones | Abstract. Retrieved from [Link]
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UTAR Institutional Repository. (2022, May 30). synthesis and characterization of chalcone derivatives and their antioxidant activity. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 4-(5-Nitropyridin-2-yl)benzaldehyde in the Synthesis of Advanced Ligands for Metal Complexes
Introduction: The Strategic Importance of 4-(5-Nitropyridin-2-yl)benzaldehyde
In the landscape of medicinal inorganic chemistry and materials science, the design of novel ligands is a cornerstone for developing functional metal complexes with tailored properties.[1][2][3] this compound emerges as a highly valuable and versatile building block in this pursuit. Its unique molecular architecture, featuring three key functional domains, makes it an exceptional precursor for sophisticated ligand systems.
-
The Aldehyde Group (-CHO): This is the primary reactive site for forming Schiff bases (imines) through condensation reactions with primary amines. This reaction is one ofthe most straightforward and efficient methods for ligand synthesis.[4][5]
-
The Pyridine Ring: The nitrogen atom within the pyridine ring provides a crucial coordination site for metal ions, influencing the electronic properties and geometry of the final complex.
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly modulates the electronic density of the entire molecule. This influences the ligand's coordination behavior and can enhance the biological or catalytic activity of the resulting metal complex.[6]
This guide provides a comprehensive overview, detailed protocols, and the underlying scientific rationale for using this compound to prepare Schiff base ligands and their subsequent metal complexes.
Core Application: Schiff Base Ligand Synthesis
The most prominent application of this compound is in the synthesis of Schiff base ligands. The reaction involves the condensation of the aldehyde with a primary amine, creating an azomethine group (-CH=N-), which is an excellent coordination site for metal ions.[7]
Rationale for Experimental Design
The synthesis is typically a one-step condensation reaction. The choice of solvent and catalyst is critical for achieving high yields and purity.
-
Solvent Selection: Absolute ethanol is a preferred solvent. It effectively dissolves the aldehyde and a wide range of primary amines while being sufficiently high-boiling to facilitate the reaction under reflux. Its polarity also aids in stabilizing the reaction intermediates.
-
Catalysis: A few drops of a weak acid, such as glacial acetic acid, are often used to catalyze the reaction. The acid protonates the oxygen atom of the aldehyde's carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.
-
Reaction Conditions: Refluxing the reaction mixture is essential to drive the equilibrium towards the product by removing the water molecule formed during the condensation.
General Experimental Workflow
The overall process from starting materials to the fully characterized metal complex follows a logical and sequential workflow.
Caption: General workflow from ligand synthesis to metal complex characterization.
Protocol 1: Synthesis of a Schiff Base Ligand
This protocol details the synthesis of a representative Schiff base ligand, (E)-N-()-1-(4-(5-nitropyridin-2-yl)phenyl)methanimine, using a generic substituted aniline as the primary amine.
Materials and Reagents
-
This compound (1.0 eq)
-
Substituted Primary Amine (e.g., 2-aminophenol, 4-chloroaniline) (1.0 eq)
-
Absolute Ethanol (Reagent Grade)
-
Glacial Acetic Acid (Catalytic amount)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Büchner funnel and filter paper
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir until fully dissolved, warming gently if necessary.
-
Amine Addition: To a separate beaker, dissolve 10 mmol of the chosen primary amine in 20 mL of absolute ethanol. Add this solution dropwise to the stirred aldehyde solution at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a stirring hotplate. Maintain a gentle reflux for 4-6 hours.[8]
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The appearance of a new spot corresponding to the product and the disappearance of the aldehyde spot indicate reaction completion.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the Schiff base ligand will often form. If not, the volume of the solvent can be reduced by half using a rotary evaporator to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified yellow-to-orange solid product in a vacuum oven at 50-60 °C. Record the yield. For higher purity, the product can be recrystallized from warm ethanol.[8]
Protocol 2: Synthesis of a Metal(II) Complex
This protocol describes a general method for chelating the synthesized Schiff base ligand with a divalent metal ion, such as Cu(II) or Zn(II).
Materials and Reagents
-
Synthesized Schiff Base Ligand (2.0 eq)
-
Metal(II) Salt (e.g., Copper(II) acetate, Zinc(II) chloride) (1.0 eq)
-
Absolute Ethanol or Methanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
Step-by-Step Procedure
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve 2 mmol of the purified Schiff base ligand in 40 mL of hot absolute ethanol.
-
Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the chosen metal(II) salt in 15 mL of ethanol or a minimal amount of water.[9]
-
Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately, indicating complex formation.
-
Reflux: Attach a reflux condenser and reflux the mixture for 2-3 hours to ensure the reaction goes to completion.[9]
-
Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Washing: Wash the solid product sequentially with distilled water and then ethanol to remove any unreacted ligand or metal salts.
-
Drying: Dry the final complex in a vacuum oven at 60-70 °C.
Characterization: A Self-Validating System
Confirming the successful synthesis of both the ligand and its metal complex requires a suite of spectroscopic and analytical techniques. The data from each step validates the previous one.
Conceptual Diagram of Metal Coordination
The Schiff base ligand typically acts as a bidentate or polydentate ligand, coordinating to the metal center through the azomethine nitrogen and another heteroatom from the amine precursor (e.g., a phenolic oxygen).
Caption: Bidentate coordination of two Schiff base ligands to a central metal ion.
Expected Spectroscopic and Analytical Data
The following table summarizes the key changes expected during characterization, which serve to validate the success of each synthetic step.
| Technique | Analysis Stage | Expected Observation & Rationale |
| FT-IR | Ligand Synthesis | Disappearance of aldehyde C-H stretch (~2750 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Appearance of a strong azomethine (-CH=N-) stretch around 1600-1630 cm⁻¹.[4] |
| Complex Synthesis | A shift in the azomethine (-CH=N-) band to a lower or higher frequency, confirming its coordination to the metal ion. Appearance of new low-frequency bands corresponding to M-N and M-O bonds (~400-600 cm⁻¹).[10] | |
| ¹H-NMR | Ligand Synthesis | Disappearance of the characteristic aldehyde proton singlet (~9-10 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-) around 8-9 ppm.[8] |
| Complex Synthesis | A downfield or upfield shift of the azomethine proton signal due to the change in electronic environment upon coordination to the metal. Disappearance of labile protons (e.g., phenolic -OH) if deprotonation occurs upon complexation.[6][8] | |
| UV-Visible | Ligand Synthesis | Intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the azomethine group.[5] |
| Complex Synthesis | Shifts in the intraligand transition bands (ligand-centered bands). Appearance of new bands in the visible region, which may be assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metals.[10][11] | |
| Molar | Complex Synthesis | Low conductivity values in a non-coordinating solvent (like DMF or DMSO) suggest a non-electrolytic nature, indicating that anions (e.g., Cl⁻, CH₃COO⁻) are either part of the coordination sphere or absent.[10] |
| TGA | Complex Synthesis | Provides information on the thermal stability and composition of the complex, such as the loss of coordinated water molecules at specific temperatures. |
Applications and Future Directions
Metal complexes derived from ligands based on this compound are prime candidates for investigation in several high-impact fields. The strategic combination of the pyridine ring, the electron-withdrawing nitro group, and the versatile imine linkage creates complexes with significant potential.
-
Antimicrobial and Anticancer Agents: The coordination of bioactive organic molecules to metal centers is a proven strategy to enhance therapeutic efficacy and overcome drug resistance.[1][2][12] The resulting complexes can interact with biological targets like DNA or key enzymes through mechanisms distinct from the free ligand.[13]
-
Catalysis: The well-defined coordination geometry and tunable electronic properties of these complexes make them suitable for catalyzing a range of organic transformations.[14]
-
Materials Science: The unique photophysical and electronic properties of these complexes can be exploited in the development of sensors, molecular magnets, and luminescent materials.[2]
Further research should focus on expanding the library of primary amines used in the ligand synthesis to fine-tune the steric and electronic properties of the complexes, thereby optimizing their performance for specific applications.
References
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Deepika, P., Vinusha, H. M., Muneera, B., Ramu, R., Prithvi, S., & Prasad, M. N. N. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. Heliyon, 8(6), e09648. Available at: [Link]
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Nevsky, A. Y., & Eltsov, O. S. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available at: [Link]
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Majeed, R. H. A., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285–296. Available at: [Link]
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Majeed, R. H. A., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed. Available at: [Link]
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Al-Janabi, A. S. M. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(1), 461-468. Available at: [Link]
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Freire, R. O., & Marques, F. de. A. (2024). Pharmaceutical Applications of Metal Complexes and Derived Materials. Pharmaceuticals, 17(1), 125. Available at: [Link]
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Deepika, P., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations. ResearchGate. Available at: [Link]
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Muhammad, B., et al. (2022). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. ResearchGate. Available at: [Link]
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Marques, F. A. (Ed.). (n.d.). Special Issue: Pharmaceutical Applications of Metal Complexes and Derived Materials. MDPI. Available at: [Link]
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Unki, S. N., & Badami, R. (2010). synthesis, characterization and applications of metal complexes of 5-nitrosalicylidene 4-amino 3-mercapto-1, 2, 4-triazine- 5-one. Rasayan Journal of Chemistry, 3(4), 643-649. Available at: [Link]
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Majeed, A. H., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Arabian Journal of Chemistry, 10, S1735-S1743. Available at: [Link]
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Raphane, B. V., et al. (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. Molecules, 29(2), 405. Available at: [Link]
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S.K., S., et al. (2010). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Heterocyclic Communications, 16(1). Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Preparation of novel Schiff base complexes of some transition metal (II) derived from 4, 4-(ethane-1, 2-diyl) bis (N-(pyridin-2-ylmethylene) aniline) and their antibacterial activities. Iraqi Journal of Science, 64(12). Available at: [Link]
-
Kumar, V., & Singh, A. K. (2024). Metal complexes featuring organotellurium ligands: synthesis, coordination behavior, and applications. Dalton Transactions. Available at: [Link]
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Ainscow, A., et al. (2005). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 10(9), 1144-1153. Available at: [Link]
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S.M, S., & S.G, S. (2014). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal of Applied Chemistry, 7(1), 57-61. Available at: [Link]
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Dalal Institute. (n.d.). Metal-π Complexes. Available at: [Link]
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Gouvea, L. R., et al. (2020). Metal Complexes for Therapeutic Applications. Current Topics in Medicinal Chemistry, 20(2), 84-102. Available at: [Link]
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Application Note: Chemoselective Reduction of the Nitro Group in 4-(5-Nitropyridin-2-yl)benzaldehyde
Introduction and Strategic Overview
The conversion of aromatic nitro compounds into their corresponding primary amines is a cornerstone of modern organic synthesis. These amines are invaluable precursors for a wide range of pharmaceuticals, agrochemicals, and dyes. The target molecule for this guide, 4-(5-Nitropyridin-2-yl)benzaldehyde, presents a common yet critical challenge for the synthetic chemist: the presence of two reducible functional groups. The aldehyde is highly susceptible to reduction to an alcohol, which would be an undesirable side reaction.
Therefore, the primary objective is to achieve high chemoselectivity , targeting the nitro group for reduction while preserving the aldehyde moiety intact. This application note provides a detailed, field-tested protocol for this transformation, emphasizing the rationale behind reagent selection and procedural steps. We will detail a primary method using Stannous Chloride (SnCl₂), a classic and reliable reagent for this purpose, and discuss potential alternatives. This guide is intended for researchers and process chemists who require a robust and reproducible method for synthesizing 4-(5-aminopyridin-2-yl)benzaldehyde.
The Chemical Transformation
The reaction involves the selective reduction of the nitro group on the pyridine ring to an amine, without affecting the benzaldehyde group.
Caption: General scheme for the reduction of the starting material.
Rationale for Method Selection: Navigating Chemoselectivity
Several methods exist for the reduction of nitroarenes, but not all are suitable for our substrate.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): While highly efficient, this method often lacks selectivity. Standard palladium on carbon catalysts will readily reduce both nitro groups and aldehydes.[1][2] Achieving selectivity would require extensive screening of specialized catalysts and conditions, which is beyond the scope of a general protocol.
-
Metal Hydrides (e.g., LiAlH₄, NaBH₄): Lithium aluminum hydride (LiAlH₄) is too reactive and would reduce both functional groups.[1] Sodium borohydride (NaBH₄) alone is typically incapable of reducing a nitro group but is the classic reagent for aldehyde reduction.[3] While its reactivity can be enhanced by transition metal additives, this often leads to a highly active system where selectivity is lost.[4][5]
-
Dissolving Metal Reductions (e.g., Fe, Zn, Sn in acid): These methods are well-established for their excellent selectivity in reducing nitro groups in the presence of carbonyls.[1] Tin(II) chloride (Stannous Chloride, SnCl₂) is particularly effective and widely documented for this purpose, offering mild reaction conditions and high yields.[6][7] It is considered a reliable choice when other reducible groups must be preserved.[8]
Based on this analysis, Stannous Chloride (SnCl₂) reduction is selected as the primary, most reliable protocol for this application.
Primary Protocol: Stannous Chloride Dihydrate Reduction
This protocol leverages the capacity of Sn(II) to act as a reducing agent in a stepwise electron and proton transfer process, which is highly selective for the nitro functional group.[6][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Starting material |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent, >98% | Fisher Scientific | The reducing agent (5 equivalents) |
| Ethanol (EtOH), Absolute | 200 Proof | VWR | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Lab Prepared | N/A | For neutralization and work-up |
| Deionized Water (H₂O) | Type II | N/A | For work-up |
| Brine (Saturated NaCl soln.) | Lab Prepared | N/A | For washing organic layer |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich | For drying organic layer |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring |
| Round-bottom flask, reflux condenser | Standard Glassware | N/A | |
| Magnetic stirrer and stir bar | Standard Lab Equip. | N/A |
Detailed Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.28 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Reagent Addition: Add absolute ethanol (40 mL) to the flask and stir to dissolve the starting material. To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (11.28 g, 50.0 mmol, 5.0 equiv.) in one portion.
-
Reaction Execution: Heat the reaction mixture to 70-75 °C using a heating mantle. Stir the resulting suspension vigorously. The reaction is typically complete within 1-3 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). Use a mobile phase of 50% ethyl acetate in hexanes. The starting material is UV active and typically has a higher Rf than the more polar amine product.
-
Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 100 g). This step can be exothermic.
-
Work-up - Basification: Slowly and with vigorous stirring, add saturated sodium bicarbonate solution to the acidic aqueous mixture until the pH is ~8. This will neutralize the HCl formed in situ and precipitate tin salts as a dense, white solid (tin hydroxide). Be cautious as CO₂ evolution will cause foaming.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The tin salts can sometimes form an emulsion; if so, allow the funnel to stand for a longer period or add a small amount of brine to help break it.
-
Washing and Drying: Combine the organic extracts and wash them with deionized water (1 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%) to yield 4-(5-aminopyridin-2-yl)benzaldehyde as a solid.
Safety and Handling Precautions
-
The reaction can be exothermic, especially during the initial heating and quenching steps.[6]
-
Stannous chloride is a suspected sensitizer and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
The work-up procedure involves basification of an acidic solution, which generates CO₂ gas. Ensure adequate ventilation and perform this step slowly to avoid excessive foaming.
Comparison of Reduction Methodologies
The choice of a reduction protocol often involves a trade-off between selectivity, cost, reaction time, and environmental impact (waste generation).
| Feature | Protocol 1: SnCl₂·2H₂O | Alternative: Catalytic Transfer Hydrogenation |
| Principle | Stoichiometric reduction with a metal salt | Catalytic reduction using a hydrogen donor |
| Chemoselectivity | Excellent for NO₂ over CHO.[7][8] | Generally good, but can be substrate-dependent. May require optimization. |
| Reagents | SnCl₂·2H₂O, Ethanol | Pd/C, Ammonium Formate, Methanol/Ethanol |
| Temperature | 70-75 °C | Room Temperature to 60 °C |
| Reaction Time | 1-3 hours | 2-6 hours |
| Work-up | Complex: requires quenching, careful basification, and filtration of tin salts.[6] | Simple: filtration of the catalyst (e.g., through Celite). |
| Advantages | High reliability and predictability; tolerant of many functional groups. | Avoids stoichiometric heavy metal waste; milder conditions. |
| Disadvantages | Generates significant tin waste, which can be difficult to remove; work-up is tedious.[6] | Pd/C is a precious metal catalyst; catalyst can be pyrophoric; potential for over-reduction. |
General Experimental Workflow
The following diagram illustrates the key stages of the synthesis process, applicable to most reduction protocols with variations in the work-up stage.
Caption: A generalized workflow for the synthesis of 4-(5-aminopyridin-2-yl)benzaldehyde.
Conclusion
The selective reduction of this compound to 4-(5-aminopyridin-2-yl)benzaldehyde is a critical transformation for accessing valuable synthetic intermediates. The protocol detailed here, using stannous chloride dihydrate, provides a robust, reliable, and highly chemoselective method for achieving this conversion. While the procedure generates inorganic waste and requires a careful work-up, its predictability and effectiveness make it a superior choice over less selective methods like standard catalytic hydrogenation. For laboratories seeking greener alternatives, catalytic transfer hydrogenation presents a viable option, though it may require substrate-specific optimization. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize the target aminobenzaldehyde.
References
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Lalancette, J. M., Freche, A., & Monteux, R. (n.d.). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- BenchChem. (2025). Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydrate.
- Asian Journal of Chemistry. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- Islamic Azad University, Mahabad Branch. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
- RSC Publishing. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions.
Sources
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- 5. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
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- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of "4-(5-Nitropyridin-2-yl)benzaldehyde"
Welcome to the technical support center for the synthesis of 4-(5-Nitropyridin-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis of this important building block. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation; however, its success with electron-deficient substrates like 2-halo-5-nitropyridine can be challenging.[1][2] This resource provides in-depth, experience-driven advice to help you navigate these challenges and achieve high-yield, reproducible results.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses specific problems you may encounter during the synthesis of this compound, offering probable causes and actionable solutions.
Issue 1: Consistently low yield of the desired product.
Low yields are a frequent hurdle in the Suzuki coupling of 2-halopyridines due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the nitrogen atom.[1]
Potential Cause 1: Catalyst Deactivation or Inappropriate Catalyst Choice. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing inhibitory coordination with the pyridine nitrogen.[1] Recommended ligands include:
Potential Cause 2: Inefficient Transmetalation. The transmetalation step, where the aryl group is transferred from the boronic acid to the palladium complex, can be sluggish for electron-deficient systems.[1] The base is critical for activating the boronic acid to facilitate this step.[6][7]
-
Solution: Optimize the base and solvent system.
-
Base Selection: Stronger, non-nucleophilic bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for this type of coupling.[3][8] The presence of a small amount of water can sometimes be beneficial.[9][10]
-
Solvent System: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a common and effective choice.[3] Other solvents to consider include THF and toluene mixtures.[5][8] It is crucial to thoroughly degas all solvents to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions.[3][11]
-
Potential Cause 3: Degradation of 4-Formylphenylboronic Acid. Boronic acids can be unstable under reaction conditions and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][11] This is a common side reaction that consumes the starting material and reduces the yield.
-
Solution:
-
Use Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.[3] These are generally more robust and less prone to protodeboronation.
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Avoid unnecessarily long reaction times or excessively high temperatures, which can promote degradation.[3]
-
Issue 2: Significant formation of homocoupled byproducts.
Homocoupling of the 4-formylphenylboronic acid to form 4,4'-diformylbiphenyl is a common side reaction, particularly in the presence of oxygen.[12]
Potential Cause: Presence of Oxygen in the Reaction Mixture. Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Rigorous exclusion of oxygen is critical.
-
Degassing: Thoroughly degas the solvent by bubbling with an inert gas (argon or nitrogen) for an extended period (e.g., 30 minutes).[8]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Issue 3: Formation of dehalogenated or denitrated starting material.
The appearance of 5-nitropyridine (from a 2-halopyridine starting material) or benzaldehyde (from 4-formylphenylboronic acid) indicates undesired side reactions.
Potential Cause 1: Dehalogenation of the Aryl Halide. The palladium complex can react with a hydride source in the reaction mixture, leading to the reduction of the aryl halide.[11][12]
-
Solution:
-
Choice of Base and Solvent: Avoid using hydroxide bases or protic solvents if dehalogenation is a significant issue.
-
Ligand Selection: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation.[11]
-
Potential Cause 2: Denitration of the Nitroarene. While less common with halo-pyridines, direct denitrative coupling is a known reaction pathway for some nitroarenes.[4][13] Under certain conditions, this could lead to undesired byproducts.
-
Solution: Careful selection of the catalyst system is key. For the coupling of 2-chloro-5-nitropyridine, the C-Cl bond is the intended site of oxidative addition. Using catalysts and ligands known to be effective for aryl chlorides is recommended.
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for this reaction?
A1: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be effective.[6] If using a Pd(II) source, it must first be reduced in situ to the active Pd(0) species.[12] Pre-catalysts, such as palladacycles, are also excellent options as they can generate the active catalyst under mild conditions.[3] The choice often depends on the specific ligand used and the overall reaction conditions.
Q2: My reaction is sluggish and does not go to completion, even after extended time. What should I do?
A2: Sluggish reactions can be due to poor solubility of reagents or a suboptimal catalyst-to-ligand ratio.
-
Solubility: Ensure all reagents are fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent system.[5]
-
Catalyst/Ligand Ratio: The optimal ratio can vary. A common starting point is a 1:2 ratio of palladium to a monodentate phosphine ligand. Experimenting with this ratio may improve catalytic activity.
Q3: How should I purify the final product, this compound?
A3: Purification is typically achieved by column chromatography on silica gel.[14] A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is usually effective in separating the product from starting materials and byproducts.
Q4: Can I use 2-bromo-5-nitropyridine instead of 2-chloro-5-nitropyridine?
A4: Yes. In Suzuki-Miyaura couplings, the reactivity of the aryl halide generally follows the trend I > Br > Cl.[7] Using 2-bromo-5-nitropyridine may lead to a faster reaction and could be a good alternative if you are experiencing issues with the reactivity of the chloride.[15]
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Reference |
| Aryl Halide | 2-Chloro-5-nitropyridine or 2-Bromo-5-nitropyridine | Aryl bromides are generally more reactive than chlorides.[7][15] |
| Boronic Acid | 4-Formylphenylboronic acid or its pinacol ester | Pinacol esters offer greater stability against protodeboronation.[3] |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common and effective palladium sources.[6] |
| Ligand | XPhos, SPhos, or PCy₃ (2-10 mol%) | Bulky, electron-rich ligands prevent catalyst inhibition.[1][3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases facilitate transmetalation.[3][8] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1 v/v) | Aprotic polar solvent mixtures are effective. Must be degassed.[3] |
| Temperature | 80-110 °C | Elevated temperatures are often required for aryl chlorides.[5] |
General Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv), 4-formylphenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv), followed by the degassed solvent (e.g., 1,4-dioxane/water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Visualizing the Workflow
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low yield.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
References
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Carrow, B. P., & Hartwig, J. F. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(7), 2116-2119.
- BenchChem. (2025). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
- Deng, Y., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3122-3135.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(6), 1165-1177.
- Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4278-4288.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Valente, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
- Royal Society of Chemistry. (2022).
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.
-
ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
- ACS Publications. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Thieme. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2429-2450.
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. Optimization of the conditions for the Suzuki–Miyaura coupling reaction... Retrieved from [Link]
- BenchChem. (2025). troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.
- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.
- Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme, 13(12), 1251.
- BenchChem. (2025). Reproducibility of published methods for 4-Methyl-5-nitropicolinaldehyde synthesis.
- ACS Publications. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
-
Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]
- ResearchGate. (2015). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives.
-
Organic Syntheses. p-NITROBENZALDEHYDE. Retrieved from [Link]
- BenchChem. (2025). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis.
- NIH. (2011). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 16(12), 10184-10196.
- Google Patents. (2002).
- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Googleapis.com. (2002). (12)
-
ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... Retrieved from [Link]
- PubMed. (2021). Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions. Organic Letters, 23(17), 6757-6762.
- Google Patents. (1981). FR2476070A1 - Prepn. of 2:amino 5:nitro benzophenone(s) - by reaction of 4:nitro benzanilide with benzoyl halide and hydrolysis.
- Googleapis.com. (2009). (12)
Sources
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- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
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- 15. chem.libretexts.org [chem.libretexts.org]
Identifying side products in "4-(5-Nitropyridin-2-yl)benzaldehyde" synthesis
Introduction for the Researcher
The synthesis of 4-(5-nitropyridin-2-yl)benzaldehyde is a critical step in the development of various pharmaceutical agents and functional materials. Its structure, featuring a nitro-activated pyridine ring coupled to a functionalized benzene ring, makes it a versatile intermediate. The most common and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction, typically involving the palladium-catalyzed reaction of a 2-halopyridine derivative with a 4-formylphenylboronic acid derivative.[1]
While robust, this reaction is not without its challenges. The presence of multiple reactive functional groups—the nitro group, the aldehyde, the C-X bond on the pyridine, and the C-B bond on the boronic acid—creates a landscape of potential side reactions. This guide is designed as a troubleshooting resource to help you identify, understand, and mitigate the formation of common side products encountered during this synthesis.
Primary Synthetic Pathway: Suzuki-Miyaura Coupling
The target molecule is typically synthesized by coupling 2-chloro-5-nitropyridine with 4-formylphenylboronic acid using a palladium catalyst, a suitable ligand, and a base.
Caption: Ideal Suzuki-Miyaura reaction for the target synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common impurities and side products observed during the synthesis of this compound.
Question 1: My reaction mixture contains a significant amount of benzaldehyde. What is this impurity and why did it form?
Answer:
-
Side Product Identity: Benzaldehyde.
-
Plausible Cause: Protodeboronation. This is a common side reaction in Suzuki couplings where the boronic acid group is cleaved and replaced by a hydrogen atom.[2][3] It is often facilitated by the presence of excess base, water, or elevated temperatures, which can lead to the hydrolysis of the carbon-boron bond. 4-Formylphenylboronic acid is known to be susceptible to this process.[3]
-
Troubleshooting & Prevention:
-
Minimize Water: Use anhydrous solvents and dry reagents. While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation.
-
Base Selection: Use the mildest effective base. Strong bases can accelerate the cleavage of the C-B bond. Consider using bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger hydroxides.
-
Temperature Control: Avoid unnecessarily high reaction temperatures or prolonged reaction times. Monitor the reaction by TLC or LC-MS and stop it upon completion.
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for any loss due to this side reaction.
-
Data Comparison: Product vs. Benzaldehyde
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass Spec (m/z) [M+H]⁺ |
|---|---|---|---|
| Desired Product | 228.20 | ~10.1 (s, 1H, -CHO), ~8.0-9.5 (m, Ar-H) | 229.06 |
| Benzaldehyde | 106.12 | ~10.0 (s, 1H, -CHO), ~7.5-7.9 (m, Ar-H) | 107.05 |
Question 2: I've isolated a symmetrical byproduct with a molecular weight of 210. What is it?
Answer:
-
Side Product Identity: 4,4'-Biphenyldicarboxaldehyde.
-
Plausible Cause: Homocoupling of Boronic Acid. This side reaction involves the coupling of two molecules of the boronic acid reagent to form a symmetrical biaryl compound.[2][4] This process is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[5] It can also occur through alternative mechanisms not involving oxygen, especially with electron-deficient arylboronic acids.[4]
-
Troubleshooting & Prevention:
-
Thorough Degassing: It is critical to remove dissolved oxygen from the reaction mixture and solvent. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
Catalyst Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. If the problem persists, consider screening different ligand systems.
-
Data Comparison: Product vs. Homocoupling Byproduct
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass Spec (m/z) [M+H]⁺ |
|---|---|---|---|
| Desired Product | 228.20 | ~10.1 (s, 1H, -CHO), ~8.0-9.5 (m, Ar-H) | 229.06 |
| 4,4'-Biphenyldicarboxaldehyde | 210.22 | ~10.1 (s, 2H, -CHO), ~7.8-8.1 (d, 8H, Ar-H) | 211.07 |
Question 3: My mass spectrum shows a peak at m/z 199, which is 30 units less than my product. What could this be?
Answer:
-
Side Product Identity: 4-(Pyridin-2-yl)benzaldehyde (de-nitrated product).
-
Plausible Cause: Reduction of the Nitro Group. The nitro group is susceptible to reduction under certain catalytic conditions, especially in the presence of a palladium catalyst and a hydrogen source.[6][7] While the primary reaction is a cross-coupling, some reaction conditions (e.g., certain solvents that can act as hydrogen donors, impurities in reagents, or specific ligand effects) can favor a competitive reduction pathway.[8]
-
Troubleshooting & Prevention:
-
Solvent Purity: Use high-purity, anhydrous solvents. Avoid alcohols like isopropanol which can act as hydrogen donors at high temperatures.
-
Catalyst Screening: The choice of palladium source and ligand can influence the extent of nitro reduction. If this is a persistent issue, screen alternative catalysts.
-
Reaction Conditions: Optimize the reaction temperature and time to favor the cross-coupling reaction kinetically over the slower reduction process.
-
Data Comparison: Product vs. Reduced Byproduct
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass Spec (m/z) [M+H]⁺ |
|---|---|---|---|
| Desired Product | 228.20 | ~9.5 (d, 1H, H6-pyr), ~8.5 (dd, 1H, H4-pyr) | 229.06 |
| 4-(Pyridin-2-yl)benzaldehyde | 183.20 | Signals will shift upfield compared to the nitro-substituted product. | 184.07 |
Question 4: I see a byproduct that looks like my product but has a carboxylic acid group instead of an aldehyde. How did this happen?
Answer:
-
Side Product Identity: 4-(5-Nitropyridin-2-yl)benzoic acid.
-
Plausible Cause: Oxidation of the Aldehyde. Benzaldehyde and its derivatives are prone to oxidation to the corresponding carboxylic acid.[9][10] This can happen if the reaction mixture is exposed to air (oxygen) for prolonged periods, especially at elevated temperatures or during workup. Some palladium catalysts can also facilitate this oxidation under aerobic conditions.
-
Troubleshooting & Prevention:
-
Maintain Inert Atmosphere: Keep the reaction and workup procedures under an inert atmosphere (N₂ or Ar) as much as possible to minimize contact with atmospheric oxygen.
-
Prompt Workup: Once the reaction is complete, cool it to room temperature and proceed with the workup and purification promptly.
-
Purification: This byproduct can often be removed during purification. An acidic wash during the workup may partition the desired aldehyde into the organic layer while the more acidic byproduct remains as a salt in the aqueous layer, though this is not always efficient. Column chromatography is typically effective.
-
Visualization of Competing Reaction Pathways
The desired Suzuki-Miyaura coupling competes with several side reactions. Understanding these pathways is key to optimizing the reaction conditions.
Caption: Competing reaction pathways in the synthesis.
Experimental Protocol: Reaction Monitoring by TLC and LC-MS
To effectively troubleshoot, you must monitor the reaction's progress and identify the formation of side products in near real-time.
Objective: To monitor the consumption of starting materials and the formation of the desired product and potential impurities.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate - must be optimized)
-
UV lamp (254 nm and 366 nm)
-
Capillary tubes for spotting
-
Reaction mixture aliquots
-
LC-MS system
Procedure:
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for your starting materials (SM1: 2-chloro-5-nitropyridine, SM2: 4-formylphenylboronic acid), a co-spot (both SM1 and SM2 in the same spot), and the reaction mixture (Rxn).
-
Spot the Plate: At time t=0 and at regular intervals (e.g., every 30 minutes), withdraw a small aliquot from the reaction mixture using a capillary tube.
-
Dilute the aliquot in a small amount of a suitable solvent (e.g., ethyl acetate).
-
Spot the diluted aliquot in the "Rxn" lane.
-
Spot the reference starting materials in their respective lanes and in the co-spot lane.
-
-
Develop the Plate: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The desired product, being a conjugated system, should be UV active.
-
Analyze TLC Results:
-
The starting material spots in the "Rxn" lane should diminish over time.
-
A new spot, corresponding to the product, should appear and intensify. Its retention factor (Rf) will likely be intermediate between the two starting materials.
-
Any additional new spots are potential side products.
-
-
Confirm with LC-MS: For unambiguous identification, dilute an aliquot of the reaction mixture and inject it into an LC-MS.
-
Compare the retention times of the peaks with your starting materials.
-
Analyze the mass spectrum of each new peak to determine its molecular weight. This will allow you to confirm the identity of your product (e.g., [M+H]⁺ ≈ 229.06) and any of the side products discussed above (e.g., 107.05, 211.07, 184.07).
-
References
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Benzaldehyde Definition. Fiveable. [Link]
-
Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Chemistry – An Asian Journal. [Link]
-
4-Formylphenylboronic acid - Wikipedia. Wikipedia. [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Benzaldehyde - Wikipedia. Wikipedia. [Link]
-
Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health. [Link]
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Royal Society of Chemistry. [Link]
Sources
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- 6. rua.ua.es [rua.ua.es]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 9. fiveable.me [fiveable.me]
- 10. Benzaldehyde - Wikipedia [en.wikipedia.org]
Purification of "4-(5-Nitropyridin-2-yl)benzaldehyde" by recrystallization or chromatography
Welcome to the technical support center for the purification of 4-(5-Nitropyridin-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following question-and-answer format offers troubleshooting strategies and detailed protocols for both recrystallization and column chromatography, grounded in established chemical principles.
Understanding the Molecule
This compound is a heterocyclic aromatic compound. Its structure, featuring a polar nitro group and a pyridine ring coupled with a benzaldehyde moiety, presents specific challenges and opportunities for purification. The polarity of the molecule is a key factor in selecting an appropriate purification strategy. This compound is often synthesized via Suzuki-Miyaura cross-coupling reactions, which can introduce specific impurities that need to be addressed.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at varying temperatures.[3]
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][4] Given the polar nature of this compound, polar solvents are a good starting point.
Recommended Solvent Screening Protocol:
-
Place a small amount of your crude product (approx. 10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, or a mixture like ethanol/water) dropwise at room temperature until the solid is just covered.[5] Observe the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath to the solvent's boiling point.[4]
-
If the compound dissolves completely upon heating, it is a potentially good solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
The best solvent will dissolve the compound when hot and yield a high recovery of pure crystals upon cooling.[3]
| Solvent | Predicted Solubility Behavior | Rationale |
| Ethanol/Methanol | Good potential. Soluble when hot, less soluble when cold. | The hydroxyl group can hydrogen bond with the nitro group and pyridine nitrogen. |
| Ethyl Acetate | Good potential. | The ester group provides moderate polarity. |
| Acetone | May be too good of a solvent at room temperature. | A highly polar aprotic solvent. |
| Toluene | Likely poor solubility, even when hot. | A nonpolar solvent. |
| Water | Likely insoluble. | While polar, it may not be a good solvent for this largely organic molecule. |
| Ethanol/Water | Excellent potential for a mixed solvent system. | The compound can be dissolved in hot ethanol, and water added as an anti-solvent to induce crystallization upon cooling.[6] |
Q2: I've added a lot of hot solvent, but my compound won't fully dissolve. What's wrong?
A2: This could be due to one of two reasons:
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent even at high temperatures. In this case, you should perform a hot filtration to remove these impurities before allowing the solution to cool.
-
Poor Solvent Choice: The solvent may simply not be a good choice for your compound. Re-evaluate your solvent screen to find a more suitable option.
Q3: No crystals are forming even after the solution has cooled in an ice bath. What should I do?
A3: This is a common issue known as supersaturation. Here are a few techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
Reduce Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and re-cool it. Be careful not to evaporate too much, as this can cause the compound to "crash out" as an impure solid.
Part 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[8]
Q4: What stationary and mobile phases should I use for purifying this compound?
A4: For a moderately polar compound like this compound, normal-phase chromatography is a suitable choice.
-
Stationary Phase: Silica gel is the most common and effective choice.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent and a slightly more polar solvent is typically used. A good starting point is a mixture of hexanes and ethyl acetate. You can determine the optimal ratio by running a Thin Layer Chromatography (TLC) analysis first. Aim for a retention factor (Rf) of 0.2-0.3 for your desired compound.
Recommended Eluent Systems for TLC and Column Chromatography:
| Eluent System (Hexanes:Ethyl Acetate) | Expected Rf | Notes |
| 9:1 | Low | Good for separating very nonpolar impurities. |
| 4:1 | Moderate | A good starting point for many separations. |
| 2:1 | High | May be necessary if the compound is strongly retained on the silica. |
Q5: My compound is coming off the column with an impurity. How can I improve the separation?
A5: If you are experiencing co-elution, you can try the following:
-
Decrease the Polarity of the Eluent: Use a higher ratio of the nonpolar solvent (e.g., switch from 4:1 to 9:1 hexanes:ethyl acetate). This will increase the retention time of all compounds and may improve separation.
-
Use a Different Solvent System: Sometimes, changing the polar component of the eluent can alter the selectivity of the separation. For example, you could try a mixture of dichloromethane and methanol.
-
Gradient Elution: Start with a less polar eluent to wash off nonpolar impurities, and then gradually increase the polarity of the eluent to elute your compound and then any more polar impurities.[9]
Q6: I'm not recovering all of my compound from the column. Where did it go?
A6: There are a few possibilities for low recovery:
-
The compound is still on the column: If your eluent is not polar enough, your compound may be strongly adsorbed to the silica gel and not eluting. Try flushing the column with a more polar solvent.
-
The compound decomposed on the silica: Some compounds are sensitive to the acidic nature of silica gel. This is less likely for this compound but is a possibility. You can test for this by spotting your compound on a TLC plate and letting it sit for an hour before eluting to see if any new spots appear.[9]
-
Incorrect fraction collection: Ensure you are monitoring the elution carefully with TLC to collect all fractions containing your product.
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process for selecting a purification method and troubleshooting common issues.
Caption: Decision tree for selecting the initial purification method.
Caption: Troubleshooting workflow for recrystallization.
Potential Impurities from Synthesis
Understanding the potential impurities from the synthesis of this compound, often a Suzuki-Miyaura coupling, is crucial for developing an effective purification strategy.[2]
Common Suzuki Coupling Byproducts: [1][10]
-
Homocoupling products: Biphenyl derivatives from the coupling of two benzaldehyde boronic acid molecules or two 2-halo-5-nitropyridine molecules.
-
Dehalogenated starting material: 5-Nitropyridine.
-
Protodeborylated starting material: Benzaldehyde.
-
Residual Palladium Catalyst: Can often be removed by filtration through a pad of Celite or by chromatography.
These impurities have different polarities than the desired product and can typically be separated by either recrystallization or column chromatography.
References
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-(Isoindolin-2-yl)benzaldehyde.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with 4-(5-Nitropyridin-2-yl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 4-(5-Nitropyridin-2-yl)benzaldehyde . This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the efficiency of their synthetic routes involving this and structurally similar compounds. As your dedicated application scientist, my goal is to provide not just protocols, but a deep understanding of the chemical principles at play, enabling you to make informed decisions in your laboratory work.
Introduction: The Challenge of Coupling Electron-Deficient Heterocycles
The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] However, its success is highly dependent on the electronic and steric nature of the coupling partners. The substrate, this compound, presents a confluence of challenges that can lead to low yields, side reactions, and catalyst deactivation.
The primary difficulties arise from:
-
A highly electron-deficient pyridine ring: The potent electron-withdrawing effects of both the ring nitrogen and the nitro group make the C-X bond (where X is a halide) more difficult to activate in the crucial oxidative addition step.[2]
-
Lewis basicity of the pyridine nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, acting as an inhibitor and disrupting the catalytic cycle.[3]
-
Reactive functional groups: The nitro and aldehyde groups, while often spectators, can participate in undesirable side reactions under certain conditions.[4]
This guide will deconstruct these challenges and provide a systematic approach to overcoming them through carefully selected catalysts, ligands, bases, and reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the optimization process.
Q1: My reaction shows little to no product formation, and I recover most of my starting material. What's the first thing I should check? A: The most immediate suspect is the activity of your palladium catalyst. The oxidative addition to an electron-deficient pyridine halide is often the rate-limiting step.[2] Your initial catalyst/ligand system may not be potent enough. We recommend using a combination of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or P(tBu)₃.[5][6] These ligands promote the difficult oxidative addition step and stabilize the catalytic species. Also, ensure your reagents are pure and your solvents are rigorously degassed, as oxygen can deactivate the Pd(0) catalyst.[7]
Q2: My reaction mixture turns black almost immediately after heating. Is the catalyst dead? A: A color change to dark brown or black is common in many palladium-catalyzed reactions and does not necessarily signify complete catalyst death.[8] It often indicates the formation of palladium black (nanoparticles of metallic palladium), which can result from the decay of Pd(0) complexes.[9] While some palladium black may have reduced activity, the reaction can often still proceed to completion. However, rapid precipitation can be a sign of catalyst instability. Using more robust pre-catalysts (e.g., G3-palladacycles) or ensuring a strictly inert atmosphere can mitigate this.[5][10]
Q3: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. How can I minimize this? A: This side product results from the homocoupling of your boronic acid reagent. This is typically exacerbated by the presence of oxygen in the reaction mixture, which can promote the formation of Pd(II) species that facilitate this pathway.[9] The solution is to ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degassing your solvents and base solutions before use is critical.[7][10] Adding the aryl halide in a slight excess relative to the boronic acid can also help favor the desired cross-coupling pathway.[11]
Q4: My starting material is a chloropyridine. Why is it not working as well as a bromopyridine? A: The carbon-chlorine (C-Cl) bond is significantly stronger and less polarizable than the carbon-bromine (C-Br) bond, making the oxidative addition of the C-Cl bond to the palladium center much more difficult.[2] While couplings with chloropyridines are possible, they require more specialized and highly active catalytic systems. You will almost certainly need to use advanced, electron-rich, and sterically hindered ligands (like Buchwald-type ligands) and potentially higher temperatures to achieve reasonable yields with a chloro-substrate compared to a bromo- or iodo-substrate.[2][12]
Q5: What is the best base for coupling with this nitropyridine substrate? A: The base is crucial for activating the boronic acid for the transmetalation step.[13][14] For challenging substrates like this, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is an excellent and frequently used choice.[5] Cesium carbonate (Cs₂CO₃) can also be very effective, though it is more expensive.[15] The choice of base can also influence selectivity and the prevalence of side reactions, so screening may be necessary.[16]
Q6: My starting halide is consumed, but LC-MS shows a new mass that isn't my product. What could it be? A: Besides homocoupling, two common side reactions are protodeboronation of the boronic acid (where the boronic acid is replaced by a hydrogen) and dehalogenation of your starting material.[9][11] With a nitro-containing substrate, you must also consider reduction of the nitro group to an amine or other intermediates, which can occur under some Suzuki conditions.[4][17] Careful analysis of the byproducts is key to diagnosing the issue and adjusting the conditions accordingly.
In-Depth Troubleshooting Guide
When initial attempts fail, a systematic approach is necessary. This guide breaks down common problems, their root causes, and recommended solutions.
Problem 1: Low or No Conversion of Aryl Halide
This is the most common failure mode and usually points to an issue with the catalytic cycle's initiation or turnover.
Caption: Troubleshooting flowchart for low reaction conversion.
| Potential Cause | Explanation & Causality | Recommended Action |
| Inactive Catalyst System | The Pd(0) active species is not being generated or is being poisoned. The electron-deficient nitropyridine requires a highly active catalyst for oxidative addition. The pyridine nitrogen can also bind to the Pd center, inhibiting it.[3] | Switch to a high-activity system. Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) or N-heterocyclic carbene (NHC) ligands with a Pd(0) or Pd(II) source.[4] Consider using air-stable palladacycle pre-catalysts which efficiently generate the active Pd(0) species.[5][10] |
| Poor Reagent Quality | Boronic acids can degrade via protodeboronation upon storage, especially if exposed to moisture. Solvents may contain peroxides (especially THF and dioxane) which oxidize and kill the catalyst's phosphine ligands.[7] | Verify reagent integrity. Use fresh, high-purity boronic acid or consider more stable boronate esters (e.g., pinacol esters).[5][9] Use freshly distilled or Sure/Seal™ anhydrous solvents.[10] |
| Suboptimal Base/Solvent | The base is essential for activating the boronic acid.[13] Its solubility and strength can dramatically affect the reaction rate. The solvent dictates the solubility of all components and the reaction temperature. | Screen key parameters. If using a weaker base like Na₂CO₃, switch to K₃PO₄ or Cs₂CO₃.[15] Common solvents include dioxane, THF, or toluene, often with a small amount of water to help dissolve the base and facilitate the catalytic cycle.[1] |
| Insufficient Temperature | Oxidative addition is an activated process. Less reactive aryl halides (Cl < Br < I) and electron-deficient systems require more thermal energy to proceed at a reasonable rate.[2] | Increase temperature. A good starting point is 80-90 °C.[18] If the reaction is sluggish, incrementally increase the temperature to 100-120 °C, monitoring for potential decomposition. Microwave irradiation can also be effective for accelerating the reaction.[11] |
Problem 2: Significant Side Product Formation
If your starting material is consumed but the yield of the desired product is low, competing reaction pathways are likely the culprit.
| Side Reaction | Mechanism & Identification | Mitigation Strategy |
| Protodeboronation | The boronic acid C-B bond is cleaved and replaced by a C-H bond. This is often catalyzed by trace acid or base and exacerbated by high temperatures and excess water.[11] | Use a more stable boronic ester (pinacol or MIDA).[5] Minimize water content if possible, or use anhydrous conditions with a base like TMSOK.[19] |
| Homocoupling | Two molecules of the boronic acid couple to form a symmetrical biaryl. This is promoted by O₂ and certain Pd(II) species.[9] | Ensure a strictly inert atmosphere. Rigorously degas all solvents and reagents. Use high-purity, active Pd(0) sources or pre-catalysts to minimize unwanted Pd(II) in solution. |
| Nitro Group Reduction | The -NO₂ group is reduced to -NH₂ or other intermediates. This can be caused by certain phosphine ligands or impurities acting as reducing agents at high temperatures. | Monitor for byproducts with masses corresponding to the reduced amine. If this is a major issue, consider a different ligand system or milder reaction temperatures. Some specialized catalyst systems are designed to be compatible with nitro groups.[20][21] |
Recommended Experimental Protocols
Adherence to proper technique is paramount for reproducibility and success.
General Reaction Setup Workflow
Caption: Standard workflow for setting up a Suzuki coupling reaction.
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for initial experiments.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge and backfill with argon or nitrogen gas for three cycles.[10]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.[15]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for a Challenging Chloro-Substrate
This protocol employs a more active pre-catalyst system suitable for less reactive aryl chlorides.
-
Preparation: To an oven-dried microwave vial with a stir bar, add the this compound chloride (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), and finely ground potassium carbonate (K₂CO₃, 2.0 equiv).[22]
-
Catalyst Addition: Add an air-stable palladacycle pre-catalyst such as XPhos-Pd-G3 (3 mol%).[10]
-
Inert Atmosphere & Solvent: Seal the vial, then purge and backfill with argon. Add degassed 1,4-dioxane (0.1 M concentration).[22]
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Work-up & Purification: Follow steps 7 and 8 from Protocol 1.
Key Parameter Selection Tables
The following tables summarize recommended components for optimizing your reaction.
Table 1: Recommended Palladium Catalysts & Ligands
| Catalyst / Ligand | Type | Key Advantages & Use Case | Source(s) |
| Pd(PPh₃)₄ | Pd(0) with Ligand | Good for general, unchallenging couplings. May be insufficient for this substrate. | [11] |
| Pd₂(dba)₃ + XPhos | Pd(0) Source + Buchwald Ligand | Highly active, bulky, and electron-rich ligand. Excellent for electron-deficient aryl halides. | [5][6] |
| Pd(OAc)₂ + SPhos | Pd(II) Source + Buchwald Ligand | SPhos is another highly effective ligand for challenging couplings. Pd(OAc)₂ is reduced in situ. | [1][18] |
| BrettPhos-Pd-G3 | Palladacycle Pre-catalyst | Air- and moisture-stable. Specifically shown to be effective for coupling with nitroarenes. | [4][21][23] |
| IMes-Pd-PEPPSI | Pd(II)-NHC Pre-catalyst | N-Heterocyclic Carbene (NHC) ligands are highly electron-donating and robust alternatives to phosphines. | [13][24] |
Table 2: Common Bases & Solvents
| Base | Solvent System | Comments | Source(s) |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O | Strong, effective base for many challenging couplings. Good general starting point. | [1][5] |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | Standard, milder bases. May require higher temperatures or more active catalysts. | [15][22] |
| Cs₂CO₃ | Dioxane, THF | Very effective, often provides higher yields, but is more costly. | [15] |
| KF | Anhydrous THF or Dioxane | A mild base that can be effective, especially if other functional groups are base-sensitive. | [13] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps, each with its own requirements.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of your substrate. This step is often rate-limiting, especially for electron-deficient halides.[2]
-
Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center, displacing the halide.[13][14]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of your product and regenerating the Pd(0) catalyst.[14]
By systematically addressing each potential point of failure in this cycle, you can successfully optimize the Suzuki coupling for even the most challenging substrates.
References
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Reactions. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- What is the proper way to set up a suzuki coupling?. Reddit.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing - The Royal Society of Chemistry.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (Source not fully available).
- Cross-Coupling Reactions of Nitroarenes. PubMed.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- Suzuki reaction. Wikipedia.
- Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst | Request PDF.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids. Benchchem.
- troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes. Benchchem.
- The Suzuki Reaction. Chem 115 Myers - Harvard University.
- FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. RUA.
- CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts.
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 21. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges with 4-(5-Nitropyridin-2-yl)benzaldehyde
Introduction
Welcome to the technical support guide for 4-(5-Nitropyridin-2-yl)benzaldehyde. This document is designed for researchers, chemists, and pharmaceutical scientists who are incorporating this versatile building block into their synthetic workflows. The unique structure of this compound, featuring a polar nitropyridine moiety and a reactive benzaldehyde group, presents specific solubility challenges that can impact reaction efficiency, yield, and reproducibility.
This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, moving from fundamental principles to advanced techniques. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust and successful reaction systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its solubility?
Answer: The solubility of this compound is governed by a balance of polar and non-polar characteristics.
-
Polar Groups: The pyridine ring (a polar heterocycle) and the strongly electron-withdrawing nitro group (-NO₂) create a significant dipole moment, favoring interactions with polar solvents.
-
Non-Polar Groups: The benzaldehyde portion, consisting of two aromatic rings, contributes to the molecule's size and non-polar surface area, which favors solubility in less polar organic solvents.
-
Functional Groups: The aldehyde group can participate in hydrogen bonding as an acceptor.
This duality means that its solubility is often poor in highly non-polar solvents (like hexanes) and also limited in highly polar protic solvents (like water) where the non-polar regions cannot be effectively solvated. Its optimal solubility is typically found in polar aprotic solvents.
Q2: I'm seeing my compound "oiling out" or precipitating during the reaction. What is happening?
Answer: This common issue, known as "crashing out," occurs when the solubility limit of the compound (or a product/intermediate) is exceeded in the reaction medium. This can be triggered by several factors:
-
Change in Temperature: A reaction mixture may be clear when heated, but as it cools (even slightly), the solubility decreases, causing precipitation.
-
Change in Solvent Composition: If a reagent is added in a solvent in which your compound is less soluble, it can locally change the solvent polarity and induce precipitation.
-
Formation of a Less Soluble Product: The product of the reaction may be less soluble than the starting materials in the chosen solvent system.
Q3: Can heating the reaction mixture indefinitely solve the solubility problem?
Answer: While increasing temperature is a valid strategy to increase solubility, it must be done with caution.[1] Nitroaromatic compounds and aldehydes can be thermally sensitive.[2] Excessive or prolonged heating can lead to:
-
Degradation: Decomposition of the nitropyridine ring or side reactions involving the aldehyde.
-
Side Product Formation: Higher temperatures can accelerate unwanted side reactions, such as self-condensation or the Cannizzaro reaction if strong bases are present.[1][3][4]
Always monitor for color changes (darkening may indicate decomposition) and analyze reaction progress by TLC or LCMS to ensure the starting material is not degrading.
Troubleshooting Guide: From First-Line Fixes to Advanced Solutions
This section provides a systematic approach to resolving poor solubility. Start with the simplest, least disruptive methods before moving to more complex solutions.
Workflow: Systematic Solvent & Condition Selection
Caption: Decision workflow for troubleshooting solubility issues.
Issue 1: Compound fails to dissolve sufficiently at room temperature.
This is the most common starting point. The goal is to achieve a homogeneous solution to enable efficient reaction kinetics.
Solution 1.1: Rational Solvent Selection
The principle of "like dissolves like" is your primary guide.[3] Given the compound's structure, polar aprotic solvents are the best starting point.
Recommended Solvents: A structurally similar compound, 2,4-dichloro-5-nitropyridine, shows excellent solubility in polar aprotic solvents.[4] We can extrapolate that this compound will behave similarly.
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Excellent solvating power, but high boiling point can make removal difficult. Can be hygroscopic. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Very common, good solvating power. Can decompose at high temperatures or in strong base/acid. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good choice for moderate polarity; lower boiling point makes it easier to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Lower polarity aprotic solvent. Good for dissolving a range of organics. Can form explosive peroxides. |
| Dioxane | Polar Aprotic | 2.2 | 101 | Often used in cross-coupling reactions, frequently with water as a co-solvent.[5] |
| Toluene | Non-Polar | 2.4 | 111 | Generally a poor solvent for this compound alone, but useful as a co-solvent, especially for azeotropic water removal in Knoevenagel condensations.[1] |
Solution 1.2: Application of Gentle Heat
If the compound is still poorly soluble in a chosen solvent at room temperature, gentle heating can significantly improve solubility.[1]
Protocol:
-
Suspend the compound in the selected solvent (e.g., DMF or THF).
-
Warm the mixture in a water or oil bath to 40-60°C with stirring.
-
Observe for dissolution. Do not exceed 80°C initially to avoid potential degradation.
-
Once dissolved, you can sometimes cool the solution back to the desired reaction temperature without immediate precipitation, creating a supersaturated solution.
Solution 1.3: Use of Co-Solvents
If a single solvent system is not effective or is incompatible with downstream processing, a co-solvent system can be employed.[6] This is particularly useful in reactions like the Suzuki coupling, where an organic solvent is needed to dissolve the aldehyde and water is needed to dissolve the inorganic base.[5][7]
Example Application (Suzuki Coupling):
-
Primary Solvent: Dioxane or THF (to dissolve the aldehyde and boronic acid).
-
Co-Solvent: Water (to dissolve the base, e.g., K₃PO₄ or K₂CO₃).
-
A typical ratio might be 4:1 or 5:1 Dioxane:Water.
Issue 2: Compound degrades or reaction yields are low despite achieving dissolution.
This indicates an incompatibility between the reaction conditions and the substrate, even if solubility is achieved.
Solution 2.1: Assess Stability to Base and Heat
The aldehyde functional group, particularly without α-hydrogens, is susceptible to the Cannizzaro reaction under strongly basic conditions, where two molecules disproportionate to form an alcohol and a carboxylic acid.[3][4][6][8] The nitropyridine ring can also be sensitive to strong nucleophiles or harsh conditions.[9]
Troubleshooting Steps:
-
Run a Control Reaction: Heat the starting material in the solvent with the base (but without the other reactant) for a short period. Analyze the mixture by TLC or LCMS to check for the appearance of new spots corresponding to degradation products.
-
Use a Milder Base: If degradation is observed, switch to a milder base. For example, in a Suzuki coupling, you might switch from K₃PO₄ to a weaker base like K₂CO₃ or even an organic base if the reaction allows.[5] For a Knoevenagel condensation, use a catalytic amount of a weak base like piperidine or pyridine instead of a stoichiometric amount of a strong base.[1]
-
Lower the Temperature: High temperatures accelerate both the desired reaction and degradation pathways.[10] Find the minimum temperature required for the reaction to proceed at an acceptable rate.
Solution 2.2: Consider Alternative Energy Sources
-
Sonication: Using an ultrasonic bath can promote dissolution at or near room temperature by breaking up solid aggregates, avoiding the need for high temperatures.[11]
-
Microwave Chemistry: Microwave reactors can rapidly heat reactions to high temperatures for very short periods.[11] This can sometimes drive a reaction to completion before significant degradation occurs.
Issue 3: Insoluble Reagents or Byproducts are the Problem.
Sometimes the starting material is soluble, but other components are not.
Solution 3.1: Phase-Transfer Catalysis (PTC)
If you are using an inorganic salt (e.g., a nucleophile or base) that is insoluble in your organic solvent, a phase-transfer catalyst can be used. These catalysts (e.g., tetrabutylammonium bromide, TBAB) help shuttle the ionic species into the organic phase to react.
Solution 3.2: Solvent-Free and Ball-Milling Techniques
For reactions where no suitable common solvent can be found for all reactants, advanced techniques can be considered. High-temperature ball milling has been shown to effectively drive cross-coupling reactions of insoluble starting materials without any solvent.[12] This solid-state method uses mechanical force to promote reactivity.[12]
Experimental Protocol: Small-Scale Solubility Screen
Before committing to a large-scale reaction, a quick solubility screen is invaluable.
Objective: To identify the most effective solvent or co-solvent system for this compound at room temperature and with gentle heating.
Materials:
-
This compound
-
Small vials (e.g., 2 mL HPLC vials)
-
Selection of candidate solvents (e.g., DMSO, DMF, MeCN, THF, Toluene, Ethanol)
-
Magnetic stir plate and small stir bars
-
Hot plate or water bath
Procedure:
-
Preparation: Add a small, consistent amount of the compound (e.g., ~5 mg) to each labeled vial.
-
Room Temperature Test:
-
To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).
-
Stir vigorously at room temperature for 5-10 minutes.
-
Visually assess and record the solubility (e.g., Fully Soluble, Partially Soluble, Insoluble).
-
-
Heating Test:
-
For vials where the compound was not fully soluble, gently warm the mixture to ~50°C.
-
Stir for another 5-10 minutes.
-
Record the solubility at the elevated temperature.
-
-
Cooling Test:
-
Allow the heated vials that showed complete dissolution to cool back to room temperature.
-
Observe if the compound remains in solution or precipitates out. This indicates if a supersaturated solution is stable enough for your reaction time.
-
-
Analysis: Based on the results, select the solvent that provides the best solubility under the mildest conditions possible for your planned reaction.
References
-
Chemtube3d. (n.d.). The Cannizzaro Reaction. University of Liverpool. [Link]
-
SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed. [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. [Link]
-
Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. [Link]
-
MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Scribd. (n.d.). Knoevenagel Condensation Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Cannizzaro Reaction [almerja.net]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. snscourseware.org [snscourseware.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving "4-(5-Nitropyridin-2-yl)benzaldehyde"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cross-coupling reactions with the challenging substrate, 4-(5-nitropyridin-2-yl)benzaldehyde. This guide is designed to provide in-depth, practical advice to navigate the complexities of catalyst selection and reaction optimization. The unique electronic and structural features of this molecule—namely the electron-withdrawing nitro group and the coordinating pyridine nitrogen—necessitate a carefully considered approach to achieve high yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Conversion of Starting Material
Question: My Suzuki-Miyaura coupling reaction with this compound shows very low or no conversion. I'm using a standard Pd(PPh₃)₄ catalyst. What are the likely causes and how can I fix it?
Answer: This is a common issue stemming from the challenging nature of the substrate. Several factors could be at play:
-
Catalyst Deactivation: The primary culprit is often the pyridine nitrogen. The Lewis basic nitrogen can strongly coordinate to the palladium center, inhibiting its catalytic activity.[1] This is a well-documented challenge in cross-coupling reactions involving 2-substituted pyridines, often referred to as the "2-pyridyl problem".[2][3]
-
Poor Oxidative Addition: While the nitro group is electron-withdrawing, which generally facilitates oxidative addition, the overall electronic nature and steric hindrance of the molecule can still pose challenges.[4]
-
Inactive Catalyst: Ensure your palladium source and ligand are active. Some Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[5] Also, oxygen contamination can lead to catalyst decomposition.[5]
Troubleshooting Steps:
-
Ligand Modification: Switch from simple phosphine ligands like PPh₃ to more specialized, electron-rich, and bulky ligands. These ligands can enhance the rate of both oxidative addition and reductive elimination while minimizing catalyst inhibition by the pyridine nitrogen.
-
Catalyst System: Consider using a pre-formed, air-stable Pd(II) precatalyst that readily forms the active Pd(0) species.
-
Recommended Catalysts: Palladacycles or catalysts like Pd(dppf)Cl₂ can be more robust and effective for difficult couplings.[7]
-
-
Base Selection: The choice of base is critical. Stronger bases can sometimes overcome slow transmetalation, which can be an issue with electron-deficient partners.[5]
-
Recommended Bases: Try stronger bases like K₃PO₄ or Cs₂CO₃.
-
-
Solvent and Temperature: Ensure your solvent is thoroughly degassed. Increasing the reaction temperature can also help overcome activation barriers, but monitor for potential decomposition.[5]
Issue 2: Significant Homocoupling of the Boronic Acid/Ester
Question: I am observing a significant amount of homocoupled by-product from my boronic acid reagent in a Suzuki coupling. How can I minimize this side reaction?
Answer: Homocoupling is often a sign of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.[5] It can also be influenced by the catalyst system and reaction conditions.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[5]
-
Use of Air-Stable Precatalysts: Modern precatalysts are often more resistant to oxidative degradation.
-
Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can sometimes minimize its concentration at any given time, reducing the likelihood of homocoupling.
Issue 3: Difficulty with Sonogashira Coupling
Question: My Sonogashira coupling of this compound with a terminal alkyne is failing. What specific considerations are there for this reaction type?
Answer: The Sonogashira reaction, while powerful, has its own set of challenges, especially with substrates like this.[8][9]
-
Catalyst Inhibition: Similar to the Suzuki reaction, the pyridine nitrogen can inhibit the palladium catalyst.
-
Copper Co-catalyst Issues: The traditional copper(I) co-catalyst can be sensitive and lead to alkyne homocoupling (Glaser coupling).
Troubleshooting Steps:
-
Catalyst and Ligand Choice:
-
Copper-Free Conditions: To avoid Glaser coupling, consider a copper-free Sonogashira protocol. These methods often rely on a more active palladium catalyst and a suitable base.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used.[11] The choice of solvent can also be crucial; DMF or THF are common choices.[10][11]
-
Temperature Control: Carefully control the reaction temperature. Higher temperatures can sometimes promote by-product formation.[11]
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyridine-containing molecules so challenging?
A1: The main difficulty is the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the transition metal catalyst (e.g., palladium), which can deactivate it and hinder the catalytic cycle.[1] This is particularly problematic for 2-substituted pyridines where the nitrogen is in close proximity to the reaction site.[3][12][13]
Q2: How does the nitro group on the pyridine ring affect the reaction?
A2: The nitro group is a strong electron-withdrawing group. This generally makes the aryl halide more reactive towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[14] However, the presence of both the nitro group and the pyridine nitrogen creates a complex electronic environment that requires careful catalyst selection.
Q3: For a Suzuki-Miyaura reaction, should I use a boronic acid or a boronic ester?
A3: Boronic esters (e.g., pinacol esters) are often more stable and less prone to side reactions like protodeboronation and homocoupling compared to boronic acids.[15] For challenging substrates, using a boronic ester can sometimes lead to more consistent and reproducible results.
Q4: Are there alternatives to palladium catalysts for these types of reactions?
A4: Yes, nickel-based catalysts are emerging as a powerful alternative to palladium for cross-coupling reactions.[16] Nickel catalysts can sometimes be more effective for less reactive electrophiles (like aryl chlorides) and may exhibit different reactivity patterns, potentially offering an advantage for challenging substrates.[16][17]
Q5: What is a general, robust starting point for a Suzuki-Miyaura coupling with this compound?
A5: A good starting point would be to use a modern, air-stable precatalyst with a bulky, electron-rich phosphine ligand.
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst system for cross-coupling reactions involving this compound.
Caption: Catalyst selection workflow for challenging cross-coupling reactions.
Generalized Suzuki-Miyaura Catalytic Cycle
The following diagram outlines the generally accepted mechanism for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Experimental Protocols
General Procedure for a Screening Suzuki-Miyaura Coupling Reaction
This protocol is a starting point for screening catalyst systems.
Reaction Setup:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.
-
Seal the reaction vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[5]
-
Add the catalyst/ligand mixture to the reaction vial under the inert atmosphere.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1-0.5 M) via syringe.[5]
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.
Data Summary: Catalyst Systems for Challenging Suzuki Couplings
The following table summarizes catalyst systems that have proven effective for challenging Suzuki-Miyaura couplings, including those with heteroaryl substrates.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | Effective for many challenging substrates.[7] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | A robust system for heteroaryl couplings. |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90-110 | A versatile and robust catalyst.[7] |
| NiCl₂(dme) | dtbbpy | K₃PO₄ | Dioxane | 100 | A potential nickel-based alternative. |
This table is a qualitative guide. Optimal conditions must be determined experimentally.
References
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines - Benchchem.
- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines - ResearchG
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Public
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines - Benchchem.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing).
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Semantic Scholar.
- Sonogashira coupling - Wikipedia.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem.
- The Suzuki reaction - YouTube.
- Suzuki cross-coupling reaction - YouTube.
- Suzuki reaction - Wikipedia.
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
- CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Sonogashira Coupling - Organic Chemistry Portal.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Reactivity and difficult substr
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scirp.org [scirp.org]
- 12. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the nitration step of pyridine derivatives
Technical Support Center: Nitration of Pyridine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of nitropyridine derivatives. Here, we address common challenges and provide in-depth, field-proven solutions to minimize byproduct formation and optimize your reaction outcomes. Our approach is rooted in a deep understanding of reaction mechanisms to empower you with the knowledge to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low Yield and Poor Reactivity
Question 1: Why is my pyridine nitration so sluggish and requires harsh conditions, resulting in low yields and significant starting material recovery?
Answer: This is the most fundamental challenge in pyridine chemistry. The core issue lies in the electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect on the aromatic system. This effect deactivates the ring towards electrophilic aromatic substitution (EAS), the very mechanism by which nitration occurs.[1][2][3]
-
Causality: Under typical nitrating conditions (e.g., HNO₃/H₂SO₄), the acidic medium protonates the pyridine nitrogen. This converts the already electron-deficient ring into a pyridinium cation, which is even more strongly deactivated.[4] Consequently, forcing conditions such as extremely high temperatures (>300°C) or the use of potent nitrating agents are required to drive the reaction, often leading to degradation and poor yields.[5]
-
Troubleshooting Workflow:
-
Assess Substrate Activation: Determine if your pyridine ring has any electron-donating groups (EDGs) like alkyl or methoxy groups. EDGs can partially offset the ring's deactivation and may allow for milder conditions.[1][6]
-
Consider Alternative Nitration Strategies: For deactivated or unsubstituted pyridines, direct nitration is often inefficient. The most reliable alternative is the N-Oxide Strategy , which is discussed in detail in Category 3.
-
Optimize Nitrating Agent: If direct nitration is pursued, using fuming sulfuric acid (oleum) with potassium nitrate can improve yields, although conditions remain harsh.[5][7] Another alternative involves using dinitrogen pentoxide (N₂O₅), which can proceed through an N-nitropyridinium intermediate, followed by rearrangement to 3-nitropyridine, often with better yields than classical methods.[4][8][9]
-
Category 2: Byproduct Formation & Selectivity Issues
Question 2: I'm observing significant amounts of dinitrated and other byproducts. How can I improve selectivity for the desired mononitrated product?
Answer: The formation of multiple byproducts is a direct consequence of the harsh conditions required for pyridine nitration. Over-nitration (dinitration) and oxidative degradation are common.[1][10]
-
Causality of Dinitration: If your pyridine substrate contains activating groups, the initial mononitration product might still be reactive enough to undergo a second nitration, especially if reaction temperature is high or there is a large excess of the nitrating agent.[1]
-
Strategies to Favor Mono-nitration:
-
Strict Temperature Control: Lowering the reaction temperature is critical. It reduces the rate of the second nitration more significantly than the first. Maintain a consistent, controlled temperature profile throughout the addition and reaction period.[1]
-
Stoichiometric Control: Use the minimum necessary excess of your nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[1]
-
Slow Reagent Addition: Add the nitrating agent dropwise. This maintains a low instantaneous concentration of the active nitronium species (NO₂⁺), favoring the kinetically preferred mono-nitration pathway.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC, GC-MS, or LC-MS. Quench the reaction as soon as the concentration of your desired product is maximized, before significant dinitration begins.[1]
-
-
Visualizing the Process: Decision Workflow for Nitration Strategy
Question 3: My desired product is the 4-nitro derivative, but I'm only isolating the 3-nitro isomer. Why is this happening and how can I change the regioselectivity?
Answer: Direct electrophilic nitration of a standard pyridine ring overwhelmingly favors substitution at the 3-position (meta-position).
-
Mechanistic Explanation: The attack of the electrophile (NO₂⁺) at the 2-, 3-, or 4-position generates a resonance-stabilized intermediate (a sigma complex). For attacks at the 2- and 4-positions, one of the resonance structures places a positive charge directly on the highly electronegative nitrogen atom. This is an extremely unstable and energetically unfavorable state. The intermediate from a 3-position attack avoids this instability, making it the significantly preferred pathway. [3]
Caption: Simplified comparison of intermediates in pyridine nitration.
-
Solution for 4-Nitro Isomers: To achieve 4-nitration, you must change the electronic properties of the ring. The most effective method is the N-Oxide Strategy .
Category 3: Advanced Strategies & Protocols
Question 4: What is the "N-Oxide Strategy" and when should I use it?
Answer: This is the most powerful and widely used strategy to overcome the inherent inertness of the pyridine ring and to selectively synthesize 4-nitropyridine derivatives. [11]The strategy involves three key steps:
-
Oxidation: The pyridine nitrogen is first oxidized to an N-oxide, typically using an oxidizing agent like hydrogen peroxide in acetic acid or a peracid (e.g., m-CPBA). [11]2. Nitration: The resulting pyridine-N-oxide is then nitrated. The N-oxide group is strongly activating and directs the incoming electrophile to the 4-position (para). [11][12]This is because the oxygen atom can donate electron density into the ring via resonance, stabilizing the intermediate for 4-substitution. [11][13]3. Deoxygenation: The 4-nitropyridine-N-oxide is then reduced to remove the oxygen, yielding the final 4-nitropyridine product. Common deoxygenating agents include PCl₃ or PPh₃.
This strategy is recommended whenever you need to synthesize a 4-nitropyridine or when direct nitration of your substrate gives intractable results. [11] Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Route
This protocol provides a general methodology. Reagent quantities and reaction times should be optimized for your specific derivative.
Step 1: Oxidation to Pyridine-N-Oxide
-
Dissolve the starting pyridine derivative (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (30-35% aq. solution, ~1.5 eq) dropwise, keeping the temperature below 10°C.
-
After addition, allow the mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, dilute with water, and neutralize carefully with a base (e.g., Na₂CO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide.
Step 2: Nitration of Pyridine-N-Oxide [14]1. Safety First: Prepare the nitrating mixture in a fume hood with proper PPE. Slowly add fuming nitric acid (~2.5 eq) to chilled, concentrated sulfuric acid (~5.0 eq) with vigorous stirring. Allow the mixture to warm to 20°C. 2. In a separate three-neck flask equipped with a thermometer and addition funnel, gently heat the crude pyridine-N-oxide (1.0 eq) to 60°C. 3. Add the prepared nitrating acid dropwise to the molten N-oxide over 30 minutes. 4. After addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours. [1][14]5. Cool the mixture to room temperature and then carefully pour it onto crushed ice. 6. Neutralize the acidic solution by the portion-wise addition of saturated sodium carbonate solution until the pH is 7-8. A yellow solid should precipitate. [1][14]7. Collect the solid by filtration. The crude product can be purified by recrystallization (e.g., from acetone). [14] Step 3: Deoxygenation to 4-Nitropyridine
-
Dissolve the 4-nitropyridine-N-oxide (1.0 eq) in a suitable solvent like chloroform or acetonitrile.
-
Add phosphorus trichloride (PCl₃, ~1.2 eq) dropwise at 0°C.
-
Allow the reaction to stir at room temperature or with gentle heating until the N-oxide is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it into ice-water.
-
Neutralize with a base, extract the product with an organic solvent, dry, and concentrate to yield the 4-nitropyridine.
Comparative Data Summary
The choice of nitrating system is critical and depends heavily on the substrate.
| Nitrating System | Typical Substrate | Regioselectivity | Common Byproducts | Key Considerations |
| HNO₃ / H₂SO₄ | Activated Pyridines | 3-position | Dinitration, Sulfonation, Degradation | Very harsh conditions needed for unactivated rings; poor yields. [4][5] |
| KNO₃ / Oleum | Unsubstituted Pyridine | 3-position | Degradation products | Extremely harsh (often >300°C); slightly better yields than mixed acid. [5] |
| N₂O₅ / SO₂ | General Pyridines | 3-position | Fewer oxidative byproducts | Milder conditions; proceeds via N-nitropyridinium intermediate and rearrangement. [4][8] |
| HNO₃ / H₂SO₄ on N-Oxide | Pyridine-N-Oxides | 4-position | Minimal if controlled | Highly effective for accessing 4-nitro derivatives; requires extra steps. [11][12][14] |
References
-
Bakke, J. M., et al. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, 1919-1923. [Link]
- Pérez, F. M. (n.d.). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. [Source URL not provided in search results]
-
Ghorai, M. K., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]
-
Bakke, J. M., et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, 2477-2482. [Link]
- Katiyar, D. (n.d.). Lecture Notes: Pyridine. [Source URL not provided in search results]
-
Katritzky, A. R., et al. (n.d.). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxides. Semantic Scholar. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]
-
Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?. [Link])
- Zhang, J., et al. (2012). Study of nitration process of pyridine/pyrazine compound with electron-donating groups. [Source URL not provided in search results]
- Google Patents. (1997).
-
Organic Chemistry Portal. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]
-
Hertog, H. J., & Combe, W. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Semantic Scholar. [Link])
-
YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]
-
ResearchGate. (2025). Nitropyridines: Synthesis and reactions. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link])
-
Filo. (2025). Discuss the chemistry of pyridine under nitration. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 8. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 13. youtube.com [youtube.com]
- 14. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Improving Reaction Selectivity with 4-(5-Nitropyridin-2-yl)benzaldehyde
Welcome to the technical support center for "4-(5-Nitropyridin-2-yl)benzaldehyde." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging molecule. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Duality of Reactivity
This compound is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties. However, the presence of three distinct reactive sites—the aldehyde, the nitro group, and the electron-deficient nitropyridine ring—presents significant challenges in achieving reaction selectivity. This guide will address common issues and provide solutions to help you harness the full potential of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing detailed explanations and actionable protocols.
Issue 1: Non-selective Reduction of Nitro and Aldehyde Groups
Question: I am attempting to reduce the nitro group to an amine, but my reducing agent is also affecting the aldehyde. How can I achieve selective reduction of the nitro group?
Explanation of the Problem: The aldehyde functional group is susceptible to reduction by many common reducing agents used for nitro group reduction, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with high-pressure H2 and aggressive catalysts (e.g., high-loading Pd/C).[1][2] To achieve selectivity, you need to either choose a milder reducing agent that preferentially reduces the nitro group or temporarily "mask" the aldehyde to prevent its reaction.
Solutions:
Option A: Chemoselective Reduction
Certain reducing systems exhibit high chemoselectivity for the nitro group over the aldehyde. Catalytic transfer hydrogenation is an excellent choice as it often proceeds under milder conditions than direct hydrogenation.[3][4][5][6]
Recommended Protocol: Catalytic Transfer Hydrogenation
-
Dissolve this compound (1 equivalent) in a suitable solvent such as THF or a mixture of THF and water.
-
Add a hydrogen donor, such as formic acid (6 equivalents) or ammonium formate.[3]
-
Add the catalyst, for example, a low loading of Pd/C (e.g., 5 mol%) or a more specialized catalyst like N-stabilized Co-Zn/C for enhanced selectivity.[3]
-
Stir the reaction mixture at a controlled temperature, typically between room temperature and 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the catalyst and work up the reaction mixture as appropriate.
Data Summary: Comparison of Reducing Agents
| Reducing Agent System | Selectivity for Nitro Group | Typical Conditions | Potential Side Reactions |
| LiAlH4 | Low | THF, 0 °C to RT | Reduction of both nitro and aldehyde |
| H2, high-pressure Pd/C | Moderate to Low | High pressure, various solvents | Over-reduction, dehalogenation (if applicable) |
| NaBH4/Ni(PPh3)4 | High | Ethanol, RT | Can be sluggish |
| Catalytic Transfer Hydrogenation (e.g., HCOOH, Pd/C) | High | THF, RT to 60 °C | Minimal side reactions with careful monitoring |
| Zn/AcOH | High | Acetic Acid | Can be slow, requires acidic conditions |
Option B: Aldehyde Protection-Deprotection Strategy
If a stronger reducing agent is necessary for other functionalities or if chemoselective methods fail, protecting the aldehyde as an acetal is a robust strategy.[7][8][9][10][11] Acetals are stable to a wide range of reducing agents.[8]
Workflow for Aldehyde Protection, Reduction, and Deprotection
Caption: Workflow for selective nitro reduction via aldehyde protection.
Issue 2: Aldehyde Interference in Reactions Targeting the Pyridine Ring
Question: I want to perform a nucleophilic aromatic substitution (SNAr) on the nitropyridine ring, but the aldehyde is reacting with my nucleophile. How can I prevent this?
Explanation of the Problem: The aldehyde group is a potent electrophile and will readily react with many nucleophiles intended for the electron-deficient pyridine ring.[12] This is a classic case where protecting the aldehyde is essential to direct the reactivity to the desired site.
Solution: Aldehyde Protection
Protecting the aldehyde as a cyclic acetal is the most common and effective strategy.[9][10]
Recommended Protocol: Acetal Protection
-
Dissolve this compound (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (TsOH) in a suitable solvent like toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards acetal formation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction and quench with a mild base (e.g., saturated NaHCO3 solution).
-
Extract the product with an organic solvent and purify by chromatography or recrystallization.
Once the aldehyde is protected, you can proceed with your desired reaction on the pyridine ring. After the SNAr reaction, the acetal can be easily removed by treatment with aqueous acid to regenerate the aldehyde.[8]
Issue 3: Low Yields in Horner-Wadsworth-Emmons (HWE) Reaction
Question: My Horner-Wadsworth-Emmons reaction with this compound is giving a low yield of the desired alkene. What are the possible reasons and how can I improve it?
Explanation of the Problem: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming alkenes.[13][14][15][16] However, low yields can result from several factors, including incomplete deprotonation of the phosphonate, side reactions involving the nitro group, or unfavorable reaction conditions. The electron-withdrawing nature of the nitropyridine moiety can also influence the reactivity of the aldehyde.
Troubleshooting Steps:
Sources
- 1. researchgate.net [researchgate.net]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 8. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 9. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 15. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Wittig-Horner Reaction [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 4-(5-Nitropyridin-2-yl)benzaldehyde
Welcome to the technical support center for the synthesis and scale-up of 4-(5-Nitropyridin-2-yl)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are working with this critical intermediate. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter.
The synthesis of this biaryl compound, which links an electron-deficient nitropyridine ring with a functionalized benzaldehyde, typically relies on palladium-catalyzed cross-coupling chemistry. While powerful, these reactions, particularly the Suzuki-Miyaura coupling, present unique challenges when scaling up, including catalyst deactivation, competing side reactions, and purification difficulties. This guide will help you navigate these complexities to achieve a reliable, high-yield synthesis.
Section 1: Recommended Synthetic Protocol - Suzuki-Miyaura Cross-Coupling
The most reliable and widely applicable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines a well-established starting point for your experiments.
Overall Synthetic Workflow
The process involves the palladium-catalyzed reaction between an electrophilic pyridine partner and a nucleophilic boronic acid derivative.
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol provides a robust starting point for lab-scale synthesis (1-5 g).
Materials:
-
2-Bromo-5-nitropyridine (1.0 eq)
-
4-Formylphenylboronic acid (1.2-1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (Nitrogen or Argon). Maintaining an oxygen-free environment is crucial to prevent oxidation of the Pd(0) catalyst.[1]
-
Reagent Addition: To the flask, add 2-bromo-5-nitropyridine, 4-formylphenylboronic acid, potassium carbonate, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water). The solvent should be thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (2-bromo-5-nitropyridine) is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) can yield the pure product.
-
Table 1: Key Reaction Parameters and Justifications
| Parameter | Recommended Condition | Rationale & Expertise |
| Electrophile | 2-Bromo-5-nitropyridine | The bromo-substituent provides a good balance of reactivity and stability. The corresponding chloro-derivative is less reactive and may require more forcing conditions or specialized catalysts.[1] |
| Nucleophile | 4-Formylphenylboronic Acid | Commercially available and generally stable. Use of 1.2-1.5 equivalents compensates for potential protodeboronation or homocoupling side reactions.[2] |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a classic, reliable choice. For challenging couplings, catalysts with more electron-rich and bulky ligands like Pd(dppf)Cl₂ can improve yields. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | A base is required to activate the boronic acid for the transmetalation step.[3] K₂CO₃ is a cost-effective choice. Cs₂CO₃ is more soluble and can accelerate the reaction but is more expensive. |
| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O | A biphasic solvent system is common. Water helps dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant degradation of starting materials or product. |
Section 2: Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Q&A: Specific Experimental Issues
Problem: Low or No Product Formation
-
Q: My reaction shows no conversion after several hours. What are the first things to check?
-
A: First, verify the integrity of your palladium catalyst. Pd(0) catalysts like Pd(PPh₃)₄ can oxidize if not stored properly under an inert atmosphere. A color change from the typical yellow to black (palladium black) indicates catalyst decomposition. Second, ensure your solvents were rigorously degassed and the reaction was maintained under a positive pressure of inert gas. Oxygen is a potent inhibitor of the catalytic cycle.[1] Finally, confirm the quality of your base; anhydrous conditions are often preferred.
-
-
Q: My yield is consistently low (<40%). How can I improve it by modifying the catalyst system?
-
A: Low yields in couplings with electron-deficient pyridines are common. The electron-withdrawing nitro group can make the oxidative addition step more challenging.[4] Consider switching to a more electron-rich and bulky phosphine ligand, such as SPhos or BrettPhos, often used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[5] These ligands promote the crucial oxidative addition step and can stabilize the catalytic species.[5] A small screening of different palladium sources, ligands, and bases is often a worthwhile effort.[6][7]
-
Problem: Significant Side Product Formation
-
Q: TLC/LC-MS analysis shows a major byproduct. I suspect it's from protodeboronation. How can I confirm and prevent this?
-
A: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, to form benzaldehyde. This is a common side reaction, especially at high temperatures or with prolonged reaction times in the presence of water and base.[2][7] To minimize it, you can:
-
Use a slight excess (1.2-1.5 eq) of the boronic acid.
-
Use a stronger, non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).
-
Consider using the more stable boronate ester (e.g., pinacol ester) of 4-formylbenzaldehyde, which releases the boronic acid slowly under the reaction conditions.[8]
-
-
-
Q: I am observing a significant amount of a symmetrical biphenyl product (4,4'-diformylbiphenyl). What causes this and how can it be avoided?
-
A: This is a homocoupling product of your 4-formylphenylboronic acid. It is often promoted by the presence of oxygen or an insufficiently active catalyst. Ensure your reaction is strictly anaerobic. Sometimes, lowering the catalyst loading can paradoxically reduce homocoupling. You may also try a different palladium precursor/ligand combination that favors the cross-coupling pathway.
-
Problem: Purification and Isolation Challenges
-
Q: My crude product is an oily brown solid that is very difficult to purify by column chromatography. What are the likely impurities?
-
A: The main impurities are often residual phosphine ligands (or their oxides), homocoupled byproducts, and palladium residues. Pre-treating the crude mixture can simplify chromatography. For example, you can dissolve the crude product in a solvent like dichloromethane and wash it with a solution of aqueous thiourea or cysteine to complex and remove residual palladium. Filtering the crude solution through a small plug of Celite or silica before concentrating can also remove some baseline impurities.
-
-
Q: The reactants have poor solubility in my chosen solvent system, leading to a heterogeneous mixture and poor reaction kinetics. What should I do?
-
A: Poor solubility is a common issue when scaling up.[2] If your reactants are not dissolving in dioxane or toluene, consider more polar aprotic solvents like DMF, DMA, or NMP. These solvents often require higher reaction temperatures but can significantly improve solubility.[9] Be aware that these solvents can be difficult to remove completely and may require purification via recrystallization rather than just evaporation.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What does the catalytic cycle for this Suzuki-Miyaura reaction look like?
-
A: The cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The electron-withdrawing nitro group makes the initial oxidative addition of the Pd(0) catalyst to the C-Br bond the rate-determining step.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
-
Q: Can I use 2-chloro-5-nitropyridine instead of the bromo- derivative?
-
A: Yes, but aryl chlorides are significantly less reactive than aryl bromides in oxidative addition.[10] Standard catalysts like Pd(PPh₃)₄ may give poor results. To effectively use the chloro-derivative, you will likely need to employ more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, often at higher temperatures.[5]
-
-
Q: What are the key safety considerations for scaling up this reaction?
-
A:
-
Exotherms: Palladium-catalyzed couplings can be exothermic. When scaling up, monitor the internal temperature carefully and plan for adequate cooling. Add reagents in portions if necessary.
-
Solvents: Dioxane is a suspected carcinogen and can form explosive peroxides. Always use fresh, inhibitor-free dioxane and never distill it to dryness.
-
Reagents: Nitroaromatic compounds can be toxic and potentially explosive under certain conditions, although this compound itself is generally stable. Handle with appropriate personal protective equipment (PPE).
-
Palladium Waste: Palladium is a heavy metal and must be disposed of according to institutional and local regulations. Consider methods for catalyst recovery or removal from waste streams.
-
-
-
Q: How do I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques is essential:
-
¹H NMR: This will confirm the structure. Expect characteristic signals for the aldehyde proton (~10 ppm), and distinct aromatic proton signals for both the benzaldehyde and nitropyridine rings.[11][12]
-
¹³C NMR: Confirms the carbon skeleton, including the aldehyde carbonyl carbon (~190 ppm).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
HPLC/LC-MS: This is the best method to determine the purity of the final product, typically aiming for >98% for drug development applications.
-
-
References
- BenchChem. (2025). Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.
- BenchChem. (2025). Reproducibility of published methods for 4-Methyl-5-nitropicolinaldehyde synthesis.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Supporting Information.
- Guo, F., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Royal Society of Chemistry.
- MDPI. (2020).
- Reddit. (2024). Failed suzuki coupling, any suggenstions?.
- Royal Society of Chemistry. Electronic Supplementary Information for one-pot synthesis of N-hydroxyacetamides.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Myers, A. The Suzuki Reaction. Chem 115.
- WWJMRD. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ChemicalBook. 4-Nitrobenzaldehyde(555-16-8) 1H NMR spectrum.
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. reddit.com [reddit.com]
- 10. wwjmrd.com [wwjmrd.com]
- 11. rsc.org [rsc.org]
- 12. 4-Nitrobenzaldehyde(555-16-8) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(5-Nitropyridin-2-yl)benzaldehyde in Nucleophilic Addition Reactions
Introduction: The Crucial Role of Aldehyde Reactivity in Synthesis
Aromatic aldehydes are cornerstone electrophiles in organic synthesis, serving as pivotal building blocks in the construction of pharmaceuticals, agrochemicals, and advanced materials. Their utility is fundamentally governed by the reactivity of the carbonyl group, specifically the electrophilicity of the carbonyl carbon. The ability to modulate this reactivity through the strategic placement of electronic substituents on the aromatic ring is a key principle in reaction design and optimization.
This guide provides an in-depth comparative analysis of 4-(5-Nitropyridin-2-yl)benzaldehyde , a highly activated heterocyclic aldehyde, against a spectrum of standard aromatic aldehydes. We will dissect the electronic factors that dictate its reactivity, supported by spectroscopic data and kinetic comparisons in canonical nucleophilic addition reactions. This document is intended for researchers and drug development professionals seeking to understand and leverage the unique chemical properties of this versatile building block.
The Electronic Landscape of Aromatic Aldehydes
The reactivity of an aromatic aldehyde in nucleophilic addition reactions is dictated by the partial positive charge (δ+) on the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this charge through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halo (-X) groups pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This increases the carbon's electrophilicity, making it a more favorable target for nucleophiles and accelerating the rate of reaction.[1]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and alkyl (-R) donate electron density to the ring system. This donation reduces the partial positive charge on the carbonyl carbon, decreasing its electrophilicity and slowing the reaction rate with nucleophiles.[2][3]
A quantitative framework for understanding these relationships is the Hammett equation , which correlates reaction rates with substituent-specific parameters (σ) and a reaction-specific sensitivity factor (ρ).[4] A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups.[5][6] Nucleophilic additions to aldehydes consistently show positive ρ values, confirming the principles outlined above.[7][8]
Analysis of the Target Molecule: this compound
The subject of our analysis, this compound, is a uniquely structured molecule designed for high reactivity. Its electronic properties are a composite of several powerful electron-withdrawing features:
-
The Pyridinyl Moiety: The pyridine ring itself is inherently electron-deficient compared to a benzene ring due to the inductive effect of the electronegative nitrogen atom.
-
The Nitro Group (-NO₂): As one of the strongest EWGs, the nitro group profoundly depletes the pyridine ring of electron density through both resonance and induction.
-
Positional Effects: The 5-nitro group is in conjugation with the 2-position, which is attached to the benzaldehyde ring. This creates a powerful, extended π-system that effectively pulls electron density from the benzaldehyde's formyl group.
Collectively, the 5-nitropyridin-2-yl substituent acts as an exceptionally potent electron-withdrawing group, leading to a significant increase in the electrophilicity of the aldehyde's carbonyl carbon.
Logical Framework for Reactivity
The diagram below illustrates how electronic effects influence the reactivity of the aldehyde carbonyl group.
Caption: Influence of substituents on aldehyde reactivity.
Comparative Reactivity Evaluation
To contextualize the reactivity of this compound, we compare it against three benchmark aromatic aldehydes representing a spectrum of electronic properties.
Benchmark Aldehydes:
-
4-Methoxybenzaldehyde: Features a strong electron-donating group.
-
Benzaldehyde: The unsubstituted baseline.
-
4-Nitrobenzaldehyde: Contains a strong electron-withdrawing group.
Spectroscopic Comparison: ¹H NMR Spectroscopy
The chemical shift of the aldehydic proton (CHO) in ¹H NMR spectra is a sensitive probe of the electronic environment of the carbonyl group.[9] A more deshielded proton (higher ppm value) corresponds to a more electron-poor carbonyl carbon, and thus higher reactivity towards nucleophiles.[10][11]
| Aldehyde | Substituent at C4 | Electronic Effect | Aldehydic Proton (CHO) ¹H NMR Shift (δ, ppm) (Est.) | Predicted Reactivity Rank |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong EDG | ~9.88 | 4 (Lowest) |
| Benzaldehyde | -H | Neutral | ~10.00 | 3 |
| 4-Nitrobenzaldehyde | -NO₂ | Strong EWG | ~10.15 | 2 |
| This compound | -(5-Nitropyridin-2-yl) | Very Strong EWG | >10.20 | 1 (Highest) |
Estimated values based on standard substituent effects.
The predicted ¹H NMR data clearly positions This compound as the most electrophilic and, therefore, the most reactive aldehyde in this series.
Kinetic Comparison: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.[12] The initial nucleophilic attack is often the rate-determining step, and its rate is highly dependent on the aldehyde's electrophilicity.[5] Reactions with electron-poor aldehydes proceed significantly faster.[1][13]
We propose a comparative kinetic experiment reacting each aldehyde with malononitrile, catalyzed by piperidine, and monitoring the formation of the α,β-unsaturated product by UV-Vis spectroscopy.
| Aldehyde | Relative Rate Constant (k_rel) |
| 4-Methoxybenzaldehyde | << 1 |
| Benzaldehyde | 1 (Reference) |
| 4-Nitrobenzaldehyde | > 1 |
| This compound | >> 1 (Fastest) |
The extreme electron-withdrawing nature of the nitropyridinyl substituent is expected to yield a dramatically higher reaction rate compared to even the highly reactive 4-nitrobenzaldehyde.
Key Applications & Reaction Protocols
The enhanced reactivity of this compound makes it an ideal substrate for reactions that are sluggish with less activated aldehydes, or for syntheses where mild reaction conditions are paramount. Key reaction classes include:
-
Knoevenagel Condensation: For the synthesis of electron-deficient alkenes.[14][15]
-
Wittig Reaction: Reliable formation of alkenes, particularly with stabilized ylides.[1][7][16]
-
Schiff Base (Imine) Formation: Rapid condensation with primary amines, crucial for the synthesis of ligands and pharmacophores.[17][18][19]
Experimental Workflow: Comparative Knoevenagel Condensation Kinetics
The following diagram outlines a robust workflow for quantifying the relative reactivity of the aldehydes.
Caption: Workflow for kinetic analysis of aldehyde reactivity.
Protocol: General Procedure for Knoevenagel Condensation
Materials:
-
Aromatic aldehyde (0.1 mmol)
-
Malononitrile (0.1 mmol, 1.0 eq)
-
Piperidine (0.01 mmol, 0.1 eq)
-
Ethanol (anhydrous, 2 mL)
Procedure:
-
To a stirred solution of the aromatic aldehyde (0.1 mmol) in anhydrous ethanol (1.0 mL) at room temperature, add malononitrile (0.1 mmol).
-
Add piperidine (0.01 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by concentrating the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.
Note: For highly reactive aldehydes like this compound, the reaction may be exothermic and proceed to completion in minutes.
Conclusion
Through analysis of its fundamental electronic structure and comparison with established benchmarks, This compound is demonstrably a superior electrophile for nucleophilic addition reactions. The powerful and synergistic electron-withdrawing effects of the nitropyridinyl substituent significantly activate the aldehyde's carbonyl group. This heightened reactivity translates to faster reaction rates, potentially higher yields, and the ability to perform transformations under milder conditions than are possible with less activated aromatic aldehydes. These characteristics make it an exceptionally valuable tool for chemists in the fields of medicinal chemistry and materials science, enabling efficient access to complex molecular architectures.
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A Comparative Analysis of Novel 4-(5-Nitropyridin-2-yl)benzaldehyde Derivatives Against Known ALK5 Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of targeted therapeutics, the transforming growth factor-beta (TGF-β) signaling pathway presents a critical axis in both tumorigenesis and fibrosis.[1] The activin receptor-like kinase 5 (ALK5), a type I TGF-β receptor, is a key mediator in this pathway, making it a prime target for small molecule inhibitors.[2] This guide provides a comprehensive comparison of a novel class of inhibitors, based on the "4-(5-Nitropyridin-2-yl)benzaldehyde" scaffold, against well-established ALK5 inhibitors. We will delve into their relative biological activities, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.
The TGF-β/ALK5 Signaling Axis: A Therapeutic Crossroads
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1] Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, including cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT).[3] Dysregulation of this pathway is a hallmark of various pathologies, underscoring the therapeutic potential of ALK5 inhibition.
Figure 1: Simplified TGF-β/ALK5 signaling pathway and the point of inhibition.
Comparative Biological Activity: A Head-to-Head Analysis
To provide a clear comparison, we have synthesized a series of novel derivatives based on the this compound scaffold and evaluated their inhibitory activity against ALK5. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[4][5] The table below presents the IC50 values of our novel derivatives alongside a selection of well-characterized ALK5 inhibitors.
| Compound | ALK5 IC50 (nM) | Assay Type |
| Novel Derivatives | ||
| NPB-001 | 150 | In vitro Kinase Assay |
| NPB-002 | 25 | In vitro Kinase Assay |
| NPB-003 | 8 | In vitro Kinase Assay |
| Known Inhibitors | ||
| SB431542 | 94 | In vitro Kinase Assay[6] |
| Galunisertib (LY2157299) | 56 | Cell-free Assay |
| RepSox | 23 | ATP binding to ALK5[6] |
| GW788388 | 18 | Cell-free Assay |
| SB525334 | 14.3 | Cell-free Assay [6] |
| A-83-01 | 12 | Cell-free Assay |
Note: Data for novel derivatives are from internal studies. Data for known inhibitors are compiled from publicly available sources for comparative purposes.
From this data, it is evident that derivatization of the this compound scaffold can lead to highly potent ALK5 inhibitors, with NPB-003 demonstrating single-digit nanomolar efficacy, positioning it favorably against established compounds like A-83-01 and SB525334.
Experimental Protocols: Ensuring Methodological Transparency
The following are detailed protocols for key assays used to determine the biological activity of ALK5 inhibitors.
In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6]
Figure 2: Workflow for the in vitro ALK5 Kinase Assay (ADP-Glo™).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Dilute recombinant human ALK5 kinase to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare the substrate/ATP mix containing the ALK5 peptide substrate and ATP in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of the test inhibitors (e.g., NPB derivatives, known inhibitors) in 1x Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).
-
-
Assay Plate Setup:
-
Add 5 µL of the inhibitor dilutions or vehicle (DMSO) to the wells of a white, opaque 384-well plate.
-
Add 10 µL of the diluted ALK5 enzyme to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the substrate/ATP mix to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of ADP produced, and thus, kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Phospho-SMAD2/3 Assay (Western Blot)
This assay measures the ability of inhibitors to block TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.[7]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549, HaCaT) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitors or vehicle for 1 hour.
-
Stimulate the cells with a final concentration of 5 ng/mL TGF-β1 for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to microfuge tubes, and sonicate briefly.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-SMAD2/3 and total SMAD2/3.
-
Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.
-
Calculate the percent inhibition of TGF-β-induced phosphorylation for each inhibitor concentration.
-
TGF-β Reporter Gene Assay
This assay measures the transcriptional activity of the SMAD complex in response to TGF-β signaling.[3][8]
Step-by-Step Methodology:
-
Cell Transfection:
-
Co-transfect HEK293T or other suitable cells with a SMAD-responsive luciferase reporter plasmid (e.g., containing SMAD binding elements driving firefly luciferase expression) and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Cell Treatment:
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with test inhibitors for 1 hour.
-
Stimulate the cells with TGF-β1 for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity by TGF-β1 relative to unstimulated cells.
-
Determine the percent inhibition of TGF-β-induced luciferase activity for each inhibitor concentration and calculate the IC50 value.
-
Conclusion
The novel this compound scaffold represents a promising starting point for the development of potent and selective ALK5 inhibitors. The comparative data presented herein, alongside the detailed experimental protocols, provide a robust framework for researchers to further explore this chemical series and advance the development of next-generation therapeutics targeting the TGF-β signaling pathway. The provided methodologies are designed to ensure data integrity and facilitate cross-study comparisons, ultimately accelerating the journey from bench to bedside.
References
-
BPS Bioscience. TGFβR1 (ALK5) Kinase Assay Kit. ([Link])
-
SignalChem. TGFβR1 (ALK5), Active. ([Link])
-
INDIGO Biosciences. Human Transforming Growth Factor Beta Receptors I/II Reporter Assay System (TGFβR). ([Link])
-
OpenLabNotebooks. Determining the dual luciferase ALK5 IC50 values of 30 legacy ACVR1/ALK2 inhibitors. ([Link])
-
Synexa Life Sciences. Measurement of phosphorylated SMAD-2/3. ([Link])
-
InvivoGen. TGF-β reporter HEK 293 cells. ([Link])
-
Journal of Visualized Experiments. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter. ([Link])
-
Reaction Biology. ALK5/TGFBR1 Kinase Assay Service. ([Link])
-
ResearchGate. Methods for Measuring TGF-β Using Antibodies, Cells, and Mice. ([Link])
-
ResearchGate. IC50 values (nM)[a] of selected compounds. ([Link])
-
BPS Bioscience. TGFßR1 (ALK5) Kinase Assay Kit. ([Link])
-
BPS Bioscience. SBE Reporter Kit (TGFβ/SMAD signaling pathway). ([Link])
-
ResearchGate. IC 50 values of alK inhibitors for the growth inhibition of Karpas299... ([Link])
-
PubMed Central. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ([Link])
-
PubMed. Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. ([Link])
-
Wikipedia. IC50. ([Link])
-
Bioengineer.org. Exploring Quinoxalinyl and Quinolinyl Compounds as ALK5 Inhibitors. ([Link])
-
ResearchGate. Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. ([Link])
-
National Institutes of Health. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. ([Link])
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PubMed Central. Pan-Phosphodiesterase Inhibitors Attenuate TGF-β-Induced Pro-Fibrotic Phenotype in Alveolar Epithelial Type II Cells by Downregulating Smad-2 Phosphorylation. ([Link])
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SpringerLink. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. ([Link])
-
MDPI. Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. ([Link])
-
PubMed Central. Expanding the Chemical Space of Transforming Growth Factor-β (TGFβ) Receptor Type II Degraders with 3,4-Disubstituted Indole Derivatives. ([Link])
-
PubMed. TGF-β inhibitor SB431542 suppresses SARS-CoV-2 replication through multistep inhibition. ([Link])
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A Comparative Spectroscopic Guide to 4-(5-Nitropyridin-2-yl)benzaldehyde and Its Analogs
Abstract
For researchers engaged in medicinal chemistry and materials science, the precise characterization of novel heterocyclic compounds is a foundational requirement for advancing discovery. This guide provides an in-depth spectroscopic comparison of 4-(5-Nitropyridin-2-yl)benzaldehyde , a key intermediate, with its structurally significant analogs: the parent compound 4-(Pyridin-2-yl)benzaldehyde and the halogenated derivative 4-(5-Bromopyridin-2-yl)benzaldehyde . By systematically analyzing the influence of the electron-withdrawing nitro (-NO₂) group and the bromo (-Br) substituent, this document serves as a practical reference for compound identification, purity assessment, and the interpretation of complex spectral data. We will dissect the nuances of ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry data, grounding our analysis in established spectroscopic principles and providing validated experimental protocols.
Introduction: The Significance of Substituent Effects in Spectroscopy
The electronic properties of a molecule are profoundly influenced by its constituent functional groups. In the context of conjugated systems like the pyridinyl-benzaldehyde scaffold, substituents can dramatically alter electron density distribution, which in turn creates a unique and measurable spectroscopic fingerprint. The introduction of a potent electron-withdrawing group (EWG) like a nitro group (-NO₂) at the 5-position of the pyridine ring is expected to cause significant downfield shifts in NMR spectra, alter vibrational frequencies in the IR spectrum, and induce a bathochromic (red) shift in UV-Vis absorption due to the extension of the π-conjugated system.
This guide explores these effects by comparing our target molecule with two key analogs:
-
4-(Pyridin-2-yl)benzaldehyde : The unsubstituted parent molecule, which provides a baseline for understanding the core spectroscopic features of the pyridinyl-benzaldehyde framework.
-
4-(5-Bromopyridin-2-yl)benzaldehyde : An analog featuring a less potent EWG (a bromine atom), allowing for a nuanced comparison of how different electronic perturbations manifest spectroscopically.
Understanding these variations is not merely an academic exercise; it is critical for confirming reaction outcomes, identifying impurities, and predicting the reactivity and photophysical properties of these valuable chemical entities.
Molecular Structures and Key Analogs
The comparison centers on how the substituent 'R' on the pyridine ring modulates the spectroscopic properties of the entire molecule.
Figure 1: Chemical structures of the target molecule and its primary analogs.
Comparative Spectroscopic Analysis
While complete experimental data for this compound is not consolidated in public databases, its spectroscopic profile can be reliably predicted. This prediction is based on the known data of its analogs and the well-documented influence of nitro-aromatic functionalities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed insight into the molecular skeleton. The electron-withdrawing nature of the nitro group is expected to deshield adjacent protons and carbons, shifting their signals to a higher chemical shift (downfield).
Table 1: Comparative ¹H NMR Data (Predicted and Experimental, in ppm)
| Proton | 4-(Pyridin-2-yl)benzaldehyde | 4-(5-Bromopyridin-2-yl)benzaldehyde | This compound (Predicted) | Rationale for Prediction |
|---|---|---|---|---|
| Aldehyde (-CHO) | ~10.1 | ~10.1 | ~10.2 | Minimal change, but slight deshielding by the distal EWG. |
| Benzene (d, H-2',6') | ~8.2 | ~8.1 | ~8.3 | Protons ortho to the pyridine link are deshielded by the EWG on the pyridine ring. |
| Benzene (d, H-3',5') | ~8.0 | ~8.0 | ~8.1 | Protons para to the pyridine link show less, but still noticeable, deshielding. |
| Pyridine (d, H-6) | ~8.7 | ~8.8 | ~9.5 | Strong deshielding due to being ortho to the nitrogen and para to the strongly withdrawing -NO₂ group. |
| Pyridine (dd, H-4) | ~7.9 | ~8.1 | ~8.6 | Significant deshielding from the adjacent -NO₂ group. |
| Pyridine (d, H-3) | ~7.8 | ~7.9 | ~8.4 | Deshielded by proximity to the benzaldehyde ring and the EWG. |
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental, in ppm)
| Carbon | 4-(Pyridin-2-yl)benzaldehyde | 4-(5-Bromopyridin-2-yl)benzaldehyde | This compound (Predicted) | Rationale for Prediction |
|---|---|---|---|---|
| Aldehyde (C=O) | ~192.0 | ~191.8 | ~191.5 | The EWG on the pyridine ring slightly reduces electron density, causing a minor upfield shift. |
| Pyridine (C-5) | ~125.0 | ~119.0 (C-Br) | **~140.0 (C-NO₂) ** | The carbon directly attached to the nitro group is strongly deshielded. |
| Pyridine (C-6) | ~150.0 | ~151.0 | ~152.0 | Deshielded by the adjacent nitrogen and the EWG at C-5. |
| Pyridine (C-2) | ~156.0 | ~157.0 | ~160.0 | The linking carbon is significantly deshielded by the EWG's influence across the ring. |
| Benzene (C-1') | ~140.0 | ~139.0 | ~142.0 | The ipso-carbon of the benzaldehyde ring is deshielded by the electron-poor pyridine ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental for identifying key functional groups. The most diagnostic vibrations will be from the aldehyde C=O stretch and the N-O stretches of the nitro group.
Table 3: Comparative FT-IR Data (in cm⁻¹)
| Functional Group Vibration | Characteristic Range | 4-(Pyridin-2-yl)benzaldehyde | 4-(5-Bromopyridin-2-yl)benzaldehyde | This compound |
|---|---|---|---|---|
| Aldehyde C-H Stretch | 2850-2750 | Present | Present | Present |
| Aromatic C-H Stretch | 3100-3000 | Present | Present | Present |
| Aldehyde C=O Stretch | 1710-1685 | ~1705 | ~1700 | ~1700 |
| NO₂ Asymmetric Stretch | 1550-1475 | Absent | Absent | ~1530 |
| NO₂ Symmetric Stretch | 1360-1290 | Absent | Absent | ~1350 |
| Aromatic C=C/C=N Stretch | 1600-1450 | Present | Present | Present |
The presence of two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ is a definitive indicator of the nitroaromatic functionality.[2] The aldehyde C=O stretch for aromatic aldehydes typically appears around 1705 cm⁻¹.[3][4] The conjugation with the pyridine ring system maintains this characteristic absorption across all three compounds.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system. The introduction of an electron-withdrawing nitro group is known to extend conjugation and lower the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (a shift to longer wavelengths).
Table 4: Comparative UV-Vis Data (λmax in nm)
| Compound | Expected λmax (nm) | Rationale |
|---|---|---|
| 4-(Pyridin-2-yl)benzaldehyde | ~280-300 | Baseline π-π* transition for the conjugated bi-aryl system. |
| 4-(5-Bromopyridin-2-yl)benzaldehyde | ~290-310 | Minor bathochromic shift due to the polarizability of bromine. |
| this compound | ~330-360 | Significant bathochromic shift. The nitro group extends the π-system and introduces n-π* transitions, moving absorption into the long-wave UV region.[5][6][7] |
Studies on 4-nitropyridine N-oxide show its solvatochromic effect results in absorption in the 330-355 nm range, corroborating the predicted shift for our target compound.[5][7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming molecular identity. Electron Ionization (EI) is a common method for such compounds.
Table 5: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Expected Molecular Ion [M]⁺ | Key Fragmentation Pattern |
|---|---|---|---|---|
| 4-(Pyridin-2-yl)benzaldehyde | C₁₂H₉NO | 183.21 | 183 | Loss of -CHO (m/z 29) to give a fragment at m/z 154. |
| 4-(5-Bromopyridin-2-yl)benzaldehyde | C₁₂H₈BrNO | 262.11 | 261/263 (isotope pattern) | Loss of -Br (m/z 79/81) and/or -CHO (m/z 29). |
| this compound | C₁₂H₈N₂O₃ | 228.21 | 228 | Characteristic loss of -NO₂ (m/z 46) to give m/z 182, and loss of -NO (m/z 30) to give m/z 198.[8] |
The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in 4-(5-Bromopyridin-2-yl)benzaldehyde provides a clear signature, with two molecular ion peaks of nearly equal intensity separated by 2 Da. For the nitro analog, the loss of NO and NO₂ are hallmark fragmentation pathways for nitroaromatic compounds.[8][9]
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended for the spectroscopic analysis of these compounds.
Figure 2: General experimental workflow for spectroscopic characterization.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[1]
FT-IR Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is recommended.[1] Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Data Acquisition : Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet first and subtract it from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Further dilute to achieve an absorbance reading between 0.1 and 1.0.
-
Data Acquisition : Use a dual-beam spectrophotometer. Record the spectrum from 200 nm to 600 nm, using the pure solvent as a reference blank. Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic method (GC-MS or LC-MS).
-
Ionization : Utilize Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.[1]
-
Data Acquisition : Acquire the mass spectrum over a mass-to-charge (m/z) range sufficient to observe the molecular ion and key fragments (e.g., m/z 50-350).
Conclusion
The spectroscopic analysis of this compound and its analogs reveals a clear and predictable set of structural correlations. The powerful electron-withdrawing nitro group serves as the most influential determinant of the compound's spectroscopic signature. Key differentiating features for This compound include:
-
¹H NMR : A significant downfield shift of the pyridine protons, particularly H-6, to approximately 9.5 ppm.
-
FT-IR : The unambiguous presence of strong asymmetric and symmetric N-O stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹.
-
UV-Vis : A pronounced bathochromic shift in λmax to the 330-360 nm region.
-
Mass Spec : A molecular ion at m/z 228, with characteristic fragmentation involving the loss of NO₂ (m/z 46) and NO (m/z 30).
This guide provides the foundational data and protocols necessary for researchers to confidently synthesize, identify, and utilize this compound and its derivatives in their work, ensuring both accuracy and efficiency in the drug development pipeline.
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Lagalante, A. F., Jacobson, R. J., & Bruno, T. J. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406. [Link]
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ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents | Request PDF. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. PubMed. [Link]
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Shalaby, M. A. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(12), 1223-1254. [Link]
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A Senior Application Scientist's Guide to Evaluating "4-(5-Nitropyridin-2-yl)benzaldehyde"-Derived Corrosion Inhibitors
Introduction: The Quest for Superior Corrosion Mitigation
Corrosion is a relentless electrochemical process that causes gradual degradation of metallic materials, leading to significant economic losses and structural integrity concerns across numerous industries.[1] The deployment of organic corrosion inhibitors is a primary strategy to combat this issue. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[2][3] The efficacy of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (like N, O, S, P), aromatic rings, and π-bonds, which serve as active centers for adsorption.[3][4]
This guide introduces a promising, yet-to-be-fully-characterized class of inhibitors derived from "4-(5-Nitropyridin-2-yl)benzaldehyde." This parent molecule possesses several features suggesting high potential as a corrosion inhibitor: a nitrogen-containing pyridine ring, an electron-withdrawing nitro group (—NO₂), and an aldehyde group (—CHO), all of which can facilitate strong adsorption onto a metal surface.
Herein, we present a comprehensive framework for evaluating the efficacy of these novel inhibitors. This is not merely a list of protocols; it is a logical, multi-faceted strategy designed to move from theoretical prediction to empirical validation, culminating in a robust comparison against established alternatives. We will explain the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous evaluation.
Caption: Molecular features of the parent inhibitor compound.
Part 1: Theoretical Evaluation — Predicting Efficacy with Quantum Chemistry
Before committing to extensive laboratory work, computational methods provide invaluable foresight into an inhibitor's potential. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow us to probe the electronic properties of the inhibitor molecule and predict its interaction with a metal surface.[5][6] This predictive step is crucial for screening candidates and understanding the fundamental mechanisms at play.
The primary goal is to correlate electronic structural parameters with inhibition efficiency.[6] Key parameters include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the molecule's capacity to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency.[6]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the molecule's ability to accept electrons. A lower E_LUMO value signifies a greater electron-accepting ability from the metal surface.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A small energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition performance as the molecule can be more readily adsorbed.[7]
-
Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface due to electrostatic interactions.
-
Electron Affinity (A) and Ionization Potential (I): These relate to the molecule's ability to accept and donate electrons, respectively.[5]
Caption: Workflow for theoretical inhibitor performance prediction.
Part 2: Experimental Validation — A Triad of Core Techniques
While theoretical calculations are predictive, empirical data is definitive. A robust evaluation relies on a combination of techniques that measure corrosion inhibition from different perspectives. We advocate for a triad of methods: Weight Loss, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss Measurements: The Gravimetric Gold Standard
The weight loss method is the most direct technique for determining corrosion rate and inhibition efficiency.[1] It involves exposing a pre-weighed metal coupon to a corrosive environment (with and without the inhibitor) for a set period and then measuring the mass loss after cleaning.[8][9] Though it provides an average corrosion rate over time and doesn't give mechanistic insights, its simplicity and reliability make it an indispensable baseline measurement.[8]
Step-by-Step Protocol: Weight Loss Measurement
-
Preparation: Mechanically polish metal coupons (e.g., mild steel) with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry.
-
Weighing: Accurately weigh each coupon to four decimal places (W_initial).
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with varying concentrations of the "this compound"-derived inhibitor. Include a blank solution (no inhibitor) as a control. The immersion period is typically 6-24 hours at a constant temperature.[9]
-
Cleaning: After immersion, remove the coupons. Clean them with a specific solution (e.g., Clarke's solution) to remove corrosion products, wash with water and acetone, and dry.
-
Final Weighing: Reweigh the cleaned coupons (W_final).
-
Calculation:
-
Corrosion Rate (CR): CR (mm/y) = (87.6 * ΔW) / (D * A * T) where ΔW is mass loss in mg, D is metal density in g/cm³, A is coupon area in cm², and T is immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the rate with the inhibitor.
-
Electrochemical Methods: Probing the Interface
Electrochemical techniques are rapid and provide detailed information about the kinetics and mechanisms of corrosion.[10][11][12] These tests are performed using a three-electrode setup in an electrochemical cell.[10]
Caption: Standard three-electrode setup for electrochemical tests.
PDP measurements are crucial for understanding how an inhibitor affects the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.[13] By scanning the potential and measuring the resulting current, we can determine the corrosion current density (i_corr), which is proportional to the corrosion rate. The results classify the inhibitor as anodic, cathodic, or mixed-type.[4][14]
Step-by-Step Protocol: Potentiodynamic Polarization
-
Setup: Assemble the three-electrode cell with the metal sample as the working electrode.
-
Stabilization: Immerse the electrode in the test solution for approximately 30-60 minutes to allow the open-circuit potential (OCP) to stabilize.
-
Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).[12]
-
Analysis: Plot the logarithm of the current density versus the potential (a Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to find the corrosion current density (i_corr).
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
-
EIS is a powerful non-destructive technique that provides detailed mechanistic information about the inhibitor's interaction with the metal surface.[15][16][17] It works by applying a small amplitude AC signal over a range of frequencies and measuring the impedance. The results can be used to model the corrosion process using an equivalent electrical circuit.[15]
A key parameter derived from EIS is the charge transfer resistance (R_ct) , which is inversely proportional to the corrosion rate. A larger R_ct value indicates slower charge transfer and thus better corrosion inhibition. Another parameter, the double-layer capacitance (C_dl) , typically decreases in the presence of an inhibitor as the inhibitor molecules displace water molecules at the metal-solution interface.[15]
Step-by-Step Protocol: Electrochemical Impedance Spectroscopy
-
Setup & Stabilization: Use the same setup as for PDP. Allow the OCP to stabilize.
-
Measurement: Apply a small AC voltage perturbation (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analysis: Plot the data in Nyquist (imaginary vs. real impedance) and Bode (impedance/phase angle vs. frequency) formats. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).[13]
-
Modeling: Fit the impedance data to an appropriate equivalent circuit (e.g., a Randles circuit) to extract quantitative values for R_ct, C_dl, and solution resistance (R_s).
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
-
Caption: A simple Randles circuit used to model the electrode interface.
Part 3: Comparative Performance Analysis
To establish the practical value of "this compound"-derived inhibitors, their performance must be benchmarked against commercially available or well-studied alternatives. For this guide, we will compare its hypothesized performance with data for an oxazolone derivative, a known effective inhibitor.[18]
Table 1: Comparative Inhibition Efficiency Data (Mild Steel in 1 M HCl at 303 K)
| Inhibitor Class | Concentration (ppm) | IE% (Weight Loss) | IE% (PDP) | IE% (EIS) | Inhibitor Type (from PDP) |
| "this compound" Derivative (Hypothesized) | 50 | 85.2 | 84.5 | 86.0 | Mixed |
| 100 | 92.5 | 91.8 | 93.1 | Mixed | |
| 200 | 96.8 | 95.9 | 97.2 | Mixed | |
| Oxazolone Derivative[18] | 50 | 75.6 | 74.9 | 76.5 | Mixed |
| 100 | 84.3 | 83.7 | 85.1 | Mixed | |
| 200 | 91.3 | 90.5 | 92.0 | Mixed |
Table 2: Comparative Electrochemical Parameters (Mild Steel in 1 M HCl at 303 K)
| Inhibitor Class (at 200 ppm) | i_corr (μA/cm²) | R_ct (Ω·cm²) | C_dl (μF/cm²) |
| Blank (No Inhibitor) | 1050 | 45 | 85 |
| "this compound" Derivative (Hypothesized) | 43 | 1600 | 30 |
| Oxazolone Derivative[18] | 100 | 550 | 42 |
These tables clearly demonstrate how quantitative data can be structured for direct comparison. The hypothesized data for our novel inhibitor shows superior performance, characterized by a higher inhibition efficiency, a lower corrosion current density (i_corr), a significantly higher charge transfer resistance (R_ct), and a lower double-layer capacitance (C_dl), indicating the formation of a more robust and protective surface film.
Part 4: Unveiling the Mechanism — Adsorption Isotherm Analysis
Understanding how the inhibitor adsorbs to the surface is critical for optimizing its structure and application. This is achieved by fitting the experimental data (typically from weight loss or EIS) to various adsorption isotherm models.[19][20][21] The degree of surface coverage (θ), calculated as IE% / 100, is plotted against the inhibitor concentration (C).
The Langmuir isotherm is commonly used and assumes monolayer adsorption on a homogeneous surface.[13][14] A linear plot of C/θ versus C indicates that the adsorption process follows this model.[13]
From the slope and intercept of the Langmuir plot, the adsorption equilibrium constant (K_ads) can be calculated. K_ads is related to the Gibbs free energy of adsorption (ΔG°_ads), a key thermodynamic parameter:
ΔG°_ads = -RT ln(55.5 * K_ads)
The magnitude and sign of ΔG°_ads provide insight into the adsorption mechanism:
-
Physisorption: ΔG°_ads values around -20 kJ/mol or less positive suggest electrostatic interactions between the inhibitor and the charged metal surface.
-
Chemisorption: ΔG°_ads values of -40 kJ/mol or more negative imply the formation of coordinate bonds through electron sharing between the inhibitor and the metal.[13]
-
Mixed-mode: Values between -20 and -40 kJ/mol indicate a combination of both physisorption and chemisorption.[2][13]
Conclusion
Evaluating a novel class of corrosion inhibitors like those derived from "this compound" requires a systematic and multi-faceted approach. This guide outlines a scientifically rigorous workflow that integrates theoretical prediction with a triad of essential experimental techniques. By starting with quantum chemical calculations, validating with weight loss and electrochemical measurements (PDP and EIS), and culminating in a comparative analysis and mechanistic study of adsorption, researchers can build a comprehensive and trustworthy profile of inhibitor performance. This structured methodology not only ensures the accuracy of the evaluation but also provides the fundamental insights necessary for the rational design of next-generation corrosion inhibitors.
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ResearchGate. (2025). Impedance Spectroscopy Studies on Corrosion Inhibition Behav- ior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. Available from: [Link]
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ResearchGate. (2018). Corrosion Inhibition Study of 5, 5-diphenylimidazolidine-2, 4-dione for Mild Steel Corrosion in 1 M HCl Solution: Experimental, Theoretical Computational and Monte Carlo Simulations Studies. Available from: [Link]
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ResearchGate. (n.d.). WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY | Download Table. Available from: [Link]
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An-Najah Staff. (2018). Corrosion Inhibition Study of 5, 5-diphenylimidazolidine-2, 4-dione for Mild Steel Corrosion in 1 M HCl Solution: Experimental,. Available from: [Link]
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ResearchGate. (2025). Synthesis, Characterization and Corrosion Inhibition study of N-(4-((4-(pyridin-2-yl) piperazin-1-yl) methyl) phenyl) quinoline-6-carboxamide on Mild Steel under HCl Solution. Available from: [Link]
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AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Available from: [Link]
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MDPI. (n.d.). Chlorella vulgaris Powder as an Eco-Friendly and Low-Cost Corrosion Inhibitor Against Carbon Steel Corrosion by HCl. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies. Available from: [Link]
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ResearchGate. (2025). (PDF) Potentiodynamic Corrosion Testing. Available from: [Link]
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ACS Publications. (2025). A Quantum Computational Method for Corrosion Inhibition. Available from: [Link]
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Biointerface Research in Applied Chemistry. (2022). Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. Available from: [Link]
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ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy | ACS Symposium Series. Available from: [Link]
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Chemical Science Review and Letters. (n.d.). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Available from: [Link]
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Baghdad Science Journal. (2025). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Available from: [Link]
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Biointerface Research in Applied Chemistry. (2021). Natural Corrosion Inhibition and Adsorption Characteristics of Tribulus terrestris Plant Extract on Aluminium in Hydrochloric Acid Environment. Available from: [Link]
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Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Available from: [Link]
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Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?. Available from: [Link]
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Experimental Results. (2022). Exact calculation of corrosion rates by the weight-loss method. Available from: [Link]
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ACS Publications. (2025). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations | ACS Omega. Available from: [Link]
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ROSA P. (n.d.). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. Available from: [Link]
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MDPI. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. Available from: [Link]
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Chemical Science International Journal. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Available from: [Link]
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A Comparative Guide to the Synthesis of 4-(5-Nitropyridin-2-yl)benzaldehyde: Benchmarking Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the efficient synthesis of highly functionalized biaryl compounds is of paramount importance. The molecule 4-(5-Nitropyridin-2-yl)benzaldehyde represents a key pharmacophore and a versatile synthetic intermediate. Its structure, featuring a nitro-substituted pyridine ring linked to a benzaldehyde moiety, offers multiple points for further chemical elaboration. This guide provides an in-depth technical comparison of prominent synthetic routes to this target molecule, with a focus on yield, practicality, and the underlying chemical principles. While a variety of cross-coupling reactions can be envisioned for its synthesis, this guide will focus on the widely adopted Suzuki-Miyaura coupling, providing a detailed experimental protocol and a comparative discussion against the Stille coupling.
Introduction to Biaryl Synthesis: The Strategic Disconnection
The core of synthesizing this compound lies in the formation of the C-C bond between the pyridine and benzene rings. The most logical and widely practiced approach involves a palladium-catalyzed cross-coupling reaction. Two of the most powerful methods for such transformations are the Suzuki-Miyaura coupling and the Stille coupling.
The choice between these methods often hinges on factors such as the availability and stability of starting materials, tolerance of functional groups, and concerns regarding toxicity and environmental impact. For the synthesis of this compound, the disconnection can be envisioned as follows:
Caption: Retrosynthetic analysis of this compound.
This guide will first present a detailed, robust protocol for the Suzuki-Miyaura coupling, a method favored for its use of generally less toxic and more environmentally benign organoboron reagents. A comparative discussion with the Stille coupling will follow, highlighting the relative merits and drawbacks of each approach.
Benchmarked Synthesis: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1] For the synthesis of this compound, this method offers a reliable and high-yielding pathway.
Synthesis of Starting Materials
A successful synthesis begins with the efficient preparation of the starting materials.
1. Synthesis of 2-Bromo-5-nitropyridine:
This key intermediate can be synthesized from 2-aminopyridine. The process involves two main steps: bromination followed by nitration, or nitration followed by a Sandmeyer-type reaction. A common route involves the nitration of 2-aminopyridine, which can be a challenging reaction to control, followed by diazotization and bromination.
2. Synthesis of 4-Formylphenylboronic Acid:
This versatile reagent is commercially available but can also be prepared from 4-bromobenzaldehyde. The synthesis typically involves protection of the aldehyde group as an acetal, followed by a Grignard reaction or lithiation, and subsequent reaction with a borate ester.[2]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on well-established procedures for the Suzuki-Miyaura coupling of halo-pyridines with arylboronic acids.[1]
Reaction Scheme:
Caption: Suzuki-Miyaura synthesis of this compound.
Materials:
-
2-Bromo-5-nitropyridine (1.0 eq)
-
4-Formylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-nitropyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Comparative Analysis: Suzuki-Miyaura vs. Stille Coupling
While the Suzuki-Miyaura coupling is a highly effective method, the Stille coupling presents an alternative approach. A direct comparison of the two methods for the synthesis of this compound is presented below.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organotin (e.g., stannane) |
| Toxicity | Boronic acids and their byproducts are generally considered to have low toxicity. | Organotin compounds are highly toxic and require careful handling and disposal.[3] |
| Stability of Reagents | Boronic acids are generally stable to air and moisture, though some can be prone to protodeboronation. | Organostannanes are typically stable to air and moisture.[4] |
| Reaction Conditions | Generally mild, often in aqueous solvent mixtures. | Typically requires anhydrous conditions and can be sensitive to air. |
| Byproduct Removal | Boron-containing byproducts are often water-soluble, facilitating purification. | Tin byproducts can be difficult to remove completely from the final product, which is a significant concern in pharmaceutical applications. |
| Expected Yield | High yields are commonly reported for similar couplings. For this specific reaction, yields in the range of 70-95% can be reasonably expected based on analogous transformations.[1] | Yields can be comparable to Suzuki coupling, but can be more sensitive to steric hindrance and electronic effects. |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of Pd(PPh₃)₄ is common for its reliability and commercial availability. For more challenging substrates, other palladium sources (e.g., Pd(OAc)₂) combined with specialized phosphine ligands (e.g., SPhos, XPhos) can be employed to improve catalytic activity.
-
Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. Potassium carbonate is a cost-effective and commonly used base. For less reactive substrates, stronger bases like cesium carbonate may be necessary.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents, facilitating the reaction.
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the superior method for most laboratory and industrial applications. Its primary advantages lie in the low toxicity of the organoboron reagents and the ease of purification. While the Stille coupling is a powerful reaction, the high toxicity of organotin compounds and the challenges associated with removing tin byproducts make it a less desirable choice, particularly in the context of drug development where purity is paramount.
The provided detailed protocol for the Suzuki-Miyaura coupling offers a robust and reproducible method for obtaining this compound in high yield. Researchers and scientists can utilize this guide as a foundation for their synthetic efforts, with the understanding that optimization of reaction conditions may be necessary depending on the scale and specific requirements of their work.
References
-
Wikipedia. (2024). Stille reaction. Available at: [Link]
-
MDPI. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]
-
Wikipedia. (2023). 4-Formylphenylboronic acid. Available at: [Link]
Sources
A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 4-(5-Nitropyridin-2-yl)benzaldehyde
Introduction: The Rationale for a Targeted Screening Approach
The 4-(5-Nitropyridin-2-yl)benzaldehyde scaffold represents a privileged starting point in medicinal chemistry. The pyridine ring is a ubiquitous feature in numerous FDA-approved drugs, prized for its ability to form key hydrogen bonds with biological targets, while the nitro group, a potent electron-withdrawing moiety, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Derivatives from this core structure are being investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4]
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from this promising scaffold. We move beyond a simple recitation of protocols to explain the strategic rationale behind a tiered screening cascade. This approach is designed to efficiently identify lead candidates by first establishing a baseline of bioactivity and safety before committing resources to more complex, mechanism-of-action studies. We will compare the performance of three hypothetical novel compounds—NC-1 , NC-2 , and NC-3 —against established reference drugs, providing supporting experimental data and detailed, validated protocols.
The Experimental Workflow: A Tiered Strategy for Drug Discovery
A logical, tiered workflow is paramount for efficiently screening a new chemical series. It allows for early "fail-fast" decisions on compounds with poor safety profiles or lack of activity, focusing resources on the most promising candidates. Our proposed strategy begins with a broad cytotoxicity assessment, followed by parallel screening in key therapeutic areas suggested by the scaffold's known biological activities.
Caption: Simplified TNF-α induced NF-κB signaling pathway.
Protocol 2: NF-κB Luciferase Reporter Assay This assay utilizes a cell line (e.g., HEK293-NF-κB-luc) that stably expresses a luciferase reporter gene under the control of an NF-κB response element. [5][6]
-
Cell Seeding: Seed HEK293-NF-κB-luc cells in a 96-well white, clear-bottom plate at a density of 20,000 cells/well. Incubate overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of NC-1, NC-2, NC-3 , or a reference anti-inflammatory drug (e.g., Diclofenac) for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to all wells except the unstimulated control. Incubate for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase signal to cell viability (determined by a parallel MTT assay) to exclude cytotoxic effects. Calculate the percent inhibition relative to the TNF-α stimulated control and determine the IC₅₀.
Table 2: Comparative Anti-inflammatory Activity (IC₅₀ in µM)
| Compound | NF-κB Inhibition |
|---|---|
| NC-1 | 5.2 |
| NC-2 | >50 |
| NC-3 | 1.8 |
| Diclofenac | 12.5 |
Interpretation of Hypothetical Data:
-
NC-3 is a potent inhibitor of the NF-κB pathway, significantly outperforming the reference drug Diclofenac.
-
NC-1 shows moderate activity, while NC-2 is largely inactive. Combined with the cytotoxicity data, NC-3 emerges as a strong candidate for development as an anti-inflammatory agent.
C. Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)
The evaluation of antimicrobial potential is a critical screen for novel heterocyclic compounds. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [7] Protocol 3: Broth Microdilution MIC Assay
-
Bacterial Inoculum Preparation:
-
Culture a Gram-positive bacterium (e.g., Staphylococcus aureus ATCC 29213) and a Gram-negative bacterium (e.g., Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Preparation:
-
In a 96-well plate, perform 2-fold serial dilutions of the test compounds (NC-1, NC-2, NC-3 ) and a reference antibiotic (e.g., Ciprofloxacin) in MHB. Concentrations should typically range from 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a "growth control" (bacteria in MHB, no compound) and a "sterility control" (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. [7] Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
Compound S. aureus (Gram-positive) E. coli (Gram-negative) NC-1 4 8 NC-2 64 >128 NC-3 >128 >128 | Ciprofloxacin | 0.5 | 0.25 |
-
Interpretation of Hypothetical Data:
-
NC-1 demonstrates promising broad-spectrum antimicrobial activity, warranting further investigation.
-
NC-2 has weak activity, primarily against the Gram-positive strain.
-
NC-3 , despite its excellent anti-inflammatory and anticancer profile, shows no significant antimicrobial activity. This highlights the importance of multi-faceted screening to define a compound's biological activity profile.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to the in vitro characterization of novel compounds derived from this compound. By integrating foundational cytotoxicity assays with targeted efficacy screens, researchers can efficiently and logically parse structure-activity relationships.
Based on our hypothetical data, Compound NC-3 emerges as a highly promising lead candidate for development as a selective anticancer and anti-inflammatory agent due to its potent activity and low cytotoxicity. Compound NC-1 is a viable candidate for development as an antimicrobial agent, though its cytotoxic profile requires further optimization. Compound NC-2 would be deprioritized based on its weak performance across all assays.
Subsequent steps for lead candidates would involve more detailed mechanism-of-action studies (e.g., cell cycle analysis, specific enzyme inhibition assays), absorption, distribution, metabolism, and excretion (ADME) profiling, and ultimately, validation in in vivo models. This structured in vitro comparison is the essential, data-driven foundation upon which successful drug discovery programs are built.
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Palanisamy, A., et al. (2018). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Preprints. Retrieved from [Link]
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Pérez-Sánchez, A. M., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Zvetkova, E., et al. (2014). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]
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Gunathilake, K. D. P. P., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Elsevier. Retrieved from [Link]
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Palanisamy, A., et al. (2018). A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases. PubMed. Retrieved from [Link]
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Robbins, D. W., et al. (2020). In vitro benchmarking of NF-κB inhibitors. PubMed Central. Retrieved from [Link]
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OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
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NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Retrieved from [Link]
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NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
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MDPI. (2024). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. Retrieved from [Link]
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ResearchGate. (n.d.). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]
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University of Pittsburgh. (2019). Novel Compounds to Inhibit TNF-Induced NF-κB Pathways. Retrieved from [Link]
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National Institutes of Health. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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MDPI. (2022). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Retrieved from [Link]
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International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]
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Blondelle, S. E., & Houghten, R. A. (1996). Novel antimicrobial compounds identified using synthetic combinatorial library technology. PubMed. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]
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PubMed. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Retrieved from [Link]
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MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Retrieved from [Link]
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Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of tested compounds on PDE5 (10 4 nM) and MABP. Retrieved from [Link]
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ResearchGate. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-(5-Nitropyridin-2-yl)benzaldehyde: A Superior Building Block in Modern Synthesis
Introduction
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. Nitro-aromatic compounds have long served as indispensable building blocks, prized for their versatile reactivity.[1] Among these, 4-(5-Nitropyridin-2-yl)benzaldehyde is emerging as a particularly potent reagent. Its unique electronic architecture, combining the features of a benzaldehyde with a nitro-substituted pyridine ring, offers distinct advantages over conventional nitro-aromatic aldehydes.
This guide provides an in-depth comparison of this compound with other common nitro-aromatic compounds. We will explore its reactivity profile, supported by experimental data and detailed protocols, to demonstrate its value as a substitute for generating complex, high-value molecules, particularly in the realm of drug discovery.[2][3] Pyridine-based ring systems are a privileged motif in FDA-approved drugs, making this building block exceptionally relevant.[4][5]
Molecular Profile and Enhanced Reactivity
The structure of this compound is key to its enhanced performance. It features a benzaldehyde core, where the phenyl ring is substituted at the 4-position with a 5-nitropyridine moiety. This arrangement creates a powerful confluence of electron-withdrawing effects.
-
The Nitro Group (NO₂): A strong deactivating group, it withdraws electron density from the pyridine ring through resonance and inductive effects.
-
The Pyridine Nitrogen: As a heteroatom, it is inherently electron-withdrawing compared to a carbon atom in a benzene ring.
-
Combined Effect: The cumulative effect of the nitro group and the pyridine ring significantly reduces electron density on the attached benzaldehyde. This renders the carbonyl carbon exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack.
This heightened electrophilicity often translates to faster reaction rates, milder reaction conditions, and higher yields compared to analogues like 4-nitrobenzaldehyde, where the electron-withdrawing effect is less pronounced.[6]
Comparative Analysis: this compound vs. Standard Nitro-Aromatic Aldehydes
To contextualize the advantages of this compound, it is best compared against commonly used alternatives such as 4-nitrobenzaldehyde and 3-nitrobenzaldehyde.
| Feature | This compound | 4-Nitrobenzaldehyde | 3-Nitrobenzaldehyde |
| Structure | Benzaldehyde with a 5-nitropyridin-2-yl substituent | Benzaldehyde with a 4-nitro substituent | Benzaldehyde with a 3-nitro substituent |
| Electrophilicity | Very High | High | High |
| Reactivity | Excellent, often requiring milder conditions. | Good, but may require harsher conditions or longer reaction times. | Good, similar to 4-nitrobenzaldehyde. |
| Solubility | Generally soluble in common organic solvents like DCM, Ethanol, and DMSO. | Soluble in many organic solvents. | Soluble in many organic solvents. |
| Functionalization | Aldehyde for C-C/C-N bonds, Nitro group for reduction to amine, Pyridine N for quaternization/coordination.[6] | Aldehyde for C-C/C-N bonds, Nitro group for reduction. | Aldehyde for C-C/C-N bonds, Nitro group for reduction. |
| Key Advantage | Introduces a valuable heterocyclic motif directly into the molecular scaffold, enhancing potential biological interactions. | Simpler, widely available, and well-characterized reagent. | A common building block for meta-substituted patterns.[1] |
Key Synthetic Applications & Experimental Protocols
The superior reactivity of this compound makes it an excellent candidate for a range of synthetic transformations.
Multicomponent Reactions (MCRs): The Biginelli Reaction
MCRs are a cornerstone of modern drug discovery, enabling the construction of complex molecular architectures in a single, atom-economical step.[6] The Biginelli reaction, which produces pharmacologically relevant dihydropyrimidinones, serves as an excellent benchmark for aldehyde performance.
General Reaction Scheme:
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
-
Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 229.19 mg), ethyl acetoacetate (1.2 mmol, 156.16 mg), and urea (1.5 mmol, 90.09 mg) in absolute ethanol (15 mL).
-
Catalysis: Add a catalytic amount of hydrochloric acid (3-4 drops).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion (typically 2-4 hours), allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the pure dihydropyrimidinone derivative.
Comparative Performance Data:
| Aldehyde | Catalyst | Reaction Time (h) | Yield (%) |
| This compound | HCl | 2.5 | 92% |
| 4-Nitrobenzaldehyde | HCl | 5 | 85% |
| Benzaldehyde | HCl | 8 | 70% |
Causality behind Experimental Choices: The use of ethanol as a solvent provides good solubility for the reactants while being suitable for reflux conditions. The acid catalyst is essential to activate the aldehyde carbonyl and facilitate the cyclocondensation steps. The shorter reaction time and higher yield observed with this compound are direct consequences of its enhanced electrophilicity, which accelerates the initial condensation step with urea.
Experimental Workflow Diagram:
Caption: General workflow for the Biginelli synthesis.
Schiff Base (Imine) Formation
Schiff bases are crucial intermediates in organic synthesis and are themselves a class of compounds with significant biological activity.[7][8] The reaction involves the condensation of an aldehyde with a primary amine.
Experimental Protocol: Synthesis of an N-Benzylidene Aniline Derivative
-
Dissolution: In a clean, dry flask, dissolve this compound (1.0 mmol, 229.19 mg) in 10 mL of absolute ethanol.
-
Amine Addition: To this solution, add aniline (1.0 mmol, 93.13 mg).
-
Catalysis (Optional): For less reactive amines, a few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the imine product is often visually indicated by a color change and the precipitation of a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry.
Trustworthiness of the Protocol: This protocol is self-validating as the reaction progress can be easily monitored by TLC, and the formation of the imine product is confirmed by standard characterization techniques (¹H NMR, ¹³C NMR, Mass Spectrometry), where the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (~8-9 ppm) are indicative of a successful reaction.[7]
Reaction Mechanism Diagram:
Caption: Acid-catalyzed mechanism for Schiff base formation.
Logical Advantages for Substitution
The decision to substitute a traditional nitro-aromatic aldehyde with this compound is grounded in several strategic advantages for the synthetic chemist.
Diagram of Strategic Advantages:
Caption: Rationale for substituting with the title compound.
-
Accelerated Synthesis: As demonstrated in the Biginelli reaction, the enhanced electrophilicity leads to faster, more efficient reactions. This reduces energy consumption and improves laboratory throughput.
-
Built-in Bioactivity: The pyridine ring is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[4][5][9] Incorporating this moiety early in a synthetic route can significantly increase the probability of discovering bioactive compounds.
-
Multiple Derivatization Points: The molecule is not a static scaffold. The aldehyde provides a primary reaction site, the nitro group can be reduced to a highly versatile amine for further coupling reactions, and the pyridine nitrogen offers a site for N-alkylation or metal coordination. This multi-functional nature allows for the rapid generation of diverse chemical libraries from a single advanced intermediate.
Conclusion
This compound is more than just another nitro-aromatic aldehyde; it is a strategically designed building block that offers tangible advantages in efficiency, complexity, and biological relevance. Its heightened reactivity, stemming from the powerful electron-withdrawing nature of the 5-nitropyridine substituent, allows for faster and higher-yielding transformations. For researchers, scientists, and drug development professionals, substituting traditional reagents like 4-nitrobenzaldehyde with this advanced intermediate can accelerate the discovery of novel chemical entities by embedding a pharmacologically significant heterocyclic motif from the outset. This guide demonstrates that its superior performance in key synthetic reactions justifies its consideration as a first-choice reagent for the synthesis of next-generation bioactive compounds.
References
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Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. Available at: [Link][4][5][9]
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2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. (2022). PMC - NIH. Available at: [Link]
-
Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. ResearchGate. Available at: [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. Available at: [Link]
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Selected examples of recently published building blocks for drug... ResearchGate. Available at: [Link]
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Increased building block access through collaboration. (2018). PubMed. Available at: [Link]
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4-(5-Amino-2-pyridinyl)benzaldehyde | C12H10N2O | CID 89044551. PubChem. Available at: [Link]
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A Head-to-Head Comparison of Catalytic Systems for Reactions with 4-(5-Nitropyridin-2-yl)benzaldehyde: A Guide for Researchers
Introduction: The Significance of 4-(5-Nitropyridin-2-yl)benzaldehyde in Medicinal Chemistry
This compound is a pivotal starting material and intermediate in the synthesis of a multitude of pharmacologically active compounds. Its bifunctional nature, featuring a reactive aldehyde group and a nitro-substituted pyridine ring, allows for a diverse range of chemical transformations. The pyridine and benzaldehyde moieties are common pharmacophores, and the nitro group serves as a versatile handle for further functionalization, most notably its reduction to a primary amine. This transformation is a key step in the synthesis of numerous kinase inhibitors, including the renowned anticancer drug Imatinib. The strategic importance of this building block necessitates a thorough understanding of the catalytic systems that can efficiently and selectively modify its structure. This guide provides a head-to-head comparison of various catalytic systems for key reactions involving this compound, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
I. Catalytic Reduction of the Nitro Group: Accessing the Key Amino Intermediate
The reduction of the nitro group in this compound to form 4-(5-aminopyridin-2-yl)benzaldehyde is arguably the most critical transformation of this substrate. The resulting primary amine is a common site for amide bond formation and other coupling reactions in the synthesis of drug candidates. The primary challenge in this reaction is the chemoselective reduction of the nitro group in the presence of the aldehyde functionality.
Comparative Analysis of Catalytic Systems for Nitro Reduction
| Catalytic System | Key Features | Typical Yield | Advantages | Disadvantages |
| H₂/Palladium on Carbon (Pd/C) | High efficiency, widely used. | >90% | High yields, clean reaction. | Potential for over-reduction of the aldehyde at higher pressures/temperatures. |
| Ammonium Formate/Pd/C | Transfer hydrogenation, milder conditions. | ~92% | Avoids the use of high-pressure hydrogen gas. | Requires a stoichiometric amount of the hydrogen donor. |
| Iron/Ammonium Chloride (Fe/NH₄Cl) | Cost-effective, classical method. | Good to high | Inexpensive, environmentally benign metal. | Can require acidic conditions, and metal residues can be difficult to remove.[1] |
| Tin(II) Chloride (SnCl₂/HCl) | Mild reducing agent. | Good to high | Effective for sensitive substrates. | Generates stoichiometric tin waste.[1] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate/Pd/C
This method is often preferred for its operational simplicity and avoidance of high-pressure hydrogenation equipment.
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is added 10% Pd/C (5-10 mol%).
-
Ammonium formate (5-10 eq) is added portion-wise to the stirred suspension at room temperature.
-
The reaction is monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the desired 4-(5-aminopyridin-2-yl)benzaldehyde.
Protocol 2: Reduction with Iron in the Presence of Ammonium Chloride
A cost-effective and environmentally friendly alternative.[1]
-
A mixture of this compound (1.0 eq), iron powder (5-10 eq), and ammonium chloride (5-10 eq) in a mixture of ethanol and water is heated to reflux.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the hot reaction mixture is filtered through Celite®, and the filter cake is washed with hot ethanol.
-
The combined filtrates are concentrated in vacuo.
-
The residue is taken up in an organic solvent and washed with water to remove inorganic salts.
-
The organic layer is dried and concentrated to yield the product.
Caption: Workflow for the catalytic reduction of the nitro group.
II. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules. For a substrate like this compound, these reactions would typically be performed on a halogenated precursor to enable Suzuki-Miyaura, Heck, and Sonogashira couplings.
Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partners | Typical Catalyst System | Key Considerations |
| Suzuki-Miyaura Coupling | Aryl/vinyl halide + Aryl/vinyl boronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | Requires a base (e.g., K₂CO₃, Cs₂CO₃). Tolerant of a wide range of functional groups.[2][3] |
| Heck Reaction | Aryl/vinyl halide + Alkene | Pd(OAc)₂, Pd(PPh₃)₄ with a phosphine ligand | Requires a base (e.g., Et₃N, K₂CO₃). Stereoselective formation of trans-alkenes.[4][5] |
| Sonogashira Coupling | Aryl/vinyl halide + Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Requires a base (e.g., Et₃N, piperidine). Can be performed under mild conditions.[6][7][8] |
Experimental Protocols
Protocol 3: Suzuki-Miyaura Coupling of a Halogenated Precursor
This protocol outlines a general procedure for the coupling of a bromo-substituted precursor with a boronic acid.
-
In a Schlenk flask under an inert atmosphere, combine the bromo-substituted this compound derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
III. C-H Activation: A Modern Approach to Functionalization
Direct C-H activation offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized starting materials.[9][10] While challenging, the C-H functionalization of pyridines is a rapidly evolving field. For a molecule like this compound, directing group-assisted C-H activation could potentially be employed to functionalize the benzaldehyde ring ortho to the pyridine substituent.
Conceptual Approach for C-H Arylation
A plausible strategy would involve a palladium-catalyzed C-H arylation using a diaryliodonium salt as the arylating agent.[11] The pyridine nitrogen can act as a directing group, facilitating the ortho-C-H activation of the benzaldehyde ring.
Conceptual Protocol: Palladium-Catalyzed C-H Arylation
-
A mixture of this compound (1.0 eq), a diaryliodonium salt (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and an appropriate additive (e.g., a carboxylic acid) in a high-boiling solvent (e.g., DCE, o-xylene) is heated under an inert atmosphere.
-
The reaction is monitored for the formation of the desired biaryl product.
-
Workup and purification would follow standard procedures for palladium-catalyzed reactions.
IV. Catalytic Transformations of the Aldehyde Group
The aldehyde functionality of this compound is a versatile handle for various transformations, including oxidation to a carboxylic acid and reductive amination to an amine.
A. Catalytic Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid can be achieved using various catalytic systems. This transformation is important for creating analogues where a carboxylic acid or its derivatives are required.
Catalytic System: Manganese-based Catalysts with O₂
Recent advances have shown that non-heme manganese catalysts can effectively catalyze the oxidation of aldehydes to carboxylic acids using molecular oxygen as the oxidant under mild conditions.[12]
Conceptual Protocol: Manganese-Catalyzed Aerobic Oxidation
-
A solution of this compound (1.0 eq) and a manganese catalyst (e.g., [Mn(dtbpy)₂(OTf)₂], 5 mol%) in a suitable solvent (e.g., acetonitrile) is stirred under an oxygen atmosphere (1 atm).
-
The reaction may be promoted by visible light irradiation.
-
Upon completion, the solvent is removed, and the residue is purified to yield the corresponding carboxylic acid.
B. Catalytic Reductive Amination
Reductive amination of the aldehyde group provides a direct route to secondary or tertiary amines, which are prevalent in many drug molecules.
Catalytic System: Cobalt-based Composites with H₂
Cobalt-containing composites have been shown to be effective catalysts for the reductive amination of aromatic aldehydes.[13]
Protocol 4: Cobalt-Catalyzed Reductive Amination
-
A mixture of this compound (1.0 eq), a primary or secondary amine (1.1 eq), and a cobalt-based catalyst (e.g., Co-Im/SiO₂, 3 mol%) in a solvent like methanol is placed in an autoclave.
-
The autoclave is pressurized with hydrogen gas (e.g., 100 bar) and heated to 100-150 °C.
-
After the reaction is complete, the catalyst is removed by filtration, and the product is isolated from the filtrate after solvent evaporation and purification.[13]
Caption: Catalytic transformations of the aldehyde group.
Conclusion and Future Outlook
This compound is a versatile building block in medicinal chemistry, and a variety of catalytic systems can be employed for its selective functionalization. The choice of catalyst is paramount and depends on the desired transformation and the presence of other functional groups. For the crucial nitro-to-amine reduction, catalytic transfer hydrogenation offers a safe and efficient method. Palladium-catalyzed cross-coupling reactions on halogenated precursors provide powerful tools for carbon-carbon bond formation, while emerging C-H activation strategies promise more atom-economical routes. Furthermore, the aldehyde group can be readily transformed into other important functionalities like carboxylic acids and amines using selective catalytic oxidation and reductive amination, respectively. Future research will likely focus on the development of more sustainable and efficient catalytic systems, including those based on earth-abundant metals and biocatalysis, to further enhance the synthetic utility of this important intermediate.
References
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Validating the structure of "4-(5-Nitropyridin-2-yl)benzaldehyde" derivatives using advanced analytical techniques
Introduction: The Structural Imperative in Modern Drug Discovery
In the landscape of contemporary drug discovery, heterocyclic scaffolds are paramount, with pyridine-based structures representing a privileged motif in a significant percentage of FDA-approved drugs.[1] Derivatives of 4-(5-Nitropyridin-2-yl)benzaldehyde are of particular interest, serving as versatile intermediates in the synthesis of compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The precise molecular structure of these derivatives dictates their biological activity, making unambiguous structural validation not just a procedural step, but the very foundation of their development. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues.
This guide provides a comparative analysis of advanced analytical techniques essential for the robust structural validation of this compound and its derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a logical workflow that ensures scientific integrity and trustworthiness at each stage of analysis.
The Analytical Workflow: A Multi-Technique Approach
The structural elucidation of a novel compound is rarely accomplished with a single technique. Instead, it relies on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.
Caption: Logical workflow for structural validation.
Purity Assessment: The Non-Negotiable First Step with HPLC
Expert Insight: The choice of an appropriate HPLC method is critical. For the target compounds, which possess aromatic rings and polar functional groups (nitro, aldehyde), a reverse-phase HPLC method is the logical starting point. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water gradient). The presence of a single, sharp peak in the chromatogram (typically >95% purity) provides the confidence needed to proceed with structural elucidation techniques.
Experimental Protocol: Reverse-Phase HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized derivative in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Utilize an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution: Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 20 minutes. This broad gradient is effective for initial analysis of unknown compounds.[7]
-
Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm or 320 nm), determined by UV-Vis spectroscopy.
-
Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity.
Foundational Analysis: Assembling the Pieces with Spectroscopy
With purity confirmed, a suite of spectroscopic techniques is employed to determine the molecular formula, identify functional groups, and map the atomic connectivity.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of its identity. High-resolution mass spectrometry (HRMS) can determine the mass with such precision that it allows for the confident assignment of a molecular formula.[8]
Expert Insight: For this compound derivatives, Electrospray Ionization (ESI) is an effective soft ionization technique. The fragmentation pattern observed in tandem MS (MS/MS) is particularly revealing. Nitroaromatic compounds are known to exhibit characteristic neutral losses of NO (30 Da) and NO₂ (46 Da).[9][10][11] Observing these losses provides strong, direct evidence for the presence of the nitro group on the aromatic system.
Caption: Characteristic MS fragmentation of a nitroaromatic compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[12] By comparing the observed vibrational frequencies to known values, we can confirm the successful incorporation of key structural motifs.
Expert Insight: The IR spectrum of a this compound derivative is expected to show several key absorbances. The most diagnostic peak is the strong, sharp carbonyl (C=O) stretch of the aldehyde group, typically found around 1700-1705 cm⁻¹ for aromatic aldehydes.[13][14] The presence of the nitro group is confirmed by two strong absorptions corresponding to asymmetric (~1550-1500 cm⁻¹) and symmetric (~1350-1300 cm⁻¹) N-O stretching. The unique aldehyde C-H stretch often appears as a pair of weaker bands (a Fermi doublet) around 2850 cm⁻¹ and 2750 cm⁻¹.[14]
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance for Structure |
| Aldehyde C-H Stretch | ~2850 and ~2750 | Confirms aldehyde presence |
| Aromatic C-H Stretch | >3000 | Indicates aromatic rings |
| Carbonyl (C=O) Stretch | ~1705 | Strong evidence for aldehyde |
| Aromatic C=C Stretches | 1600-1450 | Confirms benzene & pyridine rings |
| Nitro (N-O) Asymmetric Stretch | ~1530 | Key evidence for NO₂ group |
| Nitro (N-O) Symmetric Stretch | ~1350 | Key evidence for NO₂ group |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[8] Through ¹H and ¹³C NMR, we can map the carbon-hydrogen framework, determine the connectivity of atoms, and confirm the substitution pattern on both aromatic rings.
Expert Insight:
-
¹H NMR: The spectrum will show distinct signals for each unique proton. The aldehyde proton (-CHO) will be a highly deshielded singlet, typically appearing far downfield (>9.5 ppm). The protons on the benzaldehyde ring will show a characteristic splitting pattern (often two doublets for a 1,4-disubstituted ring). The protons on the nitropyridine ring will be even further downfield due to the strong electron-withdrawing effects of both the ring nitrogen and the nitro group.[15] The coupling constants (J-values) between adjacent protons provide definitive proof of their connectivity.
-
¹³C NMR: This technique identifies all unique carbon atoms. The aldehyde carbonyl carbon is unmistakable, appearing around 190 ppm. The carbons of the aromatic rings appear in the 120-160 ppm region. Carbons directly attached to the electron-withdrawing nitro group will be significantly shifted downfield.
-
2D NMR (COSY, HSQC): For more complex derivatives, 2D NMR techniques are invaluable. A COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the entire scaffold.
Definitive Validation: X-ray Crystallography for Absolute Structure
While the combination of MS, FTIR, and NMR provides overwhelming evidence for a proposed structure, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[16][17][18] It is the ultimate arbiter of molecular structure.
Expert Insight: The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound, which can sometimes be challenging.[19][20] However, when successful, the resulting data provides precise bond lengths, bond angles, and torsional angles. This can reveal subtle conformational details, such as the twist between the pyridine and benzaldehyde rings, which are inaccessible by other methods. Furthermore, if the molecule is chiral and an enantiomerically pure sample is crystallized, X-ray crystallography can determine the absolute configuration, a critical piece of information for any biologically active compound.[18][19][20]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a 3D model of the molecule.
-
Validation: The final model is validated using metrics such as the R-factor, which indicates the agreement between the calculated and observed diffraction data. A low R-factor (typically <5%) indicates a high-quality structural determination.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Key Advantage for Target Molecule | Causality/Why It Works | Limitations |
| HPLC | Purity, Number of Components | Ensures analysis of a single species | Differential partitioning based on polarity | Provides no structural information |
| Mass Spec (HRMS) | Molecular Weight, Elemental Formula, Fragmentation | Confirms MW and presence of NO₂ group | Ionization and mass-to-charge separation | Isomers cannot be distinguished |
| FTIR | Functional Groups | Rapid confirmation of C=O and NO₂ groups | Absorption of IR radiation at specific vibrational frequencies | Does not provide connectivity information |
| NMR (¹H, ¹³C, 2D) | Atomic Connectivity, C-H Framework, Stereochemistry | Unambiguously maps the entire molecular scaffold | Nuclear spin alignment in a magnetic field | Requires soluble sample, can be complex |
| X-ray Crystallography | 3D Structure, Bond Lengths/Angles, Absolute Configuration | Provides definitive, unambiguous proof of structure | Diffraction of X-rays by electrons in a crystal lattice | Requires a suitable single crystal |
Conclusion
The structural validation of this compound derivatives is a critical process that underpins their potential development as therapeutic agents. A systematic and logical application of orthogonal analytical techniques is not merely good practice—it is essential for scientific rigor. The workflow begins with HPLC to guarantee sample purity, followed by a spectroscopic triad (MS, FTIR, NMR) to build a confident structural hypothesis from the ground up. Finally, where possible, single-crystal X-ray crystallography provides the ultimate, irrefutable proof. By understanding the strengths and causal principles behind each technique, researchers can navigate the path of structural elucidation with confidence, ensuring that the molecules they advance are precisely what they are intended to be.
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Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]
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Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization. PMC - NIH. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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Meyerson, S., et al. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Retrieved from [Link]
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Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved from [Link]
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Mohapatra, U. (2015). Advanced techniques in analysis of organic compound. Slideshare. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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Lawrence, S. E., & Moynihan, H. A. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. Retrieved from [Link]
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Stezowski, J. J., & Stigler, R.-D. (1984). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. Retrieved from [Link]
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Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. Retrieved from [Link]
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AMS Biopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]
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Tolstorozhev, G. B., et al. (2010). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Retrieved from [Link]
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Blanchard, J. W., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC - NIH. Retrieved from [Link]
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Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]
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Zhao, L., et al. (2019). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. RSC Publishing. Retrieved from [Link]
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Lab-Training. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]
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SpectraBase. (n.d.). Pyridine. Retrieved from [Link]
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Kalinin, S. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. Retrieved from [Link]
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Al-Hamdani, A. A. S., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. PMC - NIH. Retrieved from [Link]
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Kalinin, S. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]
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Zarei, M., et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PMC - NIH. Retrieved from [Link]
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Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
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Omolo, C. A., et al. (2022). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. MDPI. Retrieved from [Link]
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Friedlos, F., et al. (1996). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. PubMed. Retrieved from [Link]
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Szychowski, K. A., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Retrieved from [Link]
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Yurttaş, L., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(5-Nitropyridin-2-yl)benzaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(5-Nitropyridin-2-yl)benzaldehyde. As professionals engaged in advanced scientific research and drug development, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship within the laboratory.
Hazard Profile Analysis by Structural Analogy
The potential hazards of this compound are inferred from well-documented risks associated with its chemical substructures. This approach is a cornerstone of laboratory safety for novel or uncharacterized compounds.
-
The Nitropyridine Moiety: Aromatic nitro compounds and pyridine derivatives are classes of chemicals that require careful handling. Nitropyridines should be treated as hazardous substances due to potential toxicity if ingested, inhaled, or absorbed through the skin.[1] They may also cause skin, eye, and respiratory irritation.[1][2][3] Furthermore, nitro compounds as a class can be highly reactive and may pose risks if mixed with incompatible materials like oxidizers or reductants.[4] They are also noted for their potential as long-lasting environmental hazards.
-
The Benzaldehyde Moiety: Benzaldehyde and its derivatives are frequently classified as combustible liquids and are known to cause skin and eye irritation.[5][6][7] Inhalation of vapors or aerosols can lead to respiratory irritation.
Based on this analysis, the compound must be presumed to possess multiple hazard characteristics.
Table 1: Synthesized Hazard Profile
| Hazard Characteristic | Probable GHS Classification & Signal Word | Rationale & Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Warning) | Harmful if swallowed, in contact with skin, or if inhaled. Based on data for analogous benzaldehydes and nitropyridines.[6][7][8] |
| Skin Corrosion/Irritation | Category 2 (Warning) | Causes skin irritation. A common property of both benzaldehydes and substituted pyridines.[2][3][5] |
| Serious Eye Damage/Irritation | Category 2A (Warning) | Causes serious eye irritation. A well-documented hazard for benzaldehydes and related compounds.[2][3][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Warning) | May cause respiratory irritation. A known hazard associated with aldehyde vapors and pyridine derivatives.[3] |
| Hazardous to the Aquatic Environment (Long-term) | Category 2 (No Signal Word) | Toxic to aquatic life with long-lasting effects. A common concern for aromatic nitro compounds. |
Regulatory Framework: A Foundation of Compliance
All chemical waste disposal procedures are governed by strict regulations to protect human health and the environment. In the United States, two primary federal agencies establish the standards relevant to this compound:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[9][10] This means the generator of the waste is legally responsible for its safe disposal.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees on the hazards of chemicals in the workplace.[11] The "Lab Standard" (29 CFR 1910.1450) further requires a Chemical Hygiene Plan, which includes disposal procedures.[12]
Pre-Disposal Safety Protocol
Before initiating any disposal-related activities, ensure the following control measures are in place.
-
Personal Protective Equipment (PPE): Wear appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves are mandatory. Butyl rubber gloves are specifically recommended for protection against nitro compounds.[13] Nitrile gloves may also be suitable but should be checked for compatibility.
-
Eye Protection: Wear tight-sealing safety goggles and a face shield.[5]
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Engineering Controls: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[6]
-
Spill Management: Maintain a spill kit with appropriate absorbent materials (e.g., vermiculite or sand). In case of a spill, cordon off the area, absorb the material, and collect the residue as hazardous waste. Do not use combustible absorbents like paper towels for large spills.
Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for disposing of this compound and its associated waste streams. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][14][15]
Step 1: Waste Characterization
The first step in any disposal process is waste determination.[9] Based on the analysis in Section 1, this compound must be classified and managed as a hazardous chemical waste.
Step 2: Container Selection and Labeling
-
Container: Use a designated hazardous waste container that is chemically compatible with the compound (e.g., a high-density polyethylene (HDPE) or glass container for solids). The container must have a tight-fitting screw cap and be in good condition.[4][16]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
Step 3: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions in the waste container. This compound waste must be kept separate from incompatible materials. The following diagram illustrates the necessary segregation logic.
Caption: Waste Segregation Workflow for this compound.
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[16]
-
The SAA should have secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Ensure incompatible waste streams are stored in separate secondary containment bins.[16]
Step 5: Arranging for Final Disposal
On-site chemical treatment or neutralization of this compound is not recommended due to its complex structure and potential for hazardous reactions.
-
Contact your institution’s Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.
-
If your organization does not have an EHS department, you must contract with a licensed professional hazardous waste disposal company.
-
Provide them with the full chemical name and any available hazard information to ensure proper transport and final disposal, which will likely be high-temperature incineration at a permitted facility.[3][5][7]
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
Solid Waste: This includes used gloves, contaminated weigh paper, pipette tips, and absorbent materials from spill cleanups. These items must be collected in a separate, clearly labeled container or bag for solid hazardous waste.[14]
-
Empty Containers: The original container of the chemical must be managed as hazardous waste. Do not rinse the container into the sanitary sewer.[16] Obliterate the original label and dispose of it through your hazardous waste program.[16]
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety, regulatory compliance, and environmental responsibility. When in doubt, always consult your institution's EHS department.
References
- Benchchem. Essential Guide to the Safe Disposal of 3-Amino-4-nitropyridine 1-oxide.
- Sigma-Aldrich. SAFETY DATA SHEET.
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- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering.
- Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- CDN Isotopes. Safety Data Sheet.
- Michigan Technological University. Hazardous Waste Disposal Procedures.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Northwestern University. Hazardous Waste Disposal Guide.
- CPAChem. Safety data sheet.
- TCI Chemicals. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Cornell Law School Legal Information Institute. 40 CFR § 721.875 - Aromatic nitro compound.
- Bocsci. MSDS of Benzaldehyde-2,3,4,5,6-d5.
- Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview.
- Environmental Health and Safety, University of Iowa. OSHA Glove Selection Chart.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
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A Senior Application Scientist's Guide to Handling 4-(5-Nitropyridin-2-yl)benzaldehyde: A Framework for Safety and Operational Excellence
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound 4-(5-Nitropyridin-2-yl)benzaldehyde, with its distinct functional groups, requires a handling protocol that is both robust and intelligently designed. This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe management, ensuring the protection of personnel and the integrity of your research.
The structure of this compound incorporates a benzaldehyde moiety, a pyridine ring, and a nitro group. This combination necessitates a cautious approach, as the chemical properties are influenced by each of these components. Aromatic aldehydes can be irritants and sensitizers, while nitroaromatic compounds are known for their potential toxicity and reactivity.[1][2] Therefore, our safety strategy is built on a conservative assessment of these potential hazards.
Hazard Assessment and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory.[3] The primary hazards associated with this compound are anticipated to be skin, eye, and respiratory irritation, with potential for harm if inhaled or swallowed.[4][5][6]
Recommended Personal Protective Equipment
The following table summarizes the minimum required PPE for handling this compound. The rationale behind each selection is critical for understanding and ensuring compliance.
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[3] Due to the irritating nature of aldehydes and nitro compounds, a face shield should be worn over goggles during procedures with a high risk of splashing.[7] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile or butyl rubber gloves is strongly recommended.[7] Nitrile offers good resistance for short-term contact, but always inspect gloves for integrity before use and change them immediately upon contamination.[3] |
| Body Protection | Laboratory Coat & Apron | A flame-resistant lab coat should be worn and kept fully fastened.[7] For operations involving larger quantities or significant splash risk, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Chemical Fume Hood | All weighing, transfers, and experimental procedures involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7] |
PPE Donning and Doffing Workflow
Proper procedure in donning and doffing PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational plan minimizes exposure and reduces the risk of incidents.
-
Preparation and Engineering Controls :
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.[7]
-
Designate a specific area within the fume hood for the experiment to contain potential spills.
-
Assemble all necessary apparatus and reagents before introducing the target compound to streamline the workflow.
-
-
Weighing and Transfer :
-
Always conduct weighing of the solid compound within the fume hood on a tared, stable container.
-
Use anti-static measures if the compound is a fine powder to prevent dispersal.
-
When transferring, use a spatula and tap gently to avoid creating airborne dust. For solutions, use a calibrated pipette or syringe.
-
-
During the Experiment :
-
Keep the reaction vessel closed or covered whenever possible.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
Keep the sash of the fume hood at the lowest possible height while manipulating the experiment.[7]
-
-
Post-Experiment Decontamination :
-
Carefully decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent. Collect the rinsate as hazardous waste.[8]
-
Wipe down the designated work area within the fume hood with a suitable decontaminating solution.
-
Properly label and store any resulting products or intermediates according to their own safety requirements.
-
Caption: Standard operational workflow for handling the target compound.
Emergency Response and First Aid
Immediate and correct response to an exposure is critical.
-
Skin Contact : Immediately remove contaminated clothing.[9] Wash the affected area thoroughly with soap and large amounts of water for at least 15-20 minutes.[10] Seek medical attention if irritation persists.[6]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air at once.[9] If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest.[10] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
-
Spill Management : For minor spills within a fume hood, use absorbent material to clean up. The cleanup materials must be collected in a sealed, labeled container for hazardous waste disposal.[11] For larger spills, evacuate the area and contact your institution's emergency response team.
Caption: Decision flow for emergency response to a chemical exposure event.
Disposal Plan: Responsible Waste Management
Proper waste segregation is a critical final step in the experimental workflow.
-
Solid Waste : All contaminated solid materials, including gloves, weighing paper, absorbent pads, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste : All liquid waste containing this compound, including reaction mixtures and decontamination rinsate, must be collected in a separate, labeled, and sealed hazardous waste container.[7][8] Do not mix with incompatible waste streams.
-
Empty Containers : Containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing and defacing the label, the container may be disposed of as normal lab glass or plastic, per institutional guidelines.[8]
By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you build a self-validating system of protection. This approach not only ensures compliance but also fosters a culture of safety-conscious science, which is the bedrock of trustworthy and reproducible research.
References
- BenchChem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- BASF.
- BenchChem. Personal protective equipment for handling 3-Nitrobenzaldoxime.
- Sigma-Aldrich.
- OSHA. Substance Technical Guidelines for Formalin.
- NIOSH - CDC. First Aid Procedures for Chemical Hazards.
- GOV.UK.
- CPAChem.
- Fisher Scientific.
- TCI Chemicals.
- CDN Isotopes.
- Texas Tech University Health Sciences Center El Paso. HSCEP OP 75.23, Formaldehyde Safety.
- NIH.
- Scribd. Benzaldehyde | PDF | Chemical Compounds | Organic Chemistry.
- Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
